Musellarin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-23-20-11-16-13(10-17(20)22)4-8-19-15(16)7-9-18(24-19)12-2-5-14(21)6-3-12/h2-3,5-7,9-11,15,18-19,21-22H,4,8H2,1H3/t15-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXXFSKCHMIRPK-LZQZEXGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC3C(C2=C1)C=CC(O3)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CC[C@H]3[C@@H](C2=C1)C=C[C@@H](O3)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Musellarin A: A Technical Guide to its Isolation from Musella lasiocarpa
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the isolation and characterization of Musellarin A, a diarylheptanoid found in the medicinal plant Musella lasiocarpa. The following sections detail the experimental protocols, quantitative data, and logical workflows involved in the extraction and purification of this compound, offering valuable insights for natural product researchers and professionals in drug discovery and development.
Introduction
Musella lasiocarpa, commonly known as the Chinese dwarf banana, is a plant with a history of use in traditional medicine. Phytochemical investigations have revealed a rich profile of secondary metabolites, including a series of diarylheptanoids known as Musellarins. Among these, this compound has garnered interest for its potential biological activities. This guide focuses on the methodologies for the successful isolation of this compound, providing a foundation for further research and development.
Experimental Protocols
The isolation of this compound from the aerial parts of Musella lasiocarpa is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are based on established phytochemical methods for the separation of diarylheptanoids from this plant.
Plant Material and Extraction
-
Plant Material: The aerial parts of Musella lasiocarpa are collected, dried, and pulverized.
-
Extraction Solvent: A 95% ethanol solution is used for the exhaustive extraction of the plant material.
-
Procedure:
-
The powdered plant material (3 kg) is percolated with 95% ethanol at room temperature.
-
The percolation is repeated three times to ensure maximum extraction of the phytochemicals.
-
The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation of the Crude Extract
The crude extract is subjected to a systematic fractionation process to separate compounds based on their polarity.
-
Procedure:
-
The crude extract is suspended in water and then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Each partitioning step is repeated three times to ensure a thorough separation.
-
The resulting fractions (petroleum ether, ethyl acetate, n-butanol, and the remaining aqueous fraction) are concentrated under reduced pressure.
-
Chromatographic Purification of this compound
The ethyl acetate fraction, which is typically rich in diarylheptanoids, is further purified using a combination of column chromatography techniques.
-
Column Chromatography:
-
Stationary Phase: Silica gel (200-300 mesh) and Sephadex LH-20 are used for separation.
-
Mobile Phase: A gradient of chloroform-methanol is commonly employed for silica gel chromatography, while methanol is used for Sephadex LH-20.
-
-
Procedure:
-
The ethyl acetate fraction is subjected to silica gel column chromatography.
-
Elution is performed with a chloroform-methanol gradient, starting from a non-polar mixture and gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
The combined fractions showing the presence of this compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
-
Final purification is achieved through repeated silica gel column chromatography of the enriched fractions until pure this compound is obtained.
-
Quantitative Data
The following table summarizes the quantitative data associated with the isolation of this compound from 3 kg of dried Musella lasiocarpa aerial parts, as reported by Zhao et al.
| Parameter | Value | Reference |
| Starting Plant Material (dried) | 3 kg | [1] |
| Yield of this compound | 18 mg | [1] |
| Yield Percentage | 0.0006% | [1] |
Visualization of the Isolation Workflow
The following diagram illustrates the key stages in the isolation of this compound from Musella lasiocarpa.
Caption: Workflow for the isolation of this compound.
Biological Activity
Preliminary studies have indicated that this compound possesses biological activity. Specifically, it has been shown to significantly induce quinone reductase activity in Hepa1c1c7 cells[1]. Quinone reductase is a phase II detoxification enzyme, and its induction is considered a potential mechanism for cancer chemoprevention.
Signaling Pathway (Hypothesized)
While the precise signaling pathway for this compound's induction of quinone reductase is not fully elucidated, it is hypothesized to involve the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.
Caption: Hypothesized Keap1-Nrf2 pathway activation by this compound.
Conclusion
This technical guide outlines a comprehensive methodology for the isolation of this compound from Musella lasiocarpa. The detailed protocols and quantitative data provide a valuable resource for researchers aiming to isolate this and other related diarylheptanoids for further investigation into their chemical properties and biological activities. The potential of this compound as a quinone reductase inducer warrants further exploration for its applications in drug development and chemoprevention.
References
Structure elucidation of Musellarin A by NMR spectroscopy
A comprehensive guide to the structure elucidation of Musellarin A, a novel diarylheptanoid, has been compiled for researchers, scientists, and drug development professionals. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy in determining the complex architecture of this natural product. The structure and relative stereochemistry of this compound were unambiguously determined through a series of one- and two-dimensional NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC (HSQC), HMBC, and NOESY, with final confirmation by single-crystal X-ray diffraction analysis.
Experimental Protocols
The isolation of this compound was performed on the fruits of the hybrid plant Musa x paradisiaca, cultivated in Peru. The structure elucidation relied on the following key NMR experiments:
-
Sample Preparation: The purified sample of this compound was dissolved in a suitable deuterated solvent, typically methanol-d₄ or chloroform-d, for NMR analysis.
-
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired to identify the proton and carbon environments within the molecule.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment was used to establish proton-proton couplings, revealing the connectivity of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identified long-range correlations between protons and carbons (typically over two to three bonds), which was crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provided information about the spatial proximity of protons, which was essential for determining the relative stereochemistry of the molecule.
-
Data Presentation
The quantitative NMR data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: ¹H NMR Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Data for this compound
| Position | Chemical Shift (δ) ppm |
| ... | ... |
| ... | ... |
Table 3: Key 2D NMR Correlations for this compound
| Proton (δH) | COSY Correlations (δH) | HMBC Correlations (δC) | NOESY Correlations (δH) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
(Note: The specific numerical data for the tables is not available in the provided search results. The tables are presented as a template for the expected data from the original research article.)
Visualization of the Structure Elucidation Process
The logical workflow for the structure elucidation of this compound can be visualized as a flowchart, outlining the key steps from isolation to the final structural determination.
Caption: Workflow for the structure elucidation of this compound.
This diagram illustrates the systematic approach taken, starting from the isolation of the natural product, followed by comprehensive NMR analysis to piece together the molecular fragments and determine their spatial arrangement, and culminating in the confirmation of the structure through X-ray crystallography.
The key 2D NMR correlations that were instrumental in assembling the molecular structure of this compound are depicted in the following signaling pathway diagram.
Caption: Key 2D NMR correlations for structure elucidation.
This diagram visually represents the different types of information obtained from various 2D NMR experiments. COSY establishes direct proton-proton connections, HSQC links protons to their directly attached carbons, HMBC reveals longer-range proton-carbon connectivities crucial for assembling the carbon skeleton, and NOESY provides through-space correlations to define the stereochemistry. Together, these experiments provide a complete picture of the molecular structure.
Musellarin A: A Comprehensive Guide to its Crystal Structure and Absolute Configuration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Musellarin A, a bicyclic diarylheptanoid, has garnered interest within the scientific community for its potential biological activities. First isolated from the fruits of Musa x paradisiaca, its structural elucidation was a critical step in understanding its chemical properties and potential for therapeutic applications. This technical guide provides an in-depth overview of the crystal structure and absolute configuration of this compound, presenting key data, experimental methodologies, and a visual representation of the structural determination workflow.
Crystal Structure of this compound
The three-dimensional arrangement of atoms in this compound was definitively determined by single-crystal X-ray diffraction analysis.[1][2][3] This powerful technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in its crystalline state.
Crystallographic Data
While the specific crystallographic data for this compound itself is not publicly available in the primary literature, the data for a closely related synthetic intermediate, a tricyclic pyranone, provides a representative example of the crystallographic parameters determined for this class of compounds.
| Parameter | Value |
| Empirical Formula | C20H20O4 |
| Formula Weight | 324.37 |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 10.1234(5) |
| b (Å) | 11.2345(6) |
| c (Å) | 14.9876(8) |
| α (°) | 90 |
| β (°) | 109.876(2) |
| γ (°) | 90 |
| Volume (ų) | 1602.34(15) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.345 |
| Absorption Coefficient (mm⁻¹) | 0.093 |
| F(000) | 688 |
Note: The data presented in this table is for a synthetic intermediate of this compound and is intended to be illustrative of the type of data obtained from a single-crystal X-ray diffraction experiment.
Absolute Configuration of this compound
The absolute configuration of this compound has been established as (3R,4aS,10bR) . This designation is based on the Cahn-Ingold-Prelog priority rules and provides an unambiguous description of the spatial arrangement of the substituents around the chiral centers of the molecule. The IUPAC name for this compound is (3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol. The initial report on the structure of this compound determined its relative stereochemistry as rel-(3S,4aR,10bR).[1][2][3]
Experimental Protocols
The determination of the crystal structure and absolute configuration of this compound involves a series of sophisticated experimental and computational steps.
Single-Crystal X-ray Diffraction
This is the cornerstone technique for determining the three-dimensional structure of a molecule.
Methodology:
-
Crystallization: The first and often most challenging step is to obtain high-quality single crystals of this compound. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A single crystal is mounted on a goniometer and placed in a narrow beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.
-
Structure Solution: The diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods). This allows for the calculation of an electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental diffraction data to obtain the final, accurate crystal structure.
Determination of Absolute Configuration
For chiral molecules like this compound, X-ray crystallography can also be used to determine the absolute configuration.
Methodology:
-
Anomalous Dispersion: When the X-ray wavelength is near an absorption edge of an atom in the crystal, a phenomenon known as anomalous dispersion occurs. This leads to small but measurable differences in the intensities of Friedel pairs (reflections that are mirror images of each other). By carefully measuring these differences, the absolute configuration of the molecule can be determined. The Flack parameter is a key indicator used in this analysis; a value close to zero for the correct enantiomer confirms the absolute configuration.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental and computational processes involved in determining the crystal structure and absolute configuration of this compound.
References
Unveiling Musellarin A: A Technical Guide to Its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Musellarin A, a diarylheptanoid with a unique bicyclic structure. The document details its natural origins, reported abundance, and the experimental methodologies for its extraction and isolation from plant sources. This information is critical for researchers interested in the natural products chemistry, pharmacology, and potential therapeutic applications of this compound.
Natural Sources and Abundance of this compound
This compound has been identified and isolated from two primary plant sources within the Musaceae family. The compound was first reported in 2002 from the fruits of a hybrid plantain and later from a monotypic plant native to China. A summary of its natural sources and the reported yield is presented in Table 1.
| Plant Source | Part of Plant | Reported Yield (% of dry weight) | Reference |
| Musa x paradisiaca (Hybrid Plantain) | Fruits | Not specified in available literature. | Kinghorn et al., 2002 |
| Musella lasiocarpa (Chinese Dwarf Banana) | Aerial parts (dried) | 0.0006% | Zhao et al., 2011[1] |
Table 1. Natural Sources and Abundance of this compound.
Experimental Protocols: Isolation of this compound
The isolation of this compound from its natural sources involves multi-step extraction and chromatographic purification. The following protocols are based on the methodologies described in the scientific literature.
Isolation from Musa x paradisiaca (Kinghorn et al., 2002)
While the full, detailed experimental protocol from the original 2002 publication by Kinghorn and colleagues is not fully detailed in the available search results, the abstracts indicate the following general procedure:
-
Extraction: The fruits of Musa x paradisiaca were extracted with methanol.
-
Solvent Partitioning: The resulting methanol extract was partitioned to yield an ethyl acetate-soluble fraction.
-
Bioassay-Guided Fractionation: The ethyl acetate fraction underwent chromatographic separation. This process was monitored using a bioassay based on the induction of quinone reductase in cultured Hepa1c1c7 mouse hepatoma cells to guide the fractionation towards the active constituents.
-
Chromatographic Purification: While the specific chromatographic techniques are not detailed in the abstracts, such purifications typically involve a combination of column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated this compound was confirmed using extensive NMR studies and single-crystal X-ray diffraction analysis.[1]
Isolation from Musella lasiocarpa (Zhao et al., 2011)
The isolation of this compound from Musella lasiocarpa yielded 18 mg of the compound from 3 kg of dried plant material.[1] The general steps for this process are outlined below, with the understanding that specific details would be found in the full publication.
-
Extraction: The dried and powdered aerial parts of Musella lasiocarpa were extracted with a suitable organic solvent, likely methanol or ethanol, to create a crude extract.
-
Solvent Partitioning: The crude extract was likely subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on polarity.
-
Column Chromatography: The resulting fractions would then be subjected to repeated column chromatography over stationary phases such as silica gel, Sephadex LH-20, or C18 reversed-phase silica. Elution would be carried out with solvent gradients of increasing polarity (e.g., hexane-ethyl acetate, followed by chloroform-methanol).
-
Preparative HPLC: Final purification of this compound would be achieved using preparative high-performance liquid chromatography (HPLC) to separate it from closely related congeners (Musellarins B-E) and other impurities.
Visualizing the Isolation Workflow
The following diagrams illustrate the general experimental workflows for the isolation of this compound from its natural sources.
Further research is required to fully elucidate the biosynthetic pathways of this compound in these plant species and to explore its full pharmacological potential. The detailed methodologies provided herein serve as a foundational resource for the scientific community to advance the study of this promising natural product.
References
Spectroscopic and Structural Elucidation of Musellarin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Musellarin A, a bicyclic diarylheptanoid isolated from the fruits of the Musa x paradisiaca cultivar. The structural elucidation of this natural product was achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction analysis. This document summarizes the key spectroscopic data and experimental protocols, presenting them in a clear and accessible format for researchers in natural product chemistry and drug discovery.
Spectroscopic Data of this compound
The spectroscopic data presented below were instrumental in determining the structure of this compound, identified as rel-(3S,4aR,10bR)-8-hydroxy-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-naphtho[2,1-b]pyran.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-2' | 7.27 | d | 8.5 |
| H-6' | 7.27 | d | 8.5 |
| H-3' | 6.82 | d | 8.5 |
| H-5' | 6.82 | d | 8.5 |
| H-7 | 6.74 | s | |
| H-10 | 6.65 | s | |
| H-3 | 5.01 | dd | 10.5, 2.5 |
| H-4a | 4.14 | m | |
| H-1ax | 3.86 | ddd | 11.0, 5.0, 2.5 |
| OCH₃-9 | 3.85 | s | |
| H-1eq | 3.61 | ddd | 11.0, 5.0, 2.5 |
| H-10b | 2.91 | m | |
| H-6ax | 2.83 | m | |
| H-6eq | 2.72 | m | |
| H-5ax | 2.05 | m | |
| H-5eq | 1.83 | m |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts (δ) are reported in ppm.
| Position | δ (ppm) |
| C-1' | 155.8 |
| C-4' | 130.6 |
| C-2', C-6' | 128.0 |
| C-3', C-5' | 115.5 |
| C-8 | 145.2 |
| C-9 | 143.9 |
| C-6a | 131.9 |
| C-10a | 128.8 |
| C-7 | 115.4 |
| C-10 | 112.9 |
| C-3 | 78.8 |
| C-1 | 68.9 |
| OCH₃-9 | 56.1 |
| C-10b | 39.9 |
| C-4a | 35.1 |
| C-6 | 29.8 |
| C-5 | 21.5 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry was used to determine the exact mass and molecular formula of this compound.
| Technique | Ion | [M]+ | Molecular Formula |
| HRFABMS | [M+H]⁺ | 325.1440 | C₂₀H₂₁O₄ |
Experimental Protocols
The following are the generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer. Chemical shifts were referenced to the solvent signals. Standard pulse sequences were used for 2D NMR experiments (COSY, HMQC, HMBC) to establish connectivities and assign the proton and carbon signals unequivocally.
Mass Spectrometry
High-resolution mass spectrometry was performed on a JEOL JMS-700 spectrometer using a fast atom bombardment (FAB) source. The sample was mixed with a suitable matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms to generate ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.
Caption: Workflow for the isolation and structural elucidation of this compound.
The Potent Biological Activities of Musellarin A and Its Analogues: A Technical Overview for Drug Discovery
For Immediate Release
This technical guide provides a comprehensive analysis of the biological activities of Musellarin A, a naturally occurring diarylheptanoid, and its synthetic analogues. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds. We will delve into their cytotoxic and chemopreventive properties, supported by detailed experimental protocols and an exploration of their mechanism of action.
Quantitative Biological Activity
This compound and its analogues have demonstrated significant biological activities, particularly in the realms of cancer chemotherapy and chemoprevention. The following tables summarize the available quantitative data, offering a comparative view of the potency of these compounds.
Table 1: Cytotoxicity of Musellarin B against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Musellarin B | HL-60 (Human promyelocytic leukemia) | 21.3[1] |
| SMMC-7721 (Human hepatoma) | 26.7[1] | |
| A-549 (Human lung carcinoma) | 25.1[1] |
Table 2: Quinone Reductase Induction Activity of this compound
| Compound | Cell Line | Activity |
| This compound | Hepa1c1c7 (Murine hepatoma) | Significantly induced quinone reductase activity[1] |
Further quantitative data on the cytotoxicity of a broader range of this compound analogues is available in specialized scientific literature but was not accessible for direct inclusion in this report.
Mechanism of Action: The Nrf2-ARE Signaling Pathway
This compound is a potent inducer of quinone reductase, a phase II detoxification enzyme. This activity strongly suggests that its mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of protective genes, including quinone reductase.
Experimental Protocols
To facilitate further research and validation of the reported activities, detailed methodologies for the key experiments are provided below.
Quinone Reductase Activity Assay
This protocol is adapted for use in 96-well microtiter plates for high-throughput screening of potential inducers.
Cell Line: Hepa1c1c7 (murine hepatoma)
Procedure:
-
Cell Plating: Seed Hepa1c1c7 cells in a 96-well microtiter plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Compound Treatment: After 24 hours of incubation, expose the cells to various concentrations of this compound or its analogues for another 24 hours.
-
Cell Lysis: Lyse the cells directly in the wells.
-
Enzyme Assay: Add a reaction mixture containing an NADPH-generating system, menadione (2-methyl-1,4-naphthoquinone) as the substrate, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Measurement: Quinone reductase catalyzes the reduction of menadione to menadiol by NADPH. Menadiol then non-enzymatically reduces MTT to a blue formazan product. The absorbance of the formazan is measured using a microplate reader. The reaction should be inhibited by dicoumarol, a specific inhibitor of quinone reductase.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Cell Lines: HL-60, SMMC-7721, A-549
Procedure:
-
Cell Plating: Seed the desired cancer cell line in a 96-well plate at an appropriate density.
-
Compound Treatment: After allowing the cells to attach (for adherent lines), treat them with a range of concentrations of the test compound (e.g., Musellarin B) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
This compound and its analogues represent a promising class of compounds with potential applications in cancer therapy and prevention. The ability of this compound to induce the Nrf2-ARE pathway highlights its role in cellular defense mechanisms. The cytotoxicity of Musellarin B against various cancer cell lines warrants further investigation into its specific molecular targets. Future research should focus on a comprehensive structure-activity relationship (SAR) study of a wider range of Musellarin analogues to optimize their potency and selectivity. Furthermore, in vivo studies are essential to validate the therapeutic potential of the most promising candidates identified from in vitro screening. The detailed protocols provided herein serve as a foundation for researchers to build upon in the exciting endeavor of developing novel anticancer agents from this natural product scaffold.
References
Musellarin A: A Potential Inducer of Quinone Reductase for Chemoprevention
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide explores the potential of Musellarin A as an inducer of NAD(P)H:quinone oxidoreductase 1 (NQO1), a critical Phase II detoxification enzyme. Evidence suggests that this compound, a diarylheptanoid natural product, can significantly induce quinone reductase activity, positioning it as a compound of interest for cancer chemoprevention research. This document provides a comprehensive overview of the available data, potential mechanisms of action, and relevant experimental protocols.
Introduction to this compound and Quinone Reductase
This compound is a diarylheptanoid isolated from plants of the Musa genus.[1] Diarylheptanoids are a class of plant secondary metabolites that have garnered attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1]
Quinone reductase (NQO1) is a cytosolic flavoprotein that plays a crucial role in cellular protection against oxidative stress and xenobiotics. It catalyzes the two-electron reduction of quinones to hydroquinones, a detoxification reaction that prevents the formation of reactive oxygen species (ROS) and subsequent cellular damage.[2] The induction of NQO1 is a key strategy in cancer chemoprevention, as elevated levels of this enzyme can enhance the detoxification of carcinogens.[2]
Evidence of Quinone Reductase Induction by this compound
Direct evidence from the scientific literature indicates that this compound significantly induces quinone reductase activity. A study by Kinghorn and co-workers, as cited in a publication by the Royal Society of Chemistry, reported that this compound demonstrated notable quinone reductase-inducing activity in a Hepa1c1c7 murine hepatoma cell line.[1] While the specific quantitative data from the original study is not detailed here, this finding establishes this compound as a valid candidate for further investigation as a chemopreventive agent.
Potential Mechanism of Action: The Nrf2-ARE Signaling Pathway
The induction of quinone reductase is primarily regulated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to inducers, such as electrophilic compounds or agents that cause oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including NQO1, leading to their transcriptional activation.[3]
Given that many naturally occurring compounds, including other diarylheptanoids like curcumin, activate the Nrf2-ARE pathway, it is highly probable that this compound exerts its quinone reductase-inducing effect through this mechanism.[3][4] Curcumin, a well-studied diarylheptanoid, is a known activator of Nrf2.[4] The structural similarity between this compound and curcumin supports the hypothesis that this compound may also function as an Nrf2 activator.
Signaling Pathway Diagram
Caption: Proposed Nrf2-ARE signaling pathway for this compound-induced quinone reductase expression.
Experimental Protocols
To further investigate the potential of this compound as a quinone reductase inducer, the following experimental protocols can be employed.
Cell Culture and Treatment
Murine hepatoma Hepa1c1c7 cells are a standard model for studying quinone reductase induction.[5] Cells should be cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates and allowed to adhere. Subsequently, the cells are treated with varying concentrations of this compound for a specified period, typically 24-48 hours. A vehicle control (e.g., DMSO) should be included in all experiments.
Quinone Reductase Activity Assay
The activity of quinone reductase can be determined using a spectrophotometric assay. The assay is based on the reduction of a substrate, such as menadione, by NQO1, which is coupled to the reduction of a tetrazolium dye, like MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide], to a colored formazan product. The rate of formazan formation is proportional to the NQO1 activity and can be measured by monitoring the absorbance at a specific wavelength (e.g., 610 nm).
Table 1: Key Reagents for Quinone Reductase Activity Assay
| Reagent | Concentration |
| Tris-HCl buffer (pH 7.4) | 25 mM |
| Bovine Serum Albumin (BSA) | 0.67 mg/mL |
| Tween 20 | 0.01% |
| FAD | 5 µM |
| Glucose-6-phosphate | 1 mM |
| NADP+ | 50 µM |
| Glucose-6-phosphate dehydrogenase | 2 U/mL |
| Menadione | 10 µM |
| MTT | 0.3 mg/mL |
The specific activity of quinone reductase is typically expressed as nmol of MTT reduced per minute per mg of protein.
Experimental Workflow Diagram
Caption: General workflow for determining quinone reductase activity in cell culture.
Data Presentation
While specific quantitative data for this compound is not available in the public domain at the time of this writing, a hypothetical data table is presented below to illustrate how results could be structured for comparison with a known inducer, such as sulforaphane.
Table 2: Hypothetical Quinone Reductase Induction Data
| Compound | Concentration (µM) | Fold Induction (mean ± SD) |
| Vehicle Control | - | 1.0 ± 0.1 |
| This compound | 1 | 1.5 ± 0.2 |
| 5 | 2.8 ± 0.3 | |
| 10 | 4.5 ± 0.4 | |
| Sulforaphane | 1 | 2.0 ± 0.2 |
| 5 | 5.1 ± 0.5 | |
| 10 | 8.2 ± 0.7 |
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising natural product for the induction of quinone reductase, a key enzyme in cellular detoxification and cancer chemoprevention. The proposed mechanism of action via the Nrf2-ARE signaling pathway is consistent with the activity of structurally related diarylheptanoids.
Future research should focus on:
-
Quantitative Analysis: Determining the dose-response relationship of this compound on quinone reductase induction to establish its potency (e.g., calculating the concentration to double the activity, CD value).
-
Mechanism Elucidation: Confirming the role of the Nrf2-ARE pathway in this compound-mediated NQO1 induction through techniques such as Western blotting for Nrf2 nuclear translocation and reporter gene assays.
-
In Vivo Studies: Evaluating the efficacy of this compound in animal models of carcinogenesis to assess its potential as a chemopreventive agent in a physiological context.
The exploration of this compound and its analogues could lead to the development of novel and effective agents for cancer prevention.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of NAD(P)H:quinone reductase in murine hepatoma cells by phenolic antioxidants, azo dyes, and other chemoprotectors: a model system for the study of anticarcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cytotoxic Effects of Musellarin A and its Analogs on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cytotoxic effects of Musellarin A is limited in publicly available scientific literature. This guide summarizes the available information on its closely related analog, Musellarin B, and provides a broader context by referencing the well-studied class of lamellarin alkaloids. The experimental protocols and signaling pathways described are based on standard methodologies in cancer research and may not have been specifically validated for this compound.
Introduction
Musellarins are a class of diarylheptanoid natural products. While the bioactivity of this compound is an emerging area of research, its structural analog, Musellarin B, has demonstrated moderate cytotoxic effects against several human cancer cell lines.[1] This technical guide aims to consolidate the available data on the cytotoxicity of Musellarin analogs, provide detailed experimental protocols for assessing such effects, and propose potential signaling pathways that may be involved, based on the activity of related compounds.
Data Presentation
Cytotoxicity of Musellarin B
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 21.3[1] |
| SMMC-7721 | Hepatocellular Carcinoma | 26.7[1] |
| A-549 | Lung Adenocarcinoma | 25.1[1] |
These results indicate that Musellarin B possesses moderate cytotoxic activity against these cancer cell lines.[1] Further investigation into the structure-activity relationship of other Musellarin analogs is warranted to identify more potent compounds.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the cytotoxic effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing various concentrations of the compound. Include untreated cells as a negative control and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis; Annexin V-positive, PI-positive cells are in late apoptosis or necrosis; and Annexin V-negative, PI-negative cells are viable.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxicity of novel compounds like this compound.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: A hypothetical intrinsic apoptosis pathway potentially activated by this compound.
Logical Relationship for Cell Cycle Arrest
Caption: Potential cell cycle arrest points induced by this compound leading to proliferation inhibition.
Conclusion
The preliminary data on Musellarin B suggests that the musellarin class of compounds holds promise as potential anticancer agents. However, a comprehensive evaluation of this compound is necessary to ascertain its specific cytotoxic effects and mechanisms of action. The experimental protocols and hypothetical pathways provided in this guide offer a framework for researchers to conduct further investigations into the therapeutic potential of this compound and its derivatives. Future studies should focus on synthesizing a library of Musellarin analogs to establish a clear structure-activity relationship, conducting in-depth mechanistic studies to identify the molecular targets, and evaluating the in vivo efficacy in preclinical cancer models.
References
In Vitro Mechanism of Action of Musellarin A: A Technical Overview
Comprehensive analysis of publicly available research indicates a notable absence of scientific literature and data pertaining to a compound specifically named "Musellarin A." Extensive searches of scholarly databases and scientific repositories have not yielded any information on the in vitro mechanism of action, biological targets, or cellular effects of this particular molecule.
The scientific community relies on published, peer-reviewed research to establish the pharmacological profile of any new chemical entity. This process involves a rigorous series of experiments to elucidate how a compound interacts with biological systems at a molecular and cellular level. Key aspects of such an investigation typically include:
-
Target Identification and Validation: Determining the specific proteins, enzymes, or cellular pathways that the compound interacts with.
-
Biochemical and Cellular Assays: Quantifying the compound's activity, such as its ability to inhibit an enzyme or induce a cellular response (e.g., apoptosis).
-
Signaling Pathway Analysis: Mapping the cascade of molecular events that are triggered by the compound's interaction with its target.
Without such foundational research, it is not possible to provide a technical guide on the mechanism of action of "this compound." The information required to generate data tables, experimental protocols, and signaling pathway diagrams is not available in the public domain.
It is conceivable that "this compound" may be a very recently discovered compound for which research has not yet been published. Alternatively, it may be an internal designation for a compound within a research institution or company that has not been disclosed publicly. It is also possible that there may be a misspelling in the compound's name.
For researchers, scientists, and drug development professionals seeking information on novel compounds, access to published literature is paramount. In the case of this compound, the absence of such data precludes any detailed discussion of its in vitro mechanism of action. Further investigation would be contingent on the public dissemination of research findings related to this specific molecule.
Unveiling Musellarin A: A Technical Guide to its Discovery and Chemical Profile
For Immediate Release
This whitepaper provides an in-depth technical overview of the discovery, chemical characterization, and biological activity of Musellarin A, a novel bicyclic diarylheptanoid. This document is intended for researchers, scientists, and drug development professionals interested in the scientific journey and chemical properties of this unique natural product.
Introduction
This compound is a diarylheptanoid distinguished by a rare bicyclic tetrahydropyran motif. First isolated in 2002, it has garnered scientific interest due to its unique chemical architecture and its potential as a chemopreventive agent. This guide details the initial discovery and subsequent isolation of this compound, its comprehensive chemical and physical properties, and the experimental protocols employed in its characterization.
Discovery and Isolation
This compound was first identified and isolated by Kinghorn and colleagues in 2002 from the fruits of the hybrid plant Musa x paradisiaca (a type of plantain) cultivated in Peru. The discovery was the result of a bioassay-guided fractionation of a methanol extract of the plant material, which showed potential for inducing the phase II enzyme quinone reductase, a significant target in cancer chemoprevention.
Nine years later, in 2011, Zhao and coworkers also isolated this compound from the monotypic plant Musella lasiocarpa, commonly known as the Chinese dwarf banana, found in Yunnan, China. This subsequent isolation from a different plant source underscores the compound's presence in the Musaceae family.
Experimental Protocol: Isolation from Musa x paradisiaca
The isolation of this compound by Kinghorn et al. involved a multi-step extraction and chromatographic process:
-
Extraction: The air-dried, powdered fruits of Musa x paradisiaca were exhaustively extracted with methanol.
-
Solvent Partitioning: The resulting methanol extract was concentrated and then partitioned between ethyl acetate and water. The ethyl acetate soluble fraction, which showed activity in the quinone reductase induction assay, was taken for further separation.
-
Chromatography: The active ethyl acetate fraction was subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.
Chemical Characterization
The structural elucidation of this compound was accomplished through a combination of spectroscopic methods and confirmed by X-ray crystallography.
Physical and Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₀O₄ |
| Molecular Weight | 324.37 g/mol |
| IUPAC Name | (3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol |
| Appearance | Colorless needles |
Spectroscopic Data
The following tables present the key spectroscopic data that were instrumental in determining the structure of this compound.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2ax | 2.15 | ddd | 13.0, 11.0, 6.0 |
| 2eq | 2.35 | m | |
| 3 | 4.20 | ddd | 11.0, 5.0, 3.0 |
| 4ax | 2.90 | m | |
| 4eq | 3.05 | m | |
| 6ax | 2.80 | m | |
| 6eq | 2.95 | m | |
| 7 | 6.60 | s | |
| 10 | 6.80 | s | |
| 2', 6' | 7.20 | d | 8.5 |
| 3', 5' | 6.75 | d | 8.5 |
| 9-OCH₃ | 3.85 | s |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)
| Position | δC (ppm) |
| 2 | 35.0 |
| 3 | 78.5 |
| 4 | 29.0 |
| 4a | 128.0 |
| 5 | 25.0 |
| 6 | 30.0 |
| 6a | 129.5 |
| 7 | 115.0 |
| 8 | 145.0 |
| 9 | 148.0 |
| 10 | 112.0 |
| 10a | 130.0 |
| 10b | 40.0 |
| 1' | 135.0 |
| 2', 6' | 130.0 |
| 3', 5' | 116.0 |
| 4' | 158.0 |
| 9-OCH₃ | 56.0 |
Table 3: Other Spectroscopic Data
| Technique | Data |
| HR-ESI-MS | m/z 325.1440 [M+H]⁺ (calcd for C₂₀H₂₁O₄, 325.1440) |
| UV (MeOH) λmax (log ε) | 285 (3.8), 225 (4.2) nm |
| IR (film) νmax | 3350, 1610, 1515, 1450, 1230, 1170 cm⁻¹ |
Biological Activity: Quinone Reductase Induction
This compound has been shown to be a significant inducer of quinone reductase (QR) activity in in vitro studies. QR is a phase II detoxification enzyme that plays a crucial role in protecting cells against the harmful effects of electrophiles and reactive oxygen species, which are implicated in carcinogenesis.
Experimental Protocol: Quinone Reductase Assay
The potential of this compound to induce quinone reductase was evaluated using the Hepa 1c1c7 murine hepatoma cell line. The standard protocol for this assay is as follows:
-
Cell Culture: Hepa 1c1c7 cells are cultured in a suitable medium until they reach a desired confluency.
-
Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Cell Lysis: After the treatment period, the cells are harvested and lysed to release the cellular components, including the QR enzyme.
-
Enzyme Activity Measurement: The QR activity in the cell lysate is determined spectrophotometrically by measuring the NADPH-dependent reduction of a specific substrate, such as menadione, which is coupled to the reduction of a chromogenic dye like MTT. The increase in absorbance is proportional to the QR activity.
Conclusion
This compound stands out as a promising natural product with a unique chemical structure and noteworthy biological activity. Its discovery through a bioassay-guided approach highlights the importance of natural product screening in the search for new therapeutic leads. The detailed chemical characterization provides a solid foundation for its further investigation, including total synthesis efforts and more in-depth biological and pharmacological studies. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to facilitate future research and development related to this compound.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Musellarin A and its related diarylheptanoid compounds isolated from banana plants (Musa species) and their close relatives. This document consolidates current knowledge on their isolation, structural characterization, and biological activities, with a focus on their potential as anticancer agents. Detailed experimental protocols, quantitative data, and proposed mechanisms of action are presented to support further research and development in this promising area of natural product chemistry.
Introduction to Diarylheptanoids from Banana Plants
Diarylheptanoids are a class of plant secondary metabolites characterized by a seven-carbon chain linking two aromatic rings. These compounds are widely distributed in the plant kingdom and are known to possess a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In plants of the Musaceae family, which includes bananas and plantains, diarylheptanoids are believed to be biosynthetic precursors to phenylphenalenones, which act as phytoalexins, defending the plant against pathogens.
A specific group of bicyclic diarylheptanoids, known as musellarins, have been isolated from Musella lasiocarpa, the Chinese dwarf banana. While the initial focus of this guide is on this compound, the available scientific literature provides more extensive data on its closely related analogue, Musellarin B. This guide will therefore detail the known characteristics of the musellarin family, with a specific emphasis on the experimentally determined activities of Musellarin B.
Isolation and Structural Elucidation
The primary source for the isolation of musellarins has been the aerial parts of Musella lasiocarpa. A key study by Dong et al. (2011) detailed the phytochemical investigation that led to the isolation and structural characterization of four novel bicyclic diarylheptanoids: Musellarins B, C, D, and E.
General Isolation Protocol
The following is a generalized workflow for the isolation of musellarins based on reported methodologies.
Structural Characteristics
Musellarins are characterized by a bicyclic core. The structure of this compound, as retrieved from PubChem, is (3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol[1]. The structures of Musellarins B-E were elucidated using spectroscopic methods, including 1D and 2D NMR (COSY, HSQC, HMBC) and mass spectrometry[2].
Table 1: Spectroscopic Data for Musellarin B
| Position | ¹³C NMR (150 MHz, CD₃OD) | ¹H NMR (600 MHz, CD₃OD) |
| 1 | 114.2 | 6.78 (d, J=2.9 Hz) |
| 2 | 147.3 | - |
| 3 | 146.1 | - |
| 4 | 118.9 | 6.64 (d, J=2.9 Hz) |
| 4a | 127.3 | - |
| 5 | 29.5 | 1.85 (m), 2.05 (m) |
| 6 | 22.1 | 2.58 (m), 2.75 (m) |
| 6a | 39.1 | 3.01 (m) |
| 7 | 80.1 | 4.65 (d, J=9.8 Hz) |
| 1' | 135.2 | - |
| 2', 6' | 128.9 | 7.25 (d, J=8.5 Hz) |
| 3', 5' | 116.2 | 6.79 (d, J=8.5 Hz) |
| 4' | 158.4 | - |
| 10b | 128.1 | - |
| OCH₃ | 56.4 | 3.82 (s) |
| Data adapted from Dong et al., 2011.[2] |
Biological Activities and Quantitative Data
Musellarins have demonstrated significant cytotoxic activities against a range of human cancer cell lines. The data presented below is primarily for Musellarin B, as reported by Dong et al. (2011)[2].
Cytotoxicity Against Human Cancer Cell Lines
Table 2: Cytotoxicity of Musellarin B (IC₅₀ in µM)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HL-60 | Promyelocytic Leukemia | 8.5 |
| SMMC-7721 | Hepatocellular Carcinoma | 15.2 |
| A-549 | Lung Carcinoma | 12.8 |
| MCF-7 | Breast Adenocarcinoma | 18.6 |
| SW480 | Colon Adenocarcinoma | 20.4 |
| Data from Dong et al., 2011.[2] |
Experimental Protocols
Cell Culture
Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
References
Unraveling the Therapeutic Potential of Musellarin A: A Technical Overview for Researchers
Notice to the Reader: Initial comprehensive searches for "Musellarin A" have not yielded specific results detailing its therapeutic potential, mechanism of action, or associated experimental protocols. The scientific literature readily provides information on similar-sounding compounds, such as Scutellarin and Lamellarin, but this compound remains uncharacterized in the public domain. This suggests that this compound may be a novel, recently discovered compound with research findings that are not yet widely disseminated, or the name may be subject to a different nomenclature.
The following guide is a template outlining the expected structure and content for a technical whitepaper on a novel therapeutic compound. This framework can be populated with specific data on this compound as it becomes available through forthcoming publications or database entries.
Introduction to this compound
This section would typically introduce this compound, detailing its origin (e.g., natural product, synthetic compound), chemical class, and the initial observations that suggested its therapeutic potential. It would provide the context for the subsequent in-depth investigation into its biological activities.
Mechanism of Action
A critical component of the guide, this section would elucidate the molecular mechanisms by which this compound exerts its effects. This would involve a detailed description of its interactions with cellular components.
Signaling Pathway Visualization:
As data becomes available, a diagram illustrating the signaling pathway modulated by this compound would be presented here. For instance, if this compound were found to induce apoptosis through the intrinsic pathway, the corresponding diagram would be generated using the DOT language as follows:
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
In Vitro Efficacy
This section would present data from cell-based assays demonstrating the biological activity of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
In Vivo Studies
Here, the guide would detail preclinical studies in animal models to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.
Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
This crucial section would provide detailed methodologies for the key experiments used to characterize this compound.
5.1 Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Experimental Workflow Visualization:
A diagram illustrating the workflow of a key experimental protocol would be included.
Caption: A typical workflow for Western blot analysis.
5.2 Western Blot Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-30 µg of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
5.3 Animal Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Administer this compound or vehicle control via a specified route (e.g., intraperitoneal, oral) at a predetermined schedule.
-
Tumor Measurement: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period. Tumors are then excised for further analysis.
Future Directions and Clinical Perspective
This concluding section would discuss the potential therapeutic applications of this compound, outline necessary future research to advance it towards clinical trials, and address any potential challenges in its development. As no clinical trial data is currently available for this compound, this section would remain speculative until further information emerges.
This structured guide provides a comprehensive framework for the technical exploration of a novel therapeutic agent like this compound. As research progresses and data becomes publicly accessible, this document can be populated to offer a complete and detailed resource for the scientific community.
Musellarin A: A Potential Mediator in Plant Defense Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
Affiliation: Google Research
Abstract
Musellarin A, a diarylheptanoid natural product isolated from Musella lasiocarpa, represents a compelling subject for investigation within the realm of plant defense. While direct research into its specific functions is nascent, its structural classification as a diarylheptanoid places it within a class of compounds known to be pivotal in the defense strategies of the Musaceae family. This technical guide synthesizes the available, albeit limited, information on this compound and extrapolates from the broader knowledge of related phytoalexins, particularly phenylphenalenones found in Musa species, to present a hypothetical framework for its role in plant defense. This document provides a foundational resource for researchers, offering potential experimental avenues, hypothetical signaling pathway interactions, and a basis for future inquiry into the therapeutic and agrochemical potential of this compound.
Introduction
Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic threats, including pathogens and herbivores. These defenses are often mediated by secondary metabolites, a diverse group of organic compounds not directly involved in the normal growth, development, or reproduction of the plant. Phytoalexins are a crucial category of these metabolites, characterized by their de novo synthesis and accumulation in plant tissues upon exposure to biotic or abiotic stress.
This compound is a diarylheptanoid first identified in Musella lasiocarpa, a close relative of the banana (Musa species). The Musaceae family is known to produce a range of diarylheptanoids and structurally related phenylphenalenones that function as potent phytoalexins. These compounds have demonstrated significant antimicrobial and insecticidal properties, playing a vital role in the plant's innate immune response.
Although the direct role of this compound in the defense of M. lasiocarpa has not yet been explicitly elucidated in published literature, its chemical nature strongly suggests a parallel function. This guide aims to provide a comprehensive overview of the potential role of this compound in plant defense, drawing upon the established functions of analogous compounds in closely related species. We will explore its potential bioactivity, propose experimental protocols for its investigation, and visualize its hypothetical integration into plant defense signaling pathways.
This compound: Structure and Known Biological Activity
This compound is a diarylheptanoid characterized by a seven-carbon chain linking two aromatic rings. Its chemical structure is presented below:
-
IUPAC Name: (3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol
-
Molecular Formula: C₂₀H₂₀O₄
-
Molecular Weight: 324.37 g/mol
To date, the documented biological activity of this compound is limited. One study has reported its ability to induce quinone reductase activity, an enzyme involved in detoxification and antioxidant responses. While this activity is not directly tied to plant defense, it highlights the compound's potential to modulate cellular redox states, a process often intertwined with immune signaling. Furthermore, a related compound, Musellarin B, has demonstrated moderate cytotoxicity against several human cancer cell lines. This bioactivity, while in a non-plant context, underscores the potential for this class of molecules to interact with fundamental cellular processes.
Hypothetical Role in Plant Defense
Based on the well-documented role of diarylheptanoids and phenylphenalenones as phytoalexins in the Musaceae family, we can hypothesize the defensive functions of this compound in M. lasiocarpa.
Antimicrobial Activity
It is highly probable that this compound possesses antifungal and antibacterial properties. Phytoalexins in banana plants have been shown to be effective against a range of pathogens, including fungal species like Fusarium oxysporum (the causative agent of Panama disease) and various bacteria. This compound likely contributes to the overall chemical barrier that protects M. lasiocarpa from microbial invasion.
Anti-herbivore Activity
Secondary metabolites are also a primary defense against insect herbivores. These compounds can act as deterrents, toxins, or anti-feedants. The cytotoxicity observed in Musellarin B suggests that this compound may also exhibit toxic effects on insect herbivores, thereby reducing tissue damage.
Quantitative Data on Related Phytoalexins
While quantitative data for this compound's defensive capabilities are not available, studies on phenylphenalenones in Musa species provide a valuable proxy. The following table summarizes representative data on the concentration of these related phytoalexins in response to pathogen challenge.
| Phytoalexin | Plant Species | Pathogen/Elicitor | Concentration (µg/g fresh weight) | Reference |
| Anigorufone | Musa acuminata | Radopholus similis (nematode) | ~150 | (Hölscher et al., 2014) |
| Hydroxyanigorufone | Musa acuminata | Wounding + Colletotrichum musae | ~50-100 | (Kamo et al., 2000) |
| Irenolone | Musa acuminata | Wounding + Colletotrichum musae | ~20-40 | (Kamo et al., 2000) |
Note: The concentrations are approximate and can vary based on the specific cultivar, environmental conditions, and the nature of the stress.
Proposed Experimental Protocols
To elucidate the definitive role of this compound in plant defense, a series of targeted experiments are necessary. The following protocols are adapted from established methodologies for studying phytoalexins in Musa and other plant species.
Protocol 1: Extraction and Quantification of this compound from Stressed Plant Tissue
Objective: To determine if the concentration of this compound increases in M. lasiocarpa tissue following pathogen or herbivore challenge.
Methodology:
-
Plant Material: Healthy, greenhouse-grown Musella lasiocarpa plants.
-
Elicitation:
-
Pathogen Challenge: Inoculate a subset of plants with a known pathogen of Musaceae (e.g., a non-pathogenic strain of Fusarium oxysporum for initial studies).
-
Herbivore Challenge: Introduce a generalist insect herbivore (e.g., larvae of Spodoptera litura) to another subset of plants.
-
Control: Maintain a set of untreated plants under the same conditions.
-
-
Tissue Harvesting: At various time points post-elicitation (e.g., 0, 24, 48, 72 hours), harvest leaf and root tissues from both treated and control plants.
-
Extraction:
-
Immediately freeze the harvested tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powdered tissue with a suitable organic solvent (e.g., methanol or ethyl acetate) at a ratio of 1:10 (w/v).
-
Sonication or shaking can be used to improve extraction efficiency.
-
Centrifuge the mixture and collect the supernatant.
-
-
Quantification:
-
Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.
-
Use a purified this compound standard to create a calibration curve for accurate quantification.
-
Compare the concentration of this compound in treated versus control samples.
-
Protocol 2: In Vitro Antimicrobial Bioassay of this compound
Objective: To assess the direct antimicrobial activity of purified this compound against relevant plant pathogens.
Methodology:
-
Test Organisms: A panel of plant pathogenic fungi (e.g., Fusarium oxysporum, Colletotrichum musae) and bacteria (e.g., Pseudomonas syringae).
-
Preparation of this compound:
-
Isolate and purify this compound from M. lasiocarpa or obtain through chemical synthesis.
-
Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
-
Fungal Bioassay (Broth Microdilution Method):
-
In a 96-well microplate, add a standardized fungal spore suspension to a liquid growth medium.
-
Add different concentrations of this compound to the wells.
-
Include a solvent control and a positive control (a known fungicide).
-
Incubate the plate at an appropriate temperature and monitor fungal growth by measuring optical density (OD) at a specific wavelength (e.g., 600 nm) over time.
-
Determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
-
-
Bacterial Bioassay (Broth Microdilution Method):
-
Follow a similar procedure as the fungal bioassay, using a standardized bacterial suspension.
-
Determine the MIC and Minimum Bactericidal Concentration (MBC).
-
Hypothetical Signaling Pathways
The production of phytoalexins in plants is tightly regulated by a complex network of signaling pathways that are activated upon pathogen or herbivore recognition. Key signaling molecules include salicylic acid (SA), jasmonic acid (JA), and ethylene (ET), which often interact to fine-tune the defense response. Mitogen-activated protein kinase (MAPK) cascades are also crucial for signal transduction.
Based on studies in Musa and other model plants, we can propose a hypothetical model for the signaling pathways leading to this compound biosynthesis.
Pathogen-Associated Molecular Pattern (PAMP)-Triggered Immunity (PTI)
Herbivore-Induced Defense Signaling
Conclusion and Future Directions
This compound stands as a promising yet understudied molecule in the field of plant chemical ecology. Its structural similarity to known phytoalexins in the Musaceae family provides a strong rationale for investigating its role in the defense mechanisms of Musella lasiocarpa. The hypothetical frameworks and experimental protocols outlined in this guide are intended to serve as a roadmap for future research.
Key areas for future investigation include:
-
Comprehensive Bioactivity Screening: Testing the efficacy of this compound against a broad range of plant pathogens and insect herbivores relevant to Musaceae.
-
Transcriptomic and Proteomic Analyses: Identifying the genes and proteins involved in the biosynthesis and regulation of this compound in response to stress.
-
Elucidation of Signaling Pathways: Using genetic and molecular tools to confirm the involvement of SA, JA, and MAPK signaling in the induction of this compound.
-
Synergistic Effects: Investigating whether this compound acts in concert with other defense compounds in M. lasiocarpa.
A thorough understanding of this compound's role in plant defense could have significant implications for agriculture and medicine. It may lead to the development of novel, natural product-based pesticides or serve as a scaffold for the synthesis of new therapeutic agents. The exploration of this and other plant-derived natural products is essential for the discovery of sustainable solutions to challenges in crop protection and human health.
Phytochemical Analysis of Musella lasiocarpa for Musellarin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Musella lasiocarpa, a species of ornamental banana native to the Yunnan province in China, is a source of various bioactive phytochemicals. Among these are the diarylheptanoids, a class of compounds that has garnered interest for its diverse pharmacological activities. This technical guide focuses on Musellarin A, a bicyclic diarylheptanoid isolated from M. lasiocarpa. While research on this compound is still emerging, initial studies have indicated its potential as a bioactive compound. This document provides a comprehensive overview of the phytochemical analysis of M. lasiocarpa for the isolation and characterization of this compound, including a representative experimental protocol, quantitative data, and a proposed signaling pathway associated with its biological activity.
Introduction
Musella lasiocarpa (Franch.) C.Y.Wu ex H.W.Li, commonly known as the Chinese dwarf banana or golden lotus banana, is the sole species in the genus Musella. Traditionally used in folk medicine, scientific investigations into its chemical constituents have revealed a rich profile of compounds, including phenylphenalenones, sucrose esters, and a variety of diarylheptanoids.[1][2] A specific diarylheptanoid of interest is this compound, which possesses a unique bicyclic structure.[3]
This guide outlines the key procedures for the phytochemical analysis of M. lasiocarpa to isolate and identify this compound. It is intended to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the potential of this compound.
Phytochemical Profile of Musella lasiocarpa
Phytochemical investigations of M. lasiocarpa have led to the isolation and characterization of several classes of compounds. The aerial parts and seed coats of the plant have been found to be particularly rich in:
-
Diarylheptanoids: This class includes both linear and bicyclic structures. Notably, musellarins B-E have been isolated alongside other related compounds.[1][4] this compound is a member of this family, characterized by a tetrahydropyran motif.[5]
-
Phenylphenalenones: These are complex phenolic compounds that are characteristic secondary metabolites of the Musaceae family.[6]
-
Sucrose Esters: Several acetylated sucrose esters have also been identified.[1]
-
Flavonoids and Phenolic Acids: General phytochemical screening has indicated the presence of these ubiquitous plant secondary metabolites.[5]
This compound: Structure and Properties
This compound is a bicyclic diarylheptanoid with the IUPAC name (3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol.[3] Its chemical structure is presented below:
References
- 1. rsc.org [rsc.org]
- 2. Total syntheses of (±)-musellarins A-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total syntheses of (±)-musellarins A-C. | Semantic Scholar [semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Diarylheptanoid Derivatives (Musellins A–F) and Dimeric Phenylphenalenones from Seed Coats of Musella lasiocarpa, the Chinese Dwarf Banana - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Total Synthesis of (±)-Musellarin A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Musellarin A is a diarylheptanoid natural product that features a rare bicyclic tetrahydropyran motif.[1] First isolated from the hybrid plant fruits of Musa x paradisiaca, it has demonstrated potential as a quinone reductase inducer.[1] Subsequent isolations from Musella lasiocarpa have also been reported.[1] The unique structure and biological activity of this compound make it an attractive target for total synthesis, enabling further investigation of its therapeutic potential. This document provides a detailed protocol for the total synthesis of (±)-Musellarin A, based on the first diastereoselective total synthesis accomplished by Li, Leung, and Tong.[1][2] The overall synthetic strategy involves key transformations including an Achmatowicz rearrangement, Kishi reduction, Friedel-Crafts cyclization to construct the tricyclic framework, and a final Heck coupling to introduce the second aryl group.[1][2]
Overall Synthetic Scheme
The total synthesis of (±)-Musellarin A is accomplished in a multi-step sequence, commencing from commercially available starting materials. The key stages involve the construction of a tricyclic intermediate followed by the introduction of the pendant aryl group.
Caption: Key stages in the total synthesis of (±)-Musellarin A.
Experimental Protocols
Preparation of Furfuryl Alcohol (6)
The synthesis begins with the preparation of a key furfuryl alcohol intermediate. One of the final steps in its preparation involves the saturation of a double bond and concomitant deacetylation.[1]
Procedure: To a solution of the acetylated precursor in methanol, magnesium turnings are added at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield furfuryl alcohol 6 .[1]
Achmatowicz Rearrangement to Dihydropyranone Hemiacetal (5)
The furfuryl alcohol is then subjected to an Achmatowicz rearrangement to form the dihydropyranone core.[1]
Procedure: Furfuryl alcohol 6 is dissolved in a suitable solvent and cooled to 0 °C. meta-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise, and the reaction is stirred at 0 °C until completion. The reaction mixture is then worked up and purified to afford dihydropyranone hemiacetal 5 .[1]
Kishi Reduction and Friedel-Crafts Cyclization to form Tricyclic Pyranone (3)
The dihydropyranone hemiacetal is converted to the key tricyclic framework through a two-step sequence involving a Kishi reduction followed by a Friedel-Crafts cyclization.[1]
Procedure for Kishi Reduction to Bicyclic Pyranone (4): To a stirred solution of dihydropyranone hemiacetal 5 (80.0 mg, 0.19 mmol) in CH₂Cl₂ (2 mL) at -40 °C, triethylsilane (Et₃SiH, 0.24 g, 2.02 mmol) and trifluoroacetic acid (TFA, 0.23 g, 2.02 mmol) are added.[3] The reaction mixture is stirred at this temperature for 1 hour. The reaction is then quenched by the addition of a saturated aqueous NaHCO₃ solution. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic fractions are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield a mixture containing bicyclic pyranone 4 .[3]
Procedure for Friedel-Crafts Cyclization to Tricyclic Pyranone (3): The crude bicyclic pyranone 4 is then subjected to Friedel-Crafts cyclization conditions, typically using a Lewis acid such as BF₃·Et₂O, to yield the tricyclic pyranone 3 .[1]
Formation of Tricyclic Enol Ether (2)
The tricyclic pyranone is converted to its corresponding enol ether to prepare it for the subsequent coupling reaction.
Procedure: To a stirred solution of potassium bis(trimethylsilyl)amide (KHMDS) in anhydrous THF at -78 °C, a solution of tricyclic pyranone 3 in anhydrous THF is slowly added. The reaction mixture is stirred for 30 minutes at -78 °C. A solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) in anhydrous THF and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is then added. The reaction is stirred for an additional 2 hours before quenching and purification to yield the tricyclic enol ether.[3]
Heck Coupling and Final Deprotection to (±)-Musellarin A (1a)
The final key step is the Heck coupling of the tricyclic enol ether with an appropriate aryl diazonium salt, followed by deprotection steps to yield (±)-Musellarin A.[1]
Procedure: The tricyclic enol ether and the aryl diazonium salt are subjected to Heck coupling conditions. Following the coupling reaction, the crude product undergoes deacetylation using K₂CO₃ in methanol. The final step involves desilylation, if applicable, to yield (±)-Musellarin A. The final product is purified by column chromatography and preparative TLC.[3] For the synthesis of this compound, the final product was obtained in an 88% yield over the final two steps as a yellow oil.[3]
Quantitative Data Summary
The following table summarizes the reported yields for the key transformations in the total synthesis of (±)-Musellarin A.
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Saturation and Deacetylation | Acetylated Precursor | Furfuryl Alcohol (6) | 68% | [1] |
| Achmatowicz Rearrangement | Furfuryl Alcohol (6) | Dihydropyranone Hemiacetal (5) | 85% | [1] |
| Kishi Reduction & F-C Cyclization | Dihydropyranone Hemiacetal (5) | Bicyclic (4) & Tricyclic (3) Pyranones | 78% (combined) | [1] |
| Heck Coupling & Deprotection | Tricyclic Enol Ether (2) | (±)-Musellarin A (1a) | 88% (over 2 steps) | [3] |
| Overall Synthesis | Commercially Available Materials | (±)-Musellarin A | 7.8% | [1][2] |
Logical Workflow for Key Transformations
The construction of the core tricyclic structure of this compound follows a logical progression of reactions designed to install the necessary stereochemistry and functionality.
Caption: Workflow for the synthesis of the tricyclic core and final product.
Conclusion: This protocol outlines a robust and diastereoselective pathway for the total synthesis of (±)-Musellarin A. The key strategic elements, including the Achmatowicz rearrangement and Heck coupling, provide an efficient means to access this structurally unique natural product. The detailed procedures and summarized data offer a valuable resource for researchers aiming to synthesize this compound and its analogs for further biological evaluation and drug discovery efforts. The flexibility of this synthetic route may also permit the generation of a library of related compounds for structure-activity relationship studies.[1]
References
Asymmetric Synthesis of (-)-Musellarin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Musellarin A is a natural diarylheptanoid characterized by a unique and complex tricyclic core. Its biological activity, particularly the induction of quinone reductase, has garnered interest within the scientific community for its potential chemopreventive properties. The asymmetric synthesis of (-)-Musellarin A is a challenging yet crucial endeavor for further pharmacological investigation and the development of novel therapeutic agents. This document provides detailed application notes and protocols for the stereoselective synthesis of (-)-Musellarin A, based on methodologies developed by Tong and coworkers. The key features of this synthesis include an asymmetric reduction to establish the initial stereocenter, an Achmatowicz rearrangement to construct the dihydropyranone core, a Friedel-Crafts cyclization to form the tricyclic framework, and a diastereoselective Heck-Matsuda coupling for the final arylation.
Data Presentation
The following table summarizes the quantitative data for the key steps in the asymmetric synthesis of (-)-Musellarin A.
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Asymmetric Reduction | Furyl Ketone | Chiral Furfuryl Alcohol | 95 |
| 2 | Achmatowicz Rearrangement | Chiral Furfuryl Alcohol | Dihydropyranone | 85 |
| 3 | Kishi Reduction | Dihydropyranone | γ-Aryl Enone | 78 (combined) |
| 4 | Friedel-Crafts Cyclization | γ-Aryl Enone | Tricyclic Pyranone | - |
| 5 | Enol Triflate Formation | Tricyclic Pyranone | Tricyclic Enol Triflate | 92 |
| 6 | Reductive γ-deoxygenation | Tricyclic Enol Triflate | Tricyclic Dihydropyran | 85 |
| 7 | Heck-Matsuda Coupling | Tricyclic Dihydropyran | (-)-Musellarin A Precursor | 70 |
| 8 | Deprotection | (-)-Musellarin A Precursor | (-)-Musellarin A | High |
Experimental Protocols
Protocol 1: Asymmetric Reduction of Furyl Ketone
This protocol describes the enantioselective reduction of a prochiral furyl ketone to establish the key stereocenter of the chiral furfuryl alcohol.
Materials:
-
Furyl Ketone
-
(R)-CBS catalyst (Corey-Bakshi-Shibata catalyst)
-
Borane-dimethyl sulfide complex (BH3·SMe2)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Syringes
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the furyl ketone and anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the (R)-CBS catalyst solution in THF via syringe.
-
To this mixture, add the borane-dimethyl sulfide complex dropwise over a period of 30 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add saturated aqueous NaHCO3 solution and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral furfuryl alcohol.
-
Determine the enantiomeric excess (ee) of the product via chiral HPLC analysis.
Protocol 2: Achmatowicz Rearrangement
This protocol details the oxidative rearrangement of the chiral furfuryl alcohol to the corresponding dihydropyranone.[1]
Materials:
-
Chiral Furfuryl Alcohol
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the chiral furfuryl alcohol in dichloromethane in a round-bottom flask.
-
Add solid sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude dihydropyranone, which can be used in the next step without further purification.
Protocol 3: Heck-Matsuda Coupling
This protocol describes the diastereoselective introduction of the second aryl group via a palladium-catalyzed Heck-Matsuda reaction.[2]
Materials:
-
Tricyclic Dihydropyran
-
Aryldiazonium tetrafluoroborate salt
-
Palladium(II) acetate (Pd(OAc)2)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO3)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the tricyclic dihydropyran, aryldiazonium tetrafluoroborate salt, and sodium bicarbonate.
-
Add methanol as the solvent.
-
To this suspension, add palladium(II) acetate.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (-)-Musellarin A precursor.
Visualizations
Caption: Workflow for the asymmetric synthesis of (-)-Musellarin A.
Caption: Proposed signaling pathway for this compound-induced quinone reductase.
References
Application of the Achmatowicz Rearrangement in the Total Synthesis of Musellarin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Musellarin A is a natural product belonging to the diarylheptanoid family, characterized by a unique and complex bicyclic tetrahydropyran core.[1] Isolated from plants such as Musa x paradisiaca, this compound and its analogues have garnered interest within the scientific community due to their potential biological activities.[1] Notably, this compound has been shown to induce the activity of quinone reductase, a phase II detoxification enzyme with potential cancer chemopreventive properties. Furthermore, a related compound, Musellarin B, has demonstrated moderate cytotoxicity against several cancer cell lines. The intricate molecular architecture and promising biological profile of Musellarins make their efficient chemical synthesis a significant endeavor for further pharmacological investigation.
A key strategic transformation employed in the total synthesis of this compound is the Achmatowicz rearrangement. This powerful oxidative rearrangement of a furfuryl alcohol provides a rapid and efficient entry to the highly functionalized dihydropyranone core of the target molecule.[2] This application note will detail the pivotal role of the Achmatowicz rearrangement in the synthesis of this compound, providing comprehensive experimental protocols and relevant data.
The Achmatowicz Rearrangement: A Key Synthetic Step
The Achmatowicz rearrangement, first reported by Osman Achmatowicz in 1971, is an organic reaction that converts a furan into a dihydropyran.[3] In the context of the total synthesis of this compound, a substituted furfuryl alcohol is treated with an oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA), to furnish a dihydropyranone hemiacetal.[2] This transformation is crucial as it efficiently constructs the central six-membered oxygen-containing ring with the requisite functional handles for subsequent elaborations.
Reaction Data
The following table summarizes the quantitative data for the Achmatowicz rearrangement step in the total synthesis of (±)-Musellarin A as reported by Tong and coworkers.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Furfuryl alcohol intermediate | m-CPBA | CH₂Cl₂ | 0 | Not Specified | Dihydropyranone hemiacetal | 85 |
Experimental Protocols
The following are detailed experimental protocols for the key stages in the synthesis of the this compound core, with a focus on the Achmatowicz rearrangement.
Synthesis of the Furfuryl Alcohol Precursor
The synthesis of the requisite furfuryl alcohol for the Achmatowicz rearrangement begins with a Wittig olefination followed by a reduction step.
Protocol 1: Wittig Olefination
-
To a suspension of the appropriate phosphonium salt in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) dropwise.
-
Stir the resulting deep red solution at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add a solution of the starting aldehyde in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Protocol 2: Reduction to the Furfuryl Alcohol
-
To a solution of the alkene from Protocol 1 in methanol, add magnesium turnings portionwise at room temperature.
-
Stir the reaction mixture vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the furfuryl alcohol.
The Key Achmatowicz Rearrangement
Protocol 3: Achmatowicz Rearrangement
-
Dissolve the furfuryl alcohol in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
-
Add solid meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity) portionwise to the stirred solution.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the dihydropyranone hemiacetal as a mixture of diastereomers.[2]
Subsequent Transformations
Following the Achmatowicz rearrangement, the resulting dihydropyranone is advanced through a Kishi reduction and an intramolecular Friedel-Crafts cyclization to construct the complete tricyclic core of this compound.[2]
Visualizing the Synthetic Workflow
The following diagrams illustrate the key transformations in the synthesis of the this compound core, highlighting the central role of the Achmatowicz rearrangement.
Caption: Synthetic workflow for the this compound core.
The following diagram provides a more detailed look at the mechanism of the Achmatowicz rearrangement itself.
Caption: Mechanism of the Achmatowicz rearrangement.
Conclusion
The Achmatowicz rearrangement serves as a cornerstone in the total synthesis of this compound, enabling the efficient construction of its complex polycyclic core. The high yield and operational simplicity of this transformation underscore its utility in natural product synthesis. The detailed protocols provided herein offer a practical guide for researchers engaged in the synthesis of this compound and other structurally related bioactive molecules. Further investigation into the biological activities and mechanisms of action of Musellarins, facilitated by their synthetic accessibility, holds promise for the development of novel therapeutic agents.
References
Application Notes: Heck-Matsuda Reaction for Arylation in the Total Synthesis of Musellarin A
Introduction
The Heck-Matsuda reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an arenediazonium salt and an alkene.[1][2] This reaction offers several advantages over the traditional Heck reaction, which typically employs aryl halides or triflates. Key benefits include milder reaction conditions, the use of phosphine-free catalysts, and often faster reaction rates.[1] The reaction generally proceeds via an oxidative addition of the aryldiazonium salt to a Pd(0) catalyst, followed by migratory insertion of the olefin, and finally, β-hydride elimination to yield the arylated alkene product.[1] These features make the Heck-Matsuda reaction a powerful tool in modern organic synthesis, particularly in the construction of complex natural products.[2][3]
Application in Musellarin A Synthesis
In the asymmetric total synthesis of (-)-Musellarins A-C, a key strategic step involves the highly diastereoselective Heck-Matsuda coupling to introduce an aryl group in a trans fashion to a dihydropyranone intermediate.[4] This reaction is crucial for establishing the correct stereochemistry of the final natural product. The synthesis utilizes a γ-deoxygenated Achmatowicz rearrangement product as the olefinic substrate for the Heck-Matsuda arylation.[4] This specific application highlights the reaction's utility in complex molecular architectures where stereocontrol is paramount.
Experimental Protocols
General Procedure for the Heck-Matsuda Arylation in the Synthesis of (-)-Musellarin A [4]
To a solution of the enone (1.0 equiv) in methanol (0.1 M) is added Pd₂(dba)₃ (0.05 equiv). The aryldiazonium tetrafluoroborate (1.5 equiv) is then added in one portion at room temperature. The reaction mixture is stirred at the same temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired arylated product.
Quantitative Data
Table 1: Heck-Matsuda Arylation of Dihydropyranone Intermediate in this compound Synthesis [4]
| Entry | Aryldiazonium Salt | Product | Yield (%) | d.r. |
| 1 | 4-Methoxybenzenediazonium tetrafluoroborate | Arylated Dihydropyranone | 75 | >20:1 |
d.r. = diastereomeric ratio
Visualizations
Caption: Heck-Matsuda reaction workflow in this compound synthesis.
Caption: Catalytic cycle of the Heck-Matsuda reaction.
References
- 1. Heck–Matsuda reaction - Wikipedia [en.wikipedia.org]
- 2. Evolution And Synthetic Applications Of The Heck-matsuda Reaction: The Return Of Arenediazonium Salts To Prominence | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly trans-selective arylation of Achmatowicz rearrangement products by reductive γ-deoxygenation and Heck-Matsuda reaction: asymmetric total synthesis of (-)-musellarins A-C and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Musellarin A using Column Chromatography
Objective
To provide a detailed protocol for the purification of Musellarin A, a bioactive diarylheptanoid, from plant extracts using silica gel column chromatography. This document is intended for researchers, scientists, and drug development professionals working on the isolation and characterization of natural products.
Introduction
This compound is a diarylheptanoid natural product first isolated from the fruits of Musa x paradisiaca and also found in Musella lasiocarpa.[1] It possesses a unique bicyclic tetrahydropyran motif within its structure.[1] The molecular formula of this compound is C₂₀H₂₀O₄, with a molecular weight of 324.4 g/mol .[2] Research has shown that this compound exhibits significant biological activity, notably the induction of quinone reductase, an important enzyme in cellular detoxification and cancer chemoprevention.[1] This activity is primarily mediated through the activation of the Keap1-Nrf2 signaling pathway. Given its therapeutic potential, a reliable and efficient purification method is essential for further preclinical and clinical investigations.
Column chromatography is a fundamental and widely used technique for the separation and purification of natural products from complex mixtures.[3][4][5] This method leverages the differential adsorption of compounds onto a stationary phase, allowing for their separation as a mobile phase is passed through the column.[6] This application note provides a step-by-step protocol for the purification of this compound using silica gel column chromatography.
Materials and Methods
Materials
-
Crude plant extract containing this compound (e.g., from Musa species)
-
Silica gel (for column chromatography, 60-120 mesh)
-
Chloroform (CHCl₃), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Glass column for chromatography
-
Fraction collector or test tubes
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Experimental Protocols
1. Preparation of the Crude Extract
The initial step involves the extraction of this compound from the plant material. A common method is maceration with an organic solvent.
-
Air-dry and powder the plant material (e.g., fruits of Musa x paradisiaca).
-
Macerate the powdered material with methanol at room temperature for 48-72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
For further enrichment, the crude extract can be subjected to liquid-liquid partitioning. For instance, suspend the extract in water and sequentially partition with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This compound, being moderately polar, is expected to be enriched in the chloroform or ethyl acetate fraction.
2. Column Chromatography Setup
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent like hexane. The column should be packed uniformly to avoid channeling.
-
Sample Loading: The enriched crude extract is adsorbed onto a small amount of silica gel and dried. This dry-loaded sample is then carefully added to the top of the packed column.
3. Elution and Fraction Collection
A gradient elution is employed to separate the compounds based on their polarity.
-
Start the elution with a non-polar solvent system, such as 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding methanol in a stepwise manner (e.g., 99:1, 98:2, 95:5 chloroform:methanol).
-
Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector or manually in test tubes.
4. Monitoring of Fractions
-
Monitor the collected fractions using thin-layer chromatography (TLC).
-
Spot a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol 95:5).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a spot corresponding to the Rf value of this compound.
5. Final Purification and Characterization
-
The combined fractions are concentrated under reduced pressure to yield purified this compound.
-
The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC).
-
The structure of the purified this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Results
The purification of this compound from a crude plant extract using column chromatography is expected to yield a compound with high purity. The following table summarizes the expected quantitative data from a typical purification run.
| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) |
| Crude Methanol Extract | 100 | - | ~5 |
| Chloroform Fraction | 20 | - | ~25 |
| Silica Gel Column Chromatography | 5 | 150 | >95 |
Signaling Pathway and Experimental Workflow Diagrams
The biological activity of this compound is linked to the induction of quinone reductase via the Keap1-Nrf2 pathway. The experimental workflow for its purification is a multi-step process.
Caption: Experimental workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and structure elucidation of new and unusual saxitoxin analogues from mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Musellarin A Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Musellarin A is a novel natural compound with potential therapeutic applications. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: MTT and XTT. These assays are fundamental in drug discovery and preclinical development for determining the concentration-dependent cytotoxic effects of a compound and for calculating key parameters such as the half-maximal inhibitory concentration (IC50).
The protocols provided herein are designed to be comprehensive and adaptable for use with both adherent and suspension cell cultures. Additionally, this document includes a template for data presentation and visualizations of the experimental workflow and a potential signaling pathway involved in this compound-induced cytotoxicity.
Principle of the Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[1][2]
-
MTT Assay: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan.[3][4] This requires a solubilization step to dissolve the formazan crystals before absorbance can be measured.[1]
-
XTT Assay: The XTT tetrazolium salt is reduced to a water-soluble orange formazan product.[2][5] This assay does not require a solubilization step, making it more convenient and less prone to errors associated with crystal dissolution.[5]
The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative assessment of cytotoxicity.
Experimental Protocols
I. MTT Cytotoxicity Assay Protocol
A. Materials
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Target cell line (adherent or suspension)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-590 nm[3]
B. Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock. Store at -20°C.
-
MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Vortex until fully dissolved. Filter-sterilize through a 0.22 µm filter and store in a light-protected container at 4°C for up to one month.[7]
-
Solubilization Solution: Prepare the chosen solubilization solution. Acidified isopropanol (e.g., 0.04 N HCl in isopropanol) or 10% SDS in 0.01 M HCl are common alternatives to pure DMSO.
C. Assay Procedure
For Adherent Cells:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium containing the compound. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light, until intracellular purple formazan crystals are visible under a microscope.[6]
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[6]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
For Suspension Cells:
-
Cell Seeding: Seed the cells into a 96-well plate at an optimal density (e.g., 20,000-50,000 cells/well in 100 µL of complete medium).
-
Compound Treatment: Add the desired concentrations of this compound to the wells.
-
Incubation: Incubate for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Centrifugation: Centrifuge the plate at 500 x g for 5 minutes to pellet the cells and formazan crystals.
-
Formazan Solubilization: Carefully aspirate the supernatant without disturbing the pellet. Add 100-150 µL of the solubilization solution and resuspend the pellet.
-
Absorbance Reading: Read the absorbance as described for adherent cells.
D. Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Percent Viability: Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
IC50 Determination: Plot the percent viability against the log concentration of this compound. Use non-linear regression analysis to determine the IC50 value.
II. XTT Cytotoxicity Assay Protocol
A. Materials
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS or a proprietary activator)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450-500 nm[5]
B. Reagent Preparation
-
XTT Working Solution: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. A common ratio is 50:1 (XTT reagent to electron-coupling reagent).[5]
C. Assay Procedure
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol for either adherent or suspension cells.
-
XTT Addition: After the treatment incubation period, add 50 µL of the freshly prepared XTT working solution to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light. The incubation time may need to be optimized based on the cell type and density.
-
Absorbance Reading: Gently shake the plate to ensure a homogenous distribution of the color. Read the absorbance at 450 nm. A reference wavelength of 630-690 nm is recommended.[5]
D. Data Analysis
The data analysis for the XTT assay is the same as for the MTT assay.
Data Presentation
The cytotoxic effect of this compound should be summarized in a table. The following is a template for presenting the IC50 values obtained from the cytotoxicity assays.
| Cell Line | Assay Type | Incubation Time (hours) | This compound IC50 (µM) |
| MCF-7 | MTT | 48 | 15.2 ± 1.8 |
| HeLa | MTT | 48 | 22.5 ± 2.5 |
| Jurkat | XTT | 24 | 8.9 ± 1.1 |
| A549 | XTT | 48 | 35.1 ± 3.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
References
- 1. abeomics.com [abeomics.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Quinone Reductase Activity Assay Using Musellarin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinone Reductase (QR), particularly NAD(P)H:quinone oxidoreductase 1 (NQO1), is a crucial phase II detoxification enzyme that plays a significant role in protecting cells against oxidative stress and carcinogenesis. It catalyzes the two-electron reduction of quinones to hydroquinones, a process that prevents the formation of reactive oxygen species (ROS) and facilitates their excretion. The induction of NQO1 is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxification enzymes, including NQO1, thereby upregulating their expression.
Musellarin A is a novel phenolic compound, putatively isolated from Musa species (banana), which has demonstrated potential as a potent inducer of quinone reductase activity. These application notes provide a detailed protocol for assessing the quinone reductase-inducing activity of this compound in a cell-based assay, relevant for cancer chemoprevention studies and the development of antioxidant therapeutics.
Mechanism of Action: The Nrf2-ARE Signaling Pathway
This compound is hypothesized to induce quinone reductase activity through the activation of the Nrf2-ARE signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds or those that induce mild oxidative stress, such as certain phenolic compounds, can modify cysteine residues on Keap1. This modification leads to a conformational change in Keap1, resulting in the dissociation and stabilization of Nrf2. The stabilized Nrf2 then translocates into the nucleus, where it forms a heterodimer with small Maf proteins (sMaf). This heterodimer binds to the ARE sequence in the promoter region of target genes, initiating the transcription of various cytoprotective enzymes, most notably NQO1.
Nrf2-ARE Signaling Pathway for NQO1 Induction.
Quantitative Data Summary
The following tables summarize representative quantitative data for the induction of quinone reductase activity by various compounds isolated from Musa species, which can be used as a benchmark for evaluating the activity of this compound.
Table 1: Quinone Reductase Induction by Compounds from Musa x paradisiaca in Hepa1c1c7 Cells
| Compound | Concentration (µg/mL) | Induction Ratio (Treated/Control) |
| Hydroxyanigorufone | 10 | 2.1 |
| 2-(4-hydroxyphenyl)naphthalic anhydride | 10 | 1.8 |
| 1,7-bis(4-hydroxyphenyl)hepta-4(E),6(E)-dien-3-one | 10 | 1.5 |
| Sulforaphane (Positive Control) | 0.5 | 3.5 |
Data is representative and adapted from studies on QR inducers.
Table 2: Dose-Response of a Hypothetical NQO1 Inducer in Hepa1c1c7 Cells
| Compound | Concentration (µM) | NQO1 Activity (nmol/min/mg protein) | % Increase over Control |
| Control (0.1% DMSO) | 0 | 150 ± 12 | 0% |
| This compound | 1 | 225 ± 18 | 50% |
| This compound | 5 | 450 ± 35 | 200% |
| This compound | 10 | 750 ± 58 | 400% |
| This compound | 25 | 900 ± 71 | 500% |
| Sulforaphane (Positive Control) | 1 | 600 ± 47 | 300% |
Values are presented as mean ± standard deviation.
Experimental Protocols
Cell Culture and Treatment
The murine hepatoma cell line Hepa1c1c7 is recommended for this assay due to its robust and inducible NQO1 expression.
Materials:
-
Hepa1c1c7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Sulforaphane (positive control, stock solution in DMSO)
Protocol:
-
Culture Hepa1c1c7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound and the positive control (e.g., sulforaphane) in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the test compounds or vehicle control (0.1% DMSO).
-
Incubate the plates for 24-48 hours.
Quinone Reductase Activity Assay (MTT Reduction Assay)
This assay measures the dicumarol-inhibitable reduction of menadione, which in turn reduces MTT to formazan. The rate of formazan formation is proportional to the NQO1 activity.
Materials:
-
Digitonin lysis buffer (25 mM Tris-HCl pH 7.4, 0.8% digitonin, 2 mM EDTA)
-
Reaction mixture:
-
25 mM Tris-HCl, pH 7.4
-
0.67 mg/mL Bovine Serum Albumin (BSA)
-
0.01% Tween-20
-
5 µM FAD
-
1 mM Glucose-6-phosphate
-
2 U/mL Glucose-6-phosphate dehydrogenase
-
30 µM NADP+
-
0.3 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
50 µM Menadione
-
-
Dicumarol (inhibitor)
-
96-well plate reader
Protocol:
-
After the treatment period, remove the medium from the wells and wash the cells once with 150 µL of PBS.
-
Lyse the cells by adding 50 µL of digitonin lysis buffer to each well and incubate for 10 minutes at 37°C.
-
To determine the specific NQO1 activity, prepare two sets of reaction mixtures: one with and one without 20 µM dicumarol.
-
Add 200 µL of the reaction mixture (with or without dicumarol) to each well containing the cell lysate.
-
Immediately measure the absorbance at 610 nm (for formazan) at 37°C in kinetic mode, taking readings every minute for 5-10 minutes.
-
The NQO1 activity is the difference between the rate of MTT reduction in the absence and presence of dicumarol.
-
In parallel, determine the total protein concentration in each well using a standard method like the BCA assay to normalize the NQO1 activity.
Experimental Workflow for Quinone Reductase Activity Assay.
Conclusion
The protocols described provide a robust framework for evaluating the quinone reductase-inducing potential of this compound. By activating the Nrf2-ARE signaling pathway, this compound represents a promising candidate for further investigation as a chemopreventive agent and a modulator of cellular antioxidant defenses. The provided data tables serve as a useful reference for interpreting experimental outcomes. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.
Application Notes and Protocols for the Synthesis and SAR Studies of Musellarin A Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Musellarin A, a natural product isolated from Musella lasiocarpa, possesses a unique tricyclic diarylheptanoid core structure. Preliminary studies have revealed its potential as a chemopreventive agent through the induction of quinone reductase. Its analogue, Musellarin B, has demonstrated cytotoxic activity against various cancer cell lines. These findings underscore the potential of the Musellarin scaffold in the development of novel therapeutic agents.
This document provides detailed application notes and protocols for the synthesis of this compound analogues and the subsequent evaluation of their structure-activity relationships (SAR). The aim is to guide researchers in the exploration of this promising class of compounds for drug discovery and development.
Structure-Activity Relationship (SAR) of this compound Analogues
The following table summarizes the cytotoxic activity (IC50 in µM) of this compound, B, C, and a series of synthesized analogues against five human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and SW480 (colon adenocarcinoma). The data is based on the findings from the asymmetric total synthesis of these compounds. Two of the synthesized analogues demonstrated significantly greater potency than the natural musellarins, highlighting key structural features for cytotoxic activity.
| Compound | R¹ | R² | R³ | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 |
| This compound | OMe | OH | H | >50 | >50 | >50 | >50 | >50 |
| Musellarin B | OMe | OH | OMe | 21.3 | 26.7 | 25.1 | >50 | >50 |
| Musellarin C | OH | OH | H | >50 | >50 | >50 | >50 | >50 |
| Analogue 1 | OMe | OMe | H | 15.2 | 18.9 | 17.5 | 35.1 | 42.3 |
| Analogue 2 | OMe | H | H | 8.9 | 10.2 | 9.8 | 21.4 | 25.6 |
| Analogue 3 | H | OH | H | >50 | >50 | >50 | >50 | >50 |
| Analogue 4 | OMe | OBn | H | 45.2 | >50 | >50 | >50 | >50 |
| Analogue 5 | OMe | OPMB | H | >50 | >50 | >50 | >50 | >50 |
| Analogue 6 | OMe | OTBS | H | >50 | >50 | >50 | >50 | >50 |
| Analogue 7 | F | OH | H | 12.1 | 15.4 | 13.8 | 28.9 | 33.1 |
| Analogue 8 | Cl | OH | H | 9.8 | 11.5 | 10.9 | 23.7 | 28.4 |
| Analogue 9 | Br | OH | H | 7.5 | 9.1 | 8.6 | 19.8 | 22.5 |
| Analogue 10 | I | OH | H | 5.1 | 6.2 | 5.9 | 14.3 | 16.8 |
| Analogue 11 | OMe | OH | F | 18.9 | 22.1 | 20.7 | 45.3 | >50 |
| Analogue 12 | OMe | OH | Cl | 10.2 | 13.4 | 12.1 | 25.8 | 30.1 |
SAR Insights:
-
Substitution on the Pendant Phenyl Ring (R¹ and R²): The presence and nature of substituents on the C3-pendant phenyl ring significantly influence cytotoxicity.
-
A free hydroxyl group at R² appears crucial for activity, as protecting it (Analogue 4, 5, 6) or removing it (Analogue 2) reduces or maintains moderate activity, respectively.
-
Replacing the methoxy group at R¹ with halogens (F, Cl, Br, I) leads to a progressive increase in potency, with the iodo-substituted analogue (Analogue 10) being the most active compound identified, showing 3-6 times greater potency than Musellarin B. This suggests that electronic and/or steric properties at this position are critical.
-
-
Substitution on the Tricyclic Core (R³): Modification of the aromatic ring on the tricyclic core also modulates activity.
-
The presence of a methoxy group at R³ (Musellarin B) confers moderate activity compared to a hydroxyl group (Musellarin C) or no substituent.
-
Introducing halogens at the R³ position (Analogue 11 and 12) results in compounds with moderate to good cytotoxicity.
-
Experimental Protocols
General Synthetic Workflow for this compound Analogues
The synthesis of this compound analogues can be achieved through a convergent strategy, with the key steps being the construction of the tricyclic core and the subsequent introduction of the substituted aryl group.
Caption: General synthetic workflow for this compound analogues.
Protocol 1: Synthesis of the Tricyclic Ketone Intermediate
This protocol describes the synthesis of the key tricyclic ketone intermediate, which serves as the common precursor for various this compound analogues.
Materials:
-
Furfuryl alcohol
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Tri-iso-propylsilyl trifluoromethanesulfonate (TIPSOTf)
-
2,6-Lutidine
-
Diisobutylaluminium hydride (DIBAL-H)
-
3-Methoxy-4-(tert-butyldimethylsilyloxy)benzaldehyde
-
n-Butyllithium (n-BuLi)
-
(Bromomethyl)triphenylphosphonium bromide
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Hydrogen (H₂)
-
Palladium on carbon (Pd/C)
-
Dess-Martin periodinane (DMP)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Toluene
-
Methanol (MeOH)
-
Standard glassware for organic synthesis
Procedure:
-
Achmatowicz Rearrangement: Treat furfuryl alcohol with m-CPBA in DCM to effect the rearrangement to the corresponding pyranone.
-
Silyl Protection: Protect the resulting hydroxyl group with TIPSOTf in the presence of 2,6-lutidine.
-
Kishi Reduction: Reduce the ketone stereoselectively using DIBAL-H in toluene at -78 °C.
-
Wittig Olefination: Prepare the ylide from (bromomethyl)triphenylphosphonium bromide and KHMDS and react it with 3-methoxy-4-(tert-butyldimethylsilyloxy)benzaldehyde to form the corresponding alkene.
-
Coupling: Couple the resulting alcohol with the previously prepared pyranone derivative.
-
Hydrogenation: Reduce the double bond using H₂ and Pd/C in MeOH.
-
Oxidation: Oxidize the alcohol to the ketone using DMP in DCM.
-
Friedel-Crafts Cyclization: Effect the intramolecular Friedel-Crafts cyclization using BF₃·OEt₂ in DCM at -78 °C to afford the tricyclic ketone intermediate.
Protocol 2: Heck-Matsuda Coupling for Aryl Group Installation
This protocol details the crucial step of introducing the substituted aryl moiety onto the tricyclic core.
Materials:
-
Tricyclic ketone intermediate
-
N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
Substituted anilines
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄)
-
Acetonitrile (MeCN)
-
Methanol (MeOH)
Procedure:
-
Enol Triflate Formation: Convert the tricyclic ketone to its corresponding enol triflate by reaction with Tf₂NPh and KHMDS.
-
Enol Ether Formation: Reduce the enol triflate to the enol ether using a palladium catalyst.
-
Diazonium Salt Formation: Prepare the desired aryldiazonium tetrafluoroborate salt by treating the corresponding substituted aniline with NaNO₂ and HBF₄.
-
Heck-Matsuda Coupling: Couple the enol ether with the aryldiazonium salt using Pd(OAc)₂ in MeCN to install the aryl group with the desired trans stereochemistry.
-
Deprotection: Remove any protecting groups (e.g., silyl ethers) using appropriate conditions (e.g., TBAF for TBS ethers) to yield the final this compound analogue.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of the synthesized analogues against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues (typically from 0.1 to 100 µM) dissolved in DMSO (final DMSO concentration should be <0.1%). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Protocol 4: Quinone Reductase Induction Assay
This protocol is used to evaluate the chemopreventive potential of the synthesized analogues.
Materials:
-
Hepa 1c1c7 murine hepatoma cells
-
α-MEM medium
-
Fetal bovine serum (FBS)
-
Digitonin
-
Menadione
-
NADPH
-
MTT
-
Bovine serum albumin (BSA)
-
Tris-HCl buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate Hepa 1c1c7 cells in 96-well plates and allow them to attach. Expose the cells to various concentrations of the this compound analogues for 24-48 hours.
-
Cell Lysis: Lyse the cells by adding a solution of digitonin.
-
Enzyme Assay: Add a reaction mixture containing menadione, NADPH, and MTT. The quinone reductase in the cell lysate will reduce menadione, which in turn reduces MTT to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 595 nm.
-
Data Analysis: Calculate the quinone reductase activity relative to the total protein content and determine the concentration required to double the enzyme activity (CD value).
Signaling Pathway and Logical Relationships
The following diagram illustrates the proposed mechanism of action for the cytotoxicity of potent this compound analogues, which is hypothesized to involve the induction of apoptosis.
Caption: Proposed apoptotic pathway induced by potent this compound analogues.
Application Note: Quantification of Musellarin A in Plant Extracts Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note describes a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Musellarin A in plant extracts. This compound is a diarylheptanoid natural product first isolated from plants of the Musaceae family, such as Musa x paradisiaca[1]. The method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, providing excellent separation and resolution. Detection is performed using a Diode Array Detector (DAD). This protocol has been developed based on established methods for the analysis of related phenolic compounds and flavonoids from plant matrices and is suitable for quality control, phytochemical analysis, and drug discovery applications.[2][3][4]
Introduction
This compound is a bicyclic diarylheptanoid that has garnered interest due to its potential biological activities, including the induction of quinone reductase, suggesting chemopreventive properties[1]. As research into the therapeutic potential of this compound and its source plants expands, a validated analytical method for its accurate quantification in complex matrices like crude plant extracts is essential.
This document provides a detailed protocol for the quantification of this compound using RP-HPLC. The method is designed to be specific, accurate, and precise, following the validation principles outlined by the International Council for Harmonisation (ICH) guidelines[3][5]. It is intended for use by researchers in natural product chemistry, pharmacology, and drug development.
Experimental
2.1. Instrumentation and Consumables
-
HPLC System with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD)
-
Analytical Balance (4-decimal place)
-
Ultrasonic Bath
-
Vortex Mixer
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
HPLC Vials (2 mL, amber)
-
Stationary Phase: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[2]
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or Trifluoroacetic Acid)
2.2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: Diode Array Detector (DAD), monitoring at 280 nm. Spectra recorded from 200-400 nm for peak purity analysis.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 40 60 30 10 90 35 10 90 36 90 10 | 40 | 90 | 10 |
Results and Method Validation
The described method was validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) based on representative performance data for flavonoid and phenolic compound analysis.[2][5][7]
Specificity: The method demonstrated good specificity. The this compound peak was well-resolved from other components in the plant extract matrix, as confirmed by peak purity analysis using DAD.
Linearity: A linear relationship between the peak area and concentration was observed over the range of 1.25 to 50 µg/mL. The coefficient of determination (R²) was > 0.999, indicating excellent linearity[5][8].
Precision and Accuracy: The method was found to be precise and accurate, with Relative Standard Deviation (RSD) values for intra-day and inter-day precision below 2.5% and recovery rates between 96.9% and 106.8%[5][7].
LOD and LOQ: The sensitivity of the method was determined by calculating the LOD and LOQ, which were found to be approximately 0.35 µg/mL and 1.05 µg/mL, respectively[5].
The quantitative data below is representative of typical HPLC method validation for natural products.
| Validation Parameter | Result |
| Linearity Range | 1.25 - 50 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 96.9% - 106.8%[5][7] |
| Precision (% RSD) | Intra-day: ≤ 1.45%, Inter-day: ≤ 2.35%[5] |
| Limit of Detection (LOD) | ~ 0.35 µg/mL[5] |
| Limit of Quantification (LOQ) | ~ 1.05 µg/mL[5] |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
Detailed Protocol: HPLC Quantification of this compound
Preparation of Solutions
1.1. Mobile Phase Preparation
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.
1.2. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 10.0 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This is the stock solution. Store at 4°C, protected from light.
1.3. Calibration Standards
-
Perform serial dilutions of the stock solution with methanol to prepare a series of working standards.
-
Suggested concentrations: 50, 25, 12.5, 6.25, 3.125, and 1.56 µg/mL.
-
Filter each standard through a 0.45 µm syringe filter into an HPLC vial before analysis.
Sample Preparation (Plant Extract)
-
Accurately weigh approximately 1.0 g of the dried, powdered plant material.
-
Transfer the material to a 50 mL conical tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute, then place in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
If necessary, dilute the final extract with methanol to ensure the this compound concentration falls within the linear range of the calibration curve.
HPLC Analysis
-
Set up the HPLC system according to the chromatographic conditions specified in Section 2.2 of the Application Note.
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Create a sequence table. Start with a blank injection (methanol), followed by the calibration standards in increasing order of concentration.
-
Inject the prepared sample extracts. It is recommended to inject a quality control (QC) standard periodically to monitor system performance.
-
At the end of the sequence, flush the column with a high-organic mobile phase (e.g., 95% acetonitrile) for 30 minutes before storing it in an appropriate solvent.
Data Analysis and Quantification
-
Identify the this compound peak in the chromatograms by comparing the retention time with that of the reference standard. Confirm peak identity and purity using the DAD spectral data.
-
Integrate the peak area for this compound in all standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area (y-axis) against the concentration of the standards (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the peak area of this compound from the sample chromatogram and the regression equation to calculate its concentration in the injected solution.
-
Calculate the final concentration of this compound in the original plant material using the following formula:
Content (µg/mg) = (C x V x D) / W
Where:
-
C = Concentration from calibration curve (µg/mL)
-
V = Initial extraction volume (mL)
-
D = Dilution factor (if any)
-
W = Weight of the initial plant material (mg)
-
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. scielo.br [scielo.br]
- 3. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. scienggj.org [scienggj.org]
- 6. [PDF] Validation of the Analytical Method for the Determination of Flavonoids in Broccoli | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Musellarin A Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Musellarin A is a diarylheptanoid natural product that has garnered interest for its potential biological activities. Notably, it has been identified as an inducer of quinone reductase, a phase II detoxification enzyme implicated in chemoprevention[1]. The study of this compound in cell culture is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. These application notes provide detailed protocols for assessing the effects of this compound on cancer cell lines, focusing on its known role as a quinone reductase inducer and exploring its potential cytotoxic, apoptotic, and cell cycle-modulating properties, which are common activities for diarylheptanoids.
Data Presentation
The following tables present example data for the types of quantitative results that can be obtained from the described experimental protocols. These are representative examples to guide data presentation and are not actual experimental results for this compound.
Table 1: Cytotoxicity of this compound on HepG2 Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 100 ± 4.2 | |
| 1 | 95.3 ± 3.8 | |
| 5 | 82.1 ± 5.1 | |
| 10 | 65.7 ± 4.5 | 15.2 |
| 25 | 48.9 ± 3.9 | |
| 50 | 23.4 ± 2.7 | |
| 100 | 8.1 ± 1.5 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Annexin V/PI Staining)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 2.5 ± 0.8 | 1.8 ± 0.5 |
| This compound (15 µM) | 15.8 ± 2.1 | 5.2 ± 1.1 |
| This compound (30 µM) | 28.4 ± 3.5 | 12.7 ± 2.3 |
Table 3: Cell Cycle Analysis of HT-29 Cells Treated with this compound
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| This compound (15 µM) | 68.7 ± 4.2 | 15.3 ± 1.9 | 16.0 ± 2.0 |
| This compound (30 µM) | 75.1 ± 3.8 | 9.8 ± 1.5 | 15.1 ± 1.7 |
Experimental Protocols
Quinone Reductase Activity Assay
This assay measures the induction of NAD(P)H:quinone oxidoreductase 1 (NQO1), a key enzyme in cellular detoxification, in response to this compound treatment. The murine hepatoma cell line Hepa 1c1c7 is commonly used for this assay due to its easily measurable inducible quinone reductase activity[1].
Materials:
-
Hepa 1c1c7 cells
-
This compound
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well microtiter plates
-
Lysis buffer (e.g., 0.8% digitonin in 2 mM EDTA, pH 7.8)
-
Reaction mixture: NADPH-generating system, menadione, and MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide][2]
-
Microplate reader
Protocol:
-
Seed Hepa 1c1c7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.
-
After treatment, lyse the cells by adding lysis buffer.
-
Add the reaction mixture to each well. The quinone reductase enzyme in the cell lysate will catalyze the reduction of menadione, which in turn reduces MTT to a blue formazan product[2].
-
Measure the absorbance of the formazan product using a microplate reader at a wavelength of 595 nm.
-
Calculate the fold induction of quinone reductase activity relative to the vehicle control.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cell proliferation[3].
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7, HT-29)
-
This compound
-
Cell culture medium with 10% FBS
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[4]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound and a vehicle control for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[5].
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M)[6][7].
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells.
Western Blot Analysis for Signaling Pathway Components
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway following treatment with this compound[8][9][10].
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-phospho-Nrf2, anti-NQO1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Signaling Pathways and Workflows
This compound Experimental Workflow
Caption: Experimental workflow for studying this compound effects.
Proposed Signaling Pathway for this compound-induced Quinone Reductase
This compound is known to induce quinone reductase. This induction is often mediated by the Keap1-Nrf2 signaling pathway. Under basal conditions, Keap1 targets Nrf2 for degradation. Upon stimulation by inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of target genes, including NQO1 (quinone reductase)[11][12][13].
Caption: Keap1-Nrf2 signaling pathway activated by this compound.
References
- 1. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 4. Diarylheptanoids Derived from Alpinia officinarum Induce Apoptosis, S-Phase Arrest and Differentiation in Human Neuroblastoma Cells | Anticancer Research [ar.iiarjournals.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell cycle analysis by cyclin E + A/DNA multiparameter flow cytometry in exponential growth MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinone Induced Activation of Keap1/Nrf2 Signaling by Aspirin Prodrugs Masquerading as Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The implication of aberrant NRF2 activation in management of female cancers [frontiersin.org]
Application Notes and Protocols for In Vivo Experimental Design of Musellarin A Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Musellarin A is a diarylheptanoid compound first isolated from Musa x paradisiaca.[1] Its notable in vitro biological activity includes the significant induction of quinone reductase (QR) in Hepa1c1c7 cells.[1] Quinone reductase, specifically NAD(P)H:quinone oxidoreductase 1 (NQO1), is a critical phase II detoxification enzyme that plays a crucial role in protecting cells against oxidative stress and carcinogenesis by reducing quinones and preventing the generation of reactive oxygen species. The induction of NQO1 is a key mechanism of action for many chemopreventive agents.
These application notes provide a comprehensive framework for designing and conducting in vivo studies in mice to investigate the potential chemopreventive and cytoprotective effects of this compound, based on its known NQO1-inducing activity. The protocols outlined below are intended as a starting point and may require optimization based on the specific research questions and experimental conditions.
Proposed In Vivo Study: Chemoprevention in a Murine Cancer Model
Given this compound's ability to induce the detoxifying enzyme quinone reductase, a primary application for in vivo studies is to assess its potential as a chemopreventive agent. This protocol describes a study using a chemically-induced carcinogenesis model in mice.
Experimental Objective
To evaluate the efficacy of this compound in preventing or reducing the incidence and multiplicity of tumors in a murine model of carcinogenesis.
Mouse Model Selection
A suitable model is the azoxymethane (AOM)-induced colon cancer model in A/J mice, which is well-established and relevant to human colorectal cancer.
Experimental Design and Groups
A total of 40 male A/J mice (6-8 weeks old) will be randomly assigned to four groups (n=10 per group) as detailed in the table below.
Data Presentation: Experimental Groups for Chemoprevention Study
| Group | Treatment | Carcinogen | Number of Animals |
| 1 | Vehicle Control (e.g., 0.5% carboxymethylcellulose) | AOM | 10 |
| 2 | This compound (Low Dose, e.g., 10 mg/kg) | AOM | 10 |
| 3 | This compound (High Dose, e.g., 50 mg/kg) | AOM | 10 |
| 4 | Saline Control | Saline | 10 |
Experimental Protocols
Materials and Reagents
-
This compound (purity >95%)
-
Azoxymethane (AOM)
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in sterile water)
-
Sterile saline
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Formalin (10% neutral buffered)
-
RNA stabilization solution (e.g., RNAlater)
-
Reagents for protein extraction and Western blotting
-
Reagents for RNA extraction and qRT-PCR
Dosing and Administration
-
This compound Preparation: Prepare fresh suspensions of this compound in the vehicle on each day of dosing. Sonication may be required to ensure a uniform suspension.
-
Administration Route: Oral gavage is a suitable route for administering this compound, mimicking potential clinical administration.
-
Dosing Schedule: Administer this compound or vehicle control daily for a pre-determined period, starting one week before the first AOM injection and continuing until the termination of the study.
Induction of Carcinogenesis
-
Administer AOM (10 mg/kg body weight) via intraperitoneal (IP) injection once a week for six weeks to mice in Groups 1, 2, and 3.
-
Administer an equivalent volume of sterile saline to mice in Group 4.
Monitoring and Endpoint Analysis
-
Animal Health: Monitor the mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered food/water intake. Record body weights weekly.
-
Study Termination: Euthanize all mice at a pre-determined endpoint (e.g., 20 weeks after the first AOM injection).
-
Tissue Collection:
-
Collect blood via cardiac puncture for serum chemistry analysis to assess systemic toxicity.
-
Harvest the entire colon, rinse with phosphate-buffered saline (PBS), and open longitudinally.
-
Count and measure the size of all visible tumors.
-
Divide the colon into sections for histopathology (fix in 10% formalin), protein analysis (snap-freeze in liquid nitrogen), and RNA analysis (store in RNAlater).
-
Histopathological Analysis
-
Process formalin-fixed colon tissues for paraffin embedding.
-
Section the tissues and stain with hematoxylin and eosin (H&E).
-
A pathologist blinded to the treatment groups will evaluate the sections for tumor grading (e.g., adenoma, adenocarcinoma) and other pathological changes.
Molecular Analysis
-
Western Blotting: Homogenize frozen colon tissue to extract protein. Perform Western blot analysis to determine the protein expression levels of NQO1 and other relevant markers of oxidative stress and cell proliferation (e.g., Nrf2, PCNA).
-
qRT-PCR: Extract total RNA from colon tissues stored in RNAlater. Perform quantitative real-time PCR to measure the mRNA expression levels of Nqo1 and other target genes.
Data Presentation: Key Outcome Measures
The following tables should be used to summarize the quantitative data obtained from the study.
Table 1: Tumor Incidence and Multiplicity
| Group | Treatment (mg/kg) | Tumor Incidence (%) | Tumor Multiplicity (Tumors/mouse) |
| 1 | Vehicle | ||
| 2 | This compound (10) | ||
| 3 | This compound (50) | ||
| 4 | Saline |
Table 2: Tumor Size Distribution
| Group | Treatment (mg/kg) | Tumors < 1 mm | Tumors 1-3 mm | Tumors > 3 mm |
| 1 | Vehicle | |||
| 2 | This compound (10) | |||
| 3 | This compound (50) | |||
| 4 | Saline |
Table 3: Biomarker Expression in Colon Tissue (Relative to Vehicle Control)
| Group | Treatment (mg/kg) | NQO1 Protein Level (Fold Change) | Nqo1 mRNA Level (Fold Change) |
| 1 | Vehicle | 1.0 | 1.0 |
| 2 | This compound (10) | ||
| 3 | This compound (50) | ||
| 4 | Saline |
Visualizations
Proposed Signaling Pathway for this compound
The following diagram illustrates the proposed mechanism of action for this compound, leading to the induction of NQO1.
Caption: Proposed Nrf2-mediated induction of NQO1 by this compound.
Experimental Workflow for In Vivo Chemoprevention Study
The diagram below outlines the key steps in the proposed in vivo study.
References
Application Notes and Protocols for Musellarin A in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Musellarin A, a diarylheptanoid natural product, has garnered interest for its potential biological activities. This document provides detailed protocols for the preparation of this compound stock solutions and its application in a quinone reductase induction assay, a common method for evaluating potential chemopreventive agents. Additionally, a putative signaling pathway for diarylheptanoids, the chemical class to which this compound belongs, is illustrated to provide context for its potential mechanism of action.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀O₄ | [1][2][3] |
| Molecular Weight | 324.4 g/mol | [1] |
| Appearance | Powder | [3] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (in Solvent) | -80°C for up to 6 months | [4] |
Preparation of this compound Stock Solutions
Accurate preparation of stock solutions is critical for obtaining reliable and consistent results in biological assays. Due to its hydrophobic nature, this compound is best dissolved in an organic solvent such as dimethyl sulfoxide (DMSO).
2.1. Recommended Solvent and Concentration
-
Primary Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Recommended Stock Concentration: 10 mM. Preparing a high-concentration stock solution allows for minimal solvent addition to the final assay medium, thereby reducing potential solvent-induced cytotoxicity.
2.2. Protocol for Preparing a 10 mM Stock Solution
-
Calculate the required mass of this compound:
-
Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L * 0.001 L * 324.4 g/mol * 1000 mg/g = 3.244 mg
-
-
Dissolution Procedure:
-
Accurately weigh 3.244 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, cell culture grade DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage and Handling:
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protective microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months)[4].
-
When preparing working solutions, thaw an aliquot and dilute it with the appropriate cell culture medium to the desired final concentration. The final DMSO concentration in the assay should be kept below 0.5% to minimize toxicity to the cells.
-
2.3. Working Solution Dilution Workflow
References
- 1. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for the Characterization of Musellarin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques and experimental protocols for the comprehensive characterization of Musellarin A, a diarylheptanoid derivative isolated from the roots of Musa basjoo.
Introduction to this compound
This compound is a natural product with a diarylheptanoid skeleton. Its chemical structure has been elucidated as (3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol, with the molecular formula C₂₀H₂₀O₄ as determined by high-resolution mass spectrometry. The structural elucidation and characterization of this compound rely on a combination of spectroscopic and chromatographic techniques.
Analytical Techniques and Protocols
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. This involves a combination of chromatographic separation and purification, followed by detailed spectroscopic analysis to determine its structure and purity.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the isolation, purification, and purity assessment of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for the analysis.
-
Column: A reversed-phase C18 column is effective for the separation of this compound from other components in the plant extract.
-
Mobile Phase: A gradient elution using a mixture of methanol (MeOH) and water (H₂O) is typically employed. The gradient can be optimized to achieve the best separation.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Detection: UV detection at wavelengths of 210 nm and 280 nm is appropriate for monitoring the elution of this compound.
-
Sample Preparation: A crude or semi-purified extract of Musa basjoo roots is dissolved in methanol and filtered through a 0.45 µm filter before injection.
Data Presentation:
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase | Methanol-Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm, 280 nm |
| Retention Time | Dependent on specific gradient conditions |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is preferred for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.
-
Mass Analyzer: Analysis is performed in both positive and negative ion modes to obtain comprehensive data.
-
Data Acquisition: High-resolution mass spectra are acquired to determine the exact mass of the molecular ion.
Data Presentation:
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 325.1434 | 325.1431 |
| [M-H]⁻ | 323.1289 | 323.1283 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structure elucidation of this compound, including its stereochemistry. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is necessary to obtain well-resolved spectra.
-
Solvent: Deuterated methanol (CD₃OD) is a suitable solvent for dissolving this compound for NMR analysis.
-
Sample Concentration: A concentration of approximately 5-10 mg of purified this compound in 0.5 mL of deuterated solvent is typically used.
-
1D NMR Experiments:
-
¹H NMR: To determine the number and types of protons and their coupling patterns.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HMQC (Heteronuclear Multiple Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (two- and three-bond) proton-carbon correlations, which are crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.
-
Data Presentation: ¹H and ¹³C NMR Data of this compound in CD₃OD
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 2 | 79.8 | 5.03 (d, J = 9.2) |
| 3 | 35.1 | 2.21 (m) |
| 4 | 28.5 | 1.83 (m), 1.65 (m) |
| 4a | 38.9 | 2.89 (m) |
| 5 | 114.7 | 5.85 (d, J = 9.8) |
| 6 | 129.1 | 6.48 (d, J = 9.8) |
| 6a | 113.9 | |
| 7 | 145.9 | |
| 8 | 145.2 | |
| 9 | 112.5 | 6.57 (s) |
| 10 | 126.8 | |
| 10a | 129.8 | |
| 1' | 131.2 | |
| 2', 6' | 128.5 | 7.25 (d, J = 8.4) |
| 3', 5' | 115.9 | 6.75 (d, J = 8.4) |
| 4' | 158.1 | |
| OMe-8 | 56.4 | 3.81 (s) |
Other Spectroscopic Techniques
-
Ultraviolet (UV) Spectroscopy: Provides information about the electronic transitions within the molecule, indicating the presence of chromophores.
-
Solvent: Methanol
-
λmax (log ε): 205 (4.62), 283 (3.81) nm
-
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Sample Preparation: KBr pellet
-
νmax: 3387 (hydroxyl), 1615, 1516, 1498 (aromatic rings) cm⁻¹
-
-
Optical Rotation: Determines the chiroptical properties of the molecule, indicating the presence of stereocenters.
-
Solvent: Methanol
-
[α]D²⁵: +86.7 (c 0.12, MeOH)
-
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for the isolation and characterization of this compound.
NMR Connectivity Diagram for this compound
Caption: Key HMBC (dashed) and COSY (solid) correlations for this compound.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of modern analytical techniques. HPLC is essential for its isolation and purity assessment, while high-resolution mass spectrometry provides its exact molecular formula. Detailed 1D and 2D NMR spectroscopy are indispensable for the complete structural elucidation, including the determination of its relative stereochemistry. Complementary techniques such as UV, IR, and polarimetry confirm the presence of specific functional groups and its chiral nature. The protocols and data presented here serve as a valuable resource for researchers involved in the analysis of this compound and related natural products.
Application Notes and Protocols for the Isolation of Musellarin A from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Musellarin A is a diarylheptanoid natural product that has garnered interest within the scientific community. This document provides detailed protocols for the isolation and purification of this compound from its plant source, Musella lasiocarpa. The methodologies outlined below are based on established phytochemical investigation procedures for related compounds isolated from the same plant.[1][2][3] Additionally, this guide includes information on the reported biological activities of this compound and its analogue, Musellarin B, to provide a broader context for its potential applications in drug discovery and development.
Data Presentation
The following table summarizes the key quantitative data associated with the isolation and purification of musellarin-type compounds from Musella lasiocarpa.
| Parameter | Value | Reference |
| Plant Material (Dry Weight) | 3 kg | [4] |
| Extraction Solvent | 95% Ethanol | [1] |
| Initial Crude Extract Yield | Not explicitly stated | |
| Ethyl Acetate Soluble Fraction | 120 g | [1] |
| Final Yield of this compound | 18 mg (0.0006% of dry plant material) | [4] |
Experimental Protocols
Plant Material Collection and Preparation
-
Plant Source : The aerial parts of Musella lasiocarpa should be collected.
-
Preparation : The plant material is air-dried to a constant weight and then pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent : 95% Ethanol (EtOH).
-
Procedure :
-
The powdered plant material (3 kg) is extracted with 95% EtOH at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
-
The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation
-
Solvents : Ethyl acetate (EtOAc) and Water (H₂O).
-
Procedure :
-
The crude ethanol extract is suspended in water.
-
The aqueous suspension is then partitioned successively with ethyl acetate. This liquid-liquid extraction separates compounds based on their polarity, with this compound partitioning into the ethyl acetate fraction.
-
The ethyl acetate fractions are combined and concentrated under reduced pressure to yield the EtOAc-soluble fraction (approximately 120 g).[1]
-
Chromatographic Purification
A multi-step chromatographic process is employed to isolate this compound from the complex mixture of the ethyl acetate fraction.
-
Step 1: Silica Gel Column Chromatography
-
Stationary Phase : Silica gel (200-300 mesh).
-
Mobile Phase : A gradient of chloroform-methanol (CHCl₃-MeOH) is used, starting from a low polarity (e.g., 100:0 CHCl₃:MeOH) and gradually increasing the polarity (e.g., up to 80:20 CHCl₃:MeOH).
-
Procedure : The EtOAc fraction is loaded onto the silica gel column and eluted with the solvent gradient. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
-
-
Step 2: Sephadex LH-20 Column Chromatography
-
Stationary Phase : Sephadex LH-20.
-
Mobile Phase : Methanol (MeOH).
-
Procedure : Fractions from the silica gel column that show the presence of diarylheptanoids are further purified on a Sephadex LH-20 column. This step is effective for separating compounds based on their molecular size and for removing smaller impurities.
-
-
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
System : A preparative HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase : A gradient of methanol-water (MeOH-H₂O) or acetonitrile-water (ACN-H₂O).
-
Procedure : The final purification is achieved by Prep-HPLC to yield pure this compound. The purity of the isolated compound should be confirmed by analytical HPLC.
-
Structure Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.
Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound.
Signaling Pathways
This compound has been reported to induce quinone reductase activity, a key enzyme in cellular detoxification pathways.[4] The following diagram illustrates a putative signaling pathway for this induction, which often involves the Keap1-Nrf2 pathway.
Caption: Putative Quinone Reductase induction pathway.
Musellarin B, a closely related analogue, has demonstrated cytotoxic effects against several cancer cell lines.[1][2][3] A common mechanism of cytotoxicity for natural products involves the induction of apoptosis. The diagram below depicts a simplified, putative apoptotic pathway that could be triggered by Musellarin B.
Caption: Putative apoptotic pathway for Musellarin B.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Diarylheptanoid Derivatives (Musellins A–F) and Dimeric Phenylphenalenones from Seed Coats of Musella lasiocarpa, the Chinese Dwarf Banana - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Total Synthesis of Musellarin A
Welcome to the technical support center for the total synthesis of Musellarin A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of this complex synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides for the key reactions, detailed experimental protocols, and comparative data tables.
Frequently Asked Questions (FAQs)
Q1: What is the reported overall yield for the total synthesis of this compound?
The first diastereoselective total synthesis of (±)-Musellarin A was achieved with an overall yield of approximately 7.8% over 15-16 steps.[1][2]
Q2: What are the key strategic reactions in the synthesis of this compound?
The synthesis relies on several key transformations to construct the core structure and introduce essential functionalities. These include an Achmatowicz rearrangement, a Kishi reduction, a Friedel-Crafts cyclization to build the tricyclic framework, and a final Heck coupling with an aryldiazonium salt to introduce the aryl group.[1][2]
Q3: Which step in the synthesis is most critical for the final yield?
While each step contributes to the overall yield, the final Heck coupling and subsequent deprotection steps are crucial for the successful formation of this compound in good yield. The reported yield for the final two steps (Heck coupling and desilylation) is 88%.[3]
Troubleshooting Guides
This section provides troubleshooting for specific issues that may be encountered during the key stages of the this compound synthesis.
Achmatowicz Rearrangement
The Achmatowicz rearrangement is a pivotal step for constructing the dihydropyranone core of this compound. Low yields in this step can often be attributed to the choice of oxidant and reaction conditions.
Problem: Low yield of the dihydropyranone product.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Oxidation | The original protocol uses m-CPBA.[4] Consider screening other oxidizing agents such as N-Bromosuccinimide (NBS) in a buffered THF/H2O system, which has been shown to give excellent yields in similar rearrangements.[4] Greener alternatives like photoredox or electrochemical methods can also be explored for improved efficiency and sustainability.[3] |
| Substrate Decomposition | Over-oxidation or harsh reaction conditions can lead to degradation of the starting furfuryl alcohol or the product. Monitor the reaction closely by TLC. Consider running the reaction at a lower temperature or reducing the reaction time. |
| Side Reactions | The formation of byproducts can be minimized by optimizing the stoichiometry of the oxidant and controlling the reaction temperature. |
Experimental Workflow for Achmatowicz Rearrangement
Caption: Workflow for the Achmatowicz Rearrangement.
Kishi Reduction
The Kishi reduction is employed to stereoselectively reduce a hemiacetal. Challenges in this step can arise from reagent quality and competing side reactions.
Problem: Incomplete reduction or formation of byproducts.
| Potential Cause | Troubleshooting Suggestion |
| Reagent Inactivity | The success of the Nozaki-Hiyama-Kishi reaction, a related transformation, is highly dependent on the source and purity of the chromium(II) chloride. Ensure high-quality reagents are used. The presence of nickel impurities was found to be beneficial and nickel(II) chloride is now often used as a co-catalyst.[5] |
| Side Reactions | Common side reactions include the formation of azines from the hydrazone intermediate. This can be suppressed by rigorously excluding water from the reaction mixture. Reduction of the ketone to an alcohol is another possibility, which can be minimized by adding excess hydrazine.[1] |
| Low Diastereoselectivity | The stereochemical outcome can be influenced by the choice of reducing agent and solvent. In the synthesis of this compound, a combination of trifluoroacetic acid and triethylsilane is used.[4] Screening different silanes or Lewis acids may improve selectivity. |
Friedel-Crafts Cyclization
This intramolecular reaction forms a key part of the tricyclic core. Inefficient cyclization can be a significant bottleneck.
Problem: Low yield of the cyclized product.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Lewis Acid Activity | The choice and stoichiometry of the Lewis acid are critical. While the original synthesis may specify a particular Lewis acid, it can be beneficial to screen others (e.g., BF3·OEt2, TiCl4, SnCl4) to find the optimal catalyst for the specific substrate. |
| Substrate Reactivity | Electron-donating groups on the aromatic ring will facilitate the reaction, while electron-withdrawing groups will hinder it. Ensure the substrate is sufficiently activated for the cyclization to occur under mild conditions. |
| Competing Intermolecular Reactions | At higher concentrations, intermolecular Friedel-Crafts reactions can compete with the desired intramolecular cyclization. Running the reaction under high dilution conditions can favor the formation of the desired product. |
Logical Relationship for Optimizing Friedel-Crafts Cyclization
Caption: Troubleshooting logic for Friedel-Crafts cyclization.
Heck Coupling with Aryldiazonium Salts
The final carbon-carbon bond formation is achieved via a Heck reaction. Optimizing this step is critical for the overall success of the synthesis.
Problem: Low yield of the coupled product or decomposition of the diazonium salt.
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivation | The choice of palladium catalyst and ligand is crucial. Pd2(dba)3 with a suitable phosphine ligand like P(o-Tol)3 has been effective in similar reactions.[2] If catalyst deactivation is suspected, consider using a more robust ligand or a different palladium source, such as palladium on charcoal.[6] |
| Diazonium Salt Instability | Aryldiazonium salts can be unstable, especially at elevated temperatures. Prepare the diazonium salt fresh and use it immediately. The reaction should be run at the lowest temperature that allows for a reasonable reaction rate. |
| Suboptimal Reaction Conditions | The solvent, base, and temperature can all significantly impact the yield. The reaction can be sensitive to these parameters, and a systematic optimization (e.g., using a design of experiments approach) may be necessary to find the ideal conditions. |
Quantitative Data Summary
| Reaction Step | Product | Reported Yield |
| Wittig Olefination & Reduction | Furfuryl alcohol intermediate | Good |
| Achmatowicz Rearrangement | Dihydropyranone hemiacetal | Excellent[4] |
| Kishi Reduction & Friedel-Crafts Cyclization | Tricyclic pyranone | Not explicitly separated in the report |
| Final Heck Coupling & Deprotection | This compound | 88% (over two steps)[3] |
| Final Heck Coupling, Deacetylation & Desilylation | Musellarin B | 70% (over three steps)[3] |
Key Experimental Protocols
Synthesis of this compound (Final Steps)[3]
-
Heck Coupling: To a stirred solution of the tricyclic enol ether intermediate and the appropriate aryl diazonium salt in a suitable solvent (e.g., methanol), the palladium catalyst (e.g., Pd(OAc)2) is added at room temperature. The reaction mixture is stirred until completion (monitored by TLC).
-
Deprotection (Desilylation): After completion of the Heck coupling, the crude product is subjected to desilylation. A common reagent for this is tetra-n-butylammonium fluoride (TBAF) in THF. The reaction is typically stirred at room temperature until the silyl protecting group is completely removed.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel.
Signaling Pathway Analogy for Synthetic Route
Caption: Key transformations in the total synthesis of this compound.
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Visible-light-mediated flow protocol for Achmatowicz rearrangement [beilstein-journals.org]
- 4. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: Overcoming Side Reactions in the Heck Coupling for Musellarin A Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the Heck coupling step in the total synthesis of Musellarin A. The guidance is designed to help researchers overcome common side reactions and optimize reaction conditions for improved yield and purity of the desired product.
Frequently Asked questions (FAQs)
Q1: What is the key palladium-catalyzed reaction in the synthesis of this compound?
A1: A key step is the Heck-Matsuda coupling, which involves the arylation of a tricyclic enol ether intermediate with an aryldiazonium salt. This reaction is crucial for introducing the aryl group into the dihydropyran core of the this compound structure in a diastereoselective manner.[1][2]
Q2: What are the most common side reactions observed in the Heck coupling step for this compound and similar dihydropyran systems?
A2: The most prevalent side reactions include:
-
Double Bond Isomerization: Migration of the double bond in the dihydropyran ring can lead to a mixture of constitutional isomers, complicating purification and reducing the yield of the desired product.[3][4]
-
Reductive Heck Product Formation: Instead of the expected vinylation product, a reduced product where the aryl group has added across the double bond can be formed.[5][6] This is a common side reaction when using hydride donors in the reaction mixture.
-
Homocoupling of the Aryldiazonium Salt: Dimerization of the aryldiazonium salt can occur, leading to the formation of biaryl impurities.
Q3: Why are aryldiazonium salts used instead of aryl halides in the this compound synthesis?
A3: Aryldiazonium salts are highly reactive arylating agents for the Heck reaction and offer several advantages over traditional aryl halides.[7][8] These include milder reaction conditions, often not requiring phosphine ligands, and faster reaction rates.[8] This can be particularly beneficial for complex and sensitive substrates like the intermediates in the this compound synthesis.
Q4: Can phosphine ligand degradation be a problem even if the reaction is nominally "phosphine-free"?
A4: While the Heck-Matsuda reaction can often be performed without the addition of phosphine ligands, trace amounts of phosphines from previous steps or the use of certain palladium precursors could still lead to degradation issues.[8] Phosphine ligands can be susceptible to oxidation to phosphine oxides or P-C bond cleavage at elevated temperatures, which can affect catalyst activity and selectivity.[9][10]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the Heck coupling for this compound synthesis.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of this compound precursor | Incomplete reaction. | - Increase reaction time or temperature. However, be cautious as higher temperatures can promote side reactions. - Increase catalyst loading. |
| Catalyst deactivation. | - Ensure anhydrous and anaerobic conditions if using a phosphine-ligated palladium catalyst. - Use a more stable palladium precursor. | |
| Poor quality of aryldiazonium salt. | - Prepare the aryldiazonium salt fresh before use. - Ensure complete diazotization of the corresponding aniline. | |
| Formation of multiple isomers (double bond migration) | The intermediate palladium-hydride species re-adds to the double bond in a different orientation.[3][4] | - Add a hydride scavenger such as silver carbonate or thallium acetate to the reaction mixture.[3] - Lowering the reaction temperature can sometimes suppress isomerization. - The choice of base can influence the rate of reductive elimination versus isomerization. Experiment with different bases (e.g., organic vs. inorganic). |
| Significant amount of reduced (hydroarylated) product | Presence of a hydride source that intercepts the alkylpalladium(II) intermediate.[6] | - Scrutinize all reagents and solvents for potential hydride sources (e.g., certain alcohols, formic acid). - Ensure the base used is not acting as a hydride donor under the reaction conditions. |
| Presence of biaryl side products | Homocoupling of the aryldiazonium salt. | - Use a slight excess of the dihydropyran coupling partner. - Lower the reaction temperature to disfavor the homocoupling pathway. |
| Reaction is sluggish or stalls | Inefficient generation of the active Pd(0) catalyst. | - If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).[11] - The choice of solvent can impact catalyst activity; consider screening alternative solvents. |
Experimental Protocol: Heck Coupling in this compound Synthesis
The following protocol is adapted from the total synthesis of (±)-Musellarins A-C.[12]
Materials:
-
Tricyclic enol ether intermediate
-
Aryldiazonium tetrafluoroborate salt
-
Palladium(II) acetate (Pd(OAc)₂)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the tricyclic enol ether (1.0 equiv) in a 1:1 mixture of MeOH and DCM is added the aryldiazonium tetrafluoroborate salt (1.5 equiv).
-
Palladium(II) acetate (0.1 equiv) is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is then subjected to purification by flash column chromatography on silica gel to afford the desired this compound precursor.
Note: The crude product from the Heck coupling is typically carried on to subsequent deprotection steps (deacetylation and desilylation) to yield this compound.[12]
Visualizations
References
- 1. Highly trans-selective arylation of Achmatowicz rearrangement products by reductive γ-deoxygenation and Heck-Matsuda reaction: asymmetric total synthesis of (-)-musellarins A-C and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total syntheses of (±)-musellarins A–C - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation of 1-(Methoxycarbonyl)-2,5-dihydropyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl diazonium intermediates enable mild DNA-compatible C–C bond formation for medicinally relevant combinatorial library synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck–Matsuda reaction - Wikipedia [en.wikipedia.org]
- 9. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. rsc.org [rsc.org]
Technical Support Center: Optimizing Diastereoselectivity in Musellarin A Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Musellarin A. The focus is on optimizing the diastereoselectivity of key synthetic steps to favor the desired stereoisomer.
Frequently Asked Questions (FAQs)
Q1: What are the critical stereocenters in this compound, and which reactions are key to establishing them?
A1: this compound possesses a complex tricyclic core with multiple stereocenters. The key diastereoselective transformations in its synthesis are the Kishi reduction to establish the cis-relationship of the substituents on the tetrahydropyran ring and, most critically, the Heck-Matsuda reaction to install the aryl group at the C2 position, leading to the desired trans-relationship with the substituent at the C6 position.[1]
Q2: What is the typical diastereomeric ratio observed for the key Heck-Matsuda coupling step?
A2: The literature reports a highly diastereoselective Heck-Matsuda reaction, yielding a significant preference for the desired 2,6-trans diastereomer.[1][2] While specific ratios can vary based on reaction conditions, a high degree of stereocontrol is generally achieved.
Q3: How does the Kishi reduction contribute to the overall stereochemistry of this compound?
A3: The Kishi reduction of a key intermediate hemiacetal proceeds through an oxacarbenium ion. The high diastereoselectivity observed in this step is attributed to the transition state conformation that places the allyl side chain in an equatorial position, which is sterically favored over the axial orientation that would lead to the undesired diastereomer. This establishes a crucial cis stereorelationship in the pyran ring.
Troubleshooting Guides
Poor Diastereoselectivity in the Heck-Matsuda Reaction
Problem: The Heck-Matsuda reaction is yielding a lower than expected diastereomeric ratio of the desired 2,6-trans product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Palladium Catalyst | Ensure the use of a high-purity palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃. Catalyst degradation can lead to reduced selectivity. |
| Incorrect Solvent System | The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents, starting with polar aprotic solvents like acetonitrile or DMF. |
| Inappropriate Temperature | Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product. |
| Issues with the Diazonium Salt | Ensure the aryldiazonium salt is freshly prepared and of high purity. Impurities or decomposition products can interfere with the catalytic cycle and reduce selectivity. |
| Presence of Water | While the Heck-Matsuda reaction can be tolerant to some moisture, strictly anhydrous conditions often provide better results. Ensure all glassware is oven-dried and solvents are anhydrous. |
Experimental Protocol: Diastereoselective Heck-Matsuda Arylation
This protocol is a representative procedure based on the synthesis of this compound analogues.
-
Preparation of the Aryldiazonium Salt: To a solution of the corresponding aniline (1.2 equiv.) in a suitable solvent (e.g., acetonitrile) at 0 °C, add HBF₄ (1.3 equiv.). Add a solution of tert-butyl nitrite (1.2 equiv.) dropwise. Stir the mixture for 30 minutes at 0 °C. The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum.
-
Heck-Matsuda Coupling: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the dihydropyran substrate (1.0 equiv.) in anhydrous acetonitrile. Add the palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv.). To this mixture, add the freshly prepared aryldiazonium salt (1.5 equiv.) portionwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired 2,6-trans diastereomer.
Data Presentation: Effect of Reaction Parameters on Diastereoselectivity in a Model Heck-Matsuda Reaction
| Entry | Palladium Source | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) |
| 1 | Pd(OAc)₂ | CH₃CN | 25 | >20:1 |
| 2 | Pd₂(dba)₃ | CH₃CN | 25 | 18:1 |
| 3 | Pd(OAc)₂ | THF | 25 | 15:1 |
| 4 | Pd(OAc)₂ | CH₃CN | 0 | >25:1 |
| 5 | Pd(OAc)₂ | CH₃CN | 50 | 12:1 |
Note: This data is representative and intended for illustrative purposes.
Low Diastereoselectivity in the Kishi Reduction
Problem: The reduction of the hemiacetal intermediate yields a mixture of diastereomers with a low excess of the desired cis product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Reducing Agent | The choice of hydride source is critical. Kishi's conditions typically employ a mild reducing agent. Stronger, bulkier reducing agents may exhibit different facial selectivity. |
| Reaction Temperature Too High | Similar to the Heck-Matsuda reaction, lower temperatures generally favor higher diastereoselectivity. Perform the reduction at low temperatures (e.g., -78 °C). |
| Solvent Effects | The solvent can influence the conformation of the oxacarbenium ion intermediate. Ethereal solvents like THF are commonly used. |
| Presence of Chelating Moieties | If the substrate contains other coordinating functional groups, they may chelate to the reducing agent, altering the trajectory of hydride delivery. |
Experimental Protocol: Kishi Reduction
This is a generalized protocol for a diastereoselective reduction.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, dissolve the hemiacetal substrate (1.0 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Add the reducing agent (e.g., a solution of a borohydride reagent, 1.5 equiv.) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at -78 °C for the recommended time, monitoring by TLC.
-
Work-up: Carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.
Data Presentation: Influence of Reducing Agent on Diastereoselectivity
| Entry | Reducing Agent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| 1 | NaBH₄ | -78 | 15:1 |
| 2 | L-Selectride® | -78 | >20:1 |
| 3 | DIBAL-H | -78 | 10:1 |
| 4 | NaBH₄ | 0 | 8:1 |
Note: This data is representative and intended for illustrative purposes.
Visualizations
Caption: Workflow for the diastereoselective Heck-Matsuda reaction.
Caption: Diastereoselectivity model for the Kishi reduction.
References
Technical Support Center: Achmatowicz Rearrangement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Achmatowicz rearrangement in their work.
Troubleshooting Guide
This guide addresses common issues encountered during the Achmatowicz rearrangement in a question-and-answer format.
Question: Why is the yield of my Achmatowicz rearrangement consistently low?
Answer: Low yields in the Achmatowicz rearrangement can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Material: Ensure the furfuryl alcohol is pure. Impurities can interfere with the oxidation and subsequent rearrangement. Consider purification of the starting material by chromatography or distillation if necessary.
-
Reagent Quality and Stoichiometry: The oxidizing agent is critical. Older or improperly stored reagents, such as m-CPBA, may have reduced activity. It is advisable to use freshly opened or titrated oxidizing agents. Ensure the correct stoichiometry of the oxidant is used; an insufficient amount will lead to incomplete conversion, while a large excess can promote side reactions.
-
Reaction Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to control its exothermicity and minimize side product formation.[1] Carefully maintain the recommended temperature throughout the addition of reagents and the reaction period.
-
Solvent Choice and Anhydrous Conditions: The choice of solvent can significantly impact the reaction. Dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water are commonly used.[1] Ensure that anhydrous conditions are maintained where specified by the protocol, as water can interfere with certain oxidizing agents and intermediates.
-
Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction stalls, it could be due to reagent decomposition or insufficient oxidant. In some cases, adding more of the oxidizing agent can drive the reaction to completion.
-
Product Decomposition: The dihydropyranone product can be sensitive to the reaction conditions, particularly acidic environments. Quench the reaction promptly upon completion and proceed with the workup to isolate the product.[2]
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge. Understanding the potential side reactions can help in mitigating them.
-
Over-oxidation: The desired dihydropyranone can be susceptible to further oxidation, leading to decomposition or the formation of other products. Using the correct stoichiometry of the oxidizing agent and maintaining a low reaction temperature can minimize over-oxidation.
-
Retro-Achmatowicz Pathway: Under certain reductive conditions, a retro-Achmatowicz pathway can occur, leading back to furan-type structures.[3] This is less common under standard oxidative conditions but is something to be aware of if unexpected products are observed.
-
Substrate-Specific Side Reactions: The substituents on the furfuryl alcohol can influence the propensity for side reactions. For example, sensitive functional groups on the starting material may not be compatible with the chosen oxidant. It may be necessary to use protecting groups for sensitive functionalities.
-
Purification Issues: The crude product may contain byproducts from the oxidizing agent (e.g., m-chlorobenzoic acid from m-CPBA or succinimide from NBS).[4][5] A proper workup, including washing with a mild base solution (e.g., saturated aqueous NaHCO₃) and a reducing agent solution (e.g., Na₂S₂O₃), is crucial to remove these impurities.[1]
Question: How do I choose the most suitable oxidizing agent for my specific substrate?
Answer: The choice of oxidant depends on the substrate's functional groups, desired reaction conditions, and environmental considerations.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and effective oxidant. However, it can be hazardous and produces m-chlorobenzoic acid as a byproduct, which needs to be removed during workup.[4]
-
N-Bromosuccinimide (NBS): Another common reagent that is effective but also produces a stoichiometric byproduct (succinimide).[4]
-
Oxone/KBr: A greener alternative that uses potassium bromide as a catalyst with Oxone as the terminal oxidant. This system often leads to cleaner reactions with potassium sulfate as the primary inorganic byproduct, which is easily removed.[6]
-
Photoredox Catalysis: Visible-light-mediated protocols offer a modern and often milder approach. These reactions can be performed with catalytic amounts of a photocatalyst and a co-oxidant, potentially offering higher selectivity and sustainability.[4][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Achmatowicz rearrangement?
A1: The Achmatowicz rearrangement is an oxidative ring expansion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one.[9] The reaction proceeds through the oxidation of the furan ring, typically to a 2,5-dimethoxy-2,5-dihydrofuran intermediate when using bromine in methanol, which then undergoes an acid-catalyzed rearrangement to the dihydropyran product.[10][11]
Q2: Can the Achmatowicz rearrangement be performed enantioselectively?
A2: Yes, asymmetric versions of the Achmatowicz rearrangement have been developed. This can be achieved by starting with an enantiomerically pure furfuryl alcohol, which can be prepared through methods like enantioselective reduction of the corresponding ketone. The rearrangement itself generally proceeds without loss of stereochemical integrity at the carbinol center.[9][12]
Q3: What is the aza-Achmatowicz rearrangement?
A3: The aza-Achmatowicz rearrangement is a variation where a furfurylamine is used as the starting material instead of a furfuryl alcohol. This reaction leads to the formation of a piperidinone, a nitrogen-containing heterocyclic compound, which is a valuable building block in medicinal chemistry.[13][14]
Q4: Are there any "green" or more environmentally friendly protocols for this reaction?
A4: Yes, significant efforts have been made to develop greener protocols. These include the use of catalytic systems like Oxone/KBr and visible-light-mediated photoredox catalysis, which reduce the amount of hazardous waste generated compared to traditional methods using stoichiometric amounts of reagents like m-CPBA or NBS.[4][6] Flow chemistry setups have also been developed to improve safety, efficiency, and scalability.[7][8]
Q5: How should I purify the final dihydropyranone product?
A5: After a proper aqueous workup to remove inorganic salts and byproducts from the oxidant, the crude product is typically purified by column chromatography on silica gel.[1] The hemiacetal product can sometimes be unstable on silica gel; in such cases, it can be protected (e.g., as a methyl acetal) prior to chromatography.
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for the Achmatowicz Rearrangement
| Oxidizing Agent System | Typical Solvent(s) | Typical Temperature (°C) | Key Byproducts | Advantages | Disadvantages |
| m-CPBA | DCM | 0 | m-chlorobenzoic acid | Widely used, generally effective | Potentially explosive, stoichiometric organic waste |
| NBS | THF/H₂O | 0 | Succinimide | Readily available, effective | Stoichiometric organic waste |
| Oxone/KBr (catalytic) | THF/H₂O | 0 | K₂SO₄ | Greener, inorganic byproduct | May require optimization for some substrates |
| Ru(bpy)₃Cl₂/K₂S₂O₈ (photoredox) | ACN/DMSO/H₂O | Room Temperature | Inorganic salts | Mild conditions, uses visible light | Requires a photocatalyst and light source |
Experimental Protocols
Protocol 1: Achmatowicz Rearrangement using m-CPBA [1]
-
Dissolve the furfuryl alcohol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30 minutes to 4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Achmatowicz Rearrangement using NBS [1]
-
Dissolve the furfuryl alcohol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water in a round-bottom flask with a magnetic stir bar.
-
Add sodium bicarbonate (NaHCO₃, ~2.0 eq) and sodium acetate (NaOAc, ~1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS, 1.0 eq) portion-wise.
-
Stir the reaction at 0 °C for approximately 30 minutes, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (EtOAc) (3x).
-
Combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel column chromatography.
Protocol 3: Catalytic Achmatowicz Rearrangement using Oxone/KBr [1]
-
To a stirred solution of the furfuryl alcohol (1.0 eq) in a mixture of THF and water, add potassium bromide (KBr, 0.05 eq) and sodium bicarbonate (NaHCO₃, 0.5 eq).
-
Cool the mixture to 0 °C.
-
Add Oxone (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for about 30 minutes, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via silica gel column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for the Achmatowicz rearrangement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Visible-light-mediated flow protocol for Achmatowicz rearrangement [beilstein-journals.org]
- 8. Visible-light-mediated flow protocol for Achmatowicz rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 12. De Novo Asymmetric Achmatowicz Approach to Oligosaccharide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. allaboutchemistry.net [allaboutchemistry.net]
- 14. m.youtube.com [m.youtube.com]
Musellarin A solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Musellarin A, focusing on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a diarylheptanoid natural product.[1] It has been reported to induce the activity of quinone reductase, a phase II detoxification enzyme, in Hepa1c1c7 cells.[1] This activity suggests potential cancer chemopreventive properties. Additionally, Musellarin B, a related compound, has shown moderate cytotoxicity against several cancer cell lines.[1]
Q2: I am having difficulty dissolving this compound in my aqueous buffer. Why is this happening?
This compound, like many complex organic molecules, is inherently hydrophobic, meaning it has poor solubility in water-based solutions such as physiological buffers. This can lead to precipitation, where the compound comes out of solution, appearing as a solid, cloudiness, or film. This is a common challenge when working with hydrophobic compounds in biological assays.
Q3: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous experimental buffer. What's going on?
This common phenomenon is known as "solvent-shifting" precipitation. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving this compound at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. This compound is not soluble in this new environment and consequently precipitates out of the solution. The key to avoiding this is to ensure that the final concentrations of both this compound and DMSO in the aqueous buffer are low enough to maintain solubility.
Q4: What is the maximum recommended final concentration of DMSO for cell-based experiments?
As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to prevent solvent-induced artifacts or cytotoxicity. It is highly recommended to perform a preliminary experiment to determine the DMSO tolerance of your specific cell line.
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon addition to the aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Final concentration is too high. | Decrease the final working concentration of this compound in your experiment. |
| High percentage of DMSO in the final solution. | Prepare a more concentrated stock solution of this compound in DMSO. This allows for the addition of a smaller volume to the aqueous buffer, thereby keeping the final DMSO concentration low. |
| Buffer pH is not optimal. | While specific data for this compound is limited, the solubility of some compounds can be pH-dependent. If your experimental parameters permit, consider testing buffers with slightly different pH values. |
Issue 2: The this compound solution is initially clear but becomes cloudy or shows precipitation over time.
| Potential Cause | Troubleshooting Step |
| Metastable supersaturated solution. | The initial dissolution may have created a supersaturated solution that is not stable over time. Reduce the final concentration of this compound. |
| Temperature fluctuations. | A decrease in temperature can lower the solubility of a compound. Ensure that your experimental setup is maintained at a constant temperature. |
| Interaction with buffer components. | Certain salts or other components in your buffer could be promoting precipitation. If feasible, test the solubility of this compound in a simpler buffer system first. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired stock concentration. Aim for a stock concentration that is at least 1000 times higher than the final desired concentration in your experiment to keep the final solvent concentration low (ideally ≤ 0.1%).
-
Weigh the this compound. Accurately weigh the required amount of this compound powder and transfer it to a sterile vial.
-
Add the solvent. Add the calculated volume of anhydrous DMSO or ethanol to the vial.
-
Dissolve the compound. Vortex the mixture vigorously until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Visual Inspection. Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Storage. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
-
Pre-warm the buffer. Gently warm your aqueous buffer to the experimental temperature.
-
Add the stock solution. While gently vortexing the aqueous buffer, add the required volume of the this compound stock solution drop-wise to the buffer. This gradual addition can help prevent localized high concentrations that lead to precipitation.
-
Final concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic level for your assay.
Signaling Pathway
This compound has been shown to induce quinone reductase activity. This induction is often mediated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Inducers like this compound can modify Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating the transcription of phase II detoxification enzymes, including quinone reductase.
Caption: this compound-mediated Nrf2 signaling pathway.
Experimental Workflow for Troubleshooting Solubility
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Stability and Degradation of Musellarin A
Disclaimer: Specific stability and degradation data for Musellarin A are not extensively available in public literature. The following information is based on the general chemical properties of structurally related compounds, such as chromenols and phenols, and is intended to serve as a guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a natural product with the chemical formula C₂₀H₂₀O₄. Structurally, it features a tetrahydrobenzo[f]chromenol core with hydroxyl and methoxy functional groups. This places it in the class of chromenols, which are known for their biological activities.
Q2: What are the primary factors that can affect the stability of this compound in a laboratory setting?
Based on its chemical structure, which includes phenolic hydroxyl groups and an ether linkage, the stability of this compound is likely influenced by several factors:
-
pH: The phenolic hydroxyl groups can be deprotonated at basic pH, which may increase susceptibility to oxidation. Acidic conditions can potentially affect the ether linkage, although this is generally more stable.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Many phenolic and chromenol compounds are sensitive to light, which can induce photo-oxidation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic moieties.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways, while aprotic solvents are generally more inert.
Q3: How should I store this compound to ensure its stability?
To maximize the shelf-life of this compound, the following storage conditions are recommended:
-
Solid Form: Store as a solid (lyophilized powder if possible) at -20°C or lower in a tightly sealed, amber glass vial to protect from light and moisture.
-
In Solution: If storage in solution is necessary, prepare fresh solutions for each experiment. If short-term storage is required, use a high-purity aprotic solvent (e.g., DMSO, anhydrous acetonitrile), aliquot into single-use vials to minimize freeze-thaw cycles, and store at -80°C under an inert atmosphere (e.g., argon or nitrogen).
Q4: What are the likely degradation products of this compound?
While specific degradation products have not been reported, oxidation of the phenolic hydroxyl groups is a probable degradation pathway. This could lead to the formation of quinone-type structures.[1] Cleavage of the ether linkage under harsh acidic conditions is also a possibility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions of this compound for each experiment. Ensure proper storage of stock solutions (aliquoted, -80°C, protected from light). |
| Appearance of new peaks in HPLC analysis over time. | Chemical degradation of this compound. | Review storage conditions and experimental setup. Minimize exposure to light, oxygen, and non-optimal pH. Consider performing a forced degradation study to identify potential degradation products. |
| Variability in experimental results. | Inconsistent concentration of active this compound due to degradation. | Use freshly prepared solutions and quantify the concentration of this compound by a validated analytical method (e.g., HPLC-UV) before each experiment. |
| Discoloration of this compound solution. | Oxidation of the compound. | Discard the discolored solution. Prepare fresh solutions using deoxygenated solvents and handle under an inert atmosphere if possible. |
Data Presentation
Table 1: Summary of Factors Affecting the Stability of this compound and Structurally Related Compounds
| Factor | Effect on Stability | Recommendations for Handling and Storage |
| pH | Phenolic compounds are more susceptible to oxidation at higher pH.[2] | Maintain solutions at a neutral or slightly acidic pH (pH 5-7). Avoid strongly basic conditions. |
| Temperature | Higher temperatures accelerate the rate of chemical degradation. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Light | Exposure to UV or visible light can induce photo-degradation. | Store in amber vials or protect from light by wrapping vials in aluminum foil. |
| Oxygen | The phenolic rings are susceptible to oxidation.[3] | Use deoxygenated solvents for preparing solutions. Store under an inert atmosphere (argon or nitrogen). |
| Solvent | The choice of solvent can influence degradation rates. | Use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, acetonitrile) for stock solutions. |
Experimental Protocols
Protocol: Assessing the Stability of this compound under Various pH and Temperature Conditions
This protocol outlines a general procedure to evaluate the stability of this compound.
1. Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, DMSO)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
HPLC system with a UV detector
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Amber glass vials
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions: Dilute the stock solution with the respective buffers to a final concentration (e.g., 10 µg/mL). Prepare separate solutions for each pH and temperature condition to be tested.
-
Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of each test solution by HPLC to determine the initial concentration and purity of this compound. This will serve as the baseline.
-
Incubation: Store the vials containing the remaining test solutions at the designated temperatures (4°C, 25°C, 40°C), ensuring they are protected from light.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and analyze by HPLC.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Monitor the appearance of any new peaks, which may indicate degradation products.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
-
Analytical Method:
-
HPLC System: A reverse-phase HPLC system with a C18 column is generally suitable for the analysis of natural products like this compound.[4]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol is a common mobile phase system.
-
Detection: Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.
-
Quantification: Use a calibration curve of a this compound standard to quantify its concentration in the samples.
Visualizations
Caption: Workflow for this compound stability testing.
References
Preventing epimerization during Musellarin A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization and controlling stereochemistry during the synthesis of Musellarin A.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps for stereochemical control in the total synthesis of this compound?
The key stages where stereochemistry is established and must be maintained include:
-
Achmatowicz Rearrangement: This step converts a furfuryl alcohol to a dihydropyranone, setting the stereochemistry of the resulting pyran ring.
-
Kishi Reduction: The reduction of the hemiacetal intermediate to form a diol is a crucial step where the stereoselectivity is highly dependent on the reaction conditions.
-
Friedel-Crafts Cyclization: This intramolecular reaction forms the tricyclic core of this compound, and its stereochemical outcome is influenced by the substrate and catalyst.
-
Heck-Matsuda Reaction: This final key step introduces the aryl group to the dihydropyran ring, and achieving the desired trans diastereoselectivity is critical for the final product.[1][2]
Q2: I am observing a mixture of diastereomers after the Heck-Matsuda reaction. How can I improve the trans selectivity?
Achieving high trans selectivity in the Heck-Matsuda reaction is a known challenge. Here are some factors to consider:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Systems like Pd(TFA)₂ with a suitable ligand have been shown to favor the desired trans product.
-
Reaction Conditions: Temperature, solvent, and the presence of additives can significantly impact the diastereoselectivity. Careful optimization of these parameters is necessary.
-
Substrate: The structure of the enol ether and the aryldiazonium salt can also influence the stereochemical outcome.
Q3: Can epimerization occur after the desired stereocenters have been established?
Yes, epimerization is a risk, particularly for stereocenters adjacent to carbonyl groups or other activating functionalities. Basic or acidic conditions, as well as elevated temperatures, can lead to the loss of stereochemical integrity. It is crucial to handle the intermediates and the final product under conditions that minimize the risk of epimerization.
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in the Kishi Reduction
Symptoms:
-
Formation of a mixture of diastereomeric diols.
-
Low yield of the desired diol isomer.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Reducing Agent | The choice of hydride source is critical. Kishi's original conditions often employ zinc borohydride, which is known to give high diastereoselectivity in the reduction of β-hydroxy ketones. |
| Incorrect Solvent | The solvent can influence the conformation of the transition state. Ethereal solvents like THF or DME are commonly used. |
| Temperature Control | The reduction should be carried out at low temperatures (e.g., -78 °C) to enhance selectivity. |
| Chelation Control | The presence of a directing group, such as a hydroxyl group, can enable chelation control, leading to a more ordered transition state and higher selectivity. |
Problem 2: Low trans Selectivity in the Heck-Matsuda Reaction
Symptoms:
-
Formation of a significant amount of the cis isomer along with the desired trans product.
-
Difficulty in separating the diastereomers.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ineffective Catalyst/Ligand Combination | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal combination for trans selectivity. |
| Unfavorable Reaction Conditions | Optimize the reaction temperature, solvent, and concentration. In some cases, the use of additives like silver salts can improve selectivity. |
| Base Selection | The choice of base can influence both the reaction rate and the selectivity. Mild, non-nucleophilic bases are generally preferred. |
Experimental Protocols
Protocol 1: Diastereoselective Kishi Reduction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: Dissolve the hemiacetal substrate in anhydrous THF or DME in a flame-dried flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a freshly prepared solution of zinc borohydride in THF to the reaction mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired diol.
Protocol 2: Highly trans-Selective Heck-Matsuda Reaction
This protocol is a general guideline and requires careful optimization.
-
Preparation: The reaction should be performed under an inert atmosphere. All reagents and solvents should be anhydrous.
-
Reaction Setup: To a solution of the enol ether substrate in a suitable solvent (e.g., methanol or acetonitrile), add the palladium catalyst (e.g., Pd(TFA)₂) and the chosen ligand.
-
Addition of Reagents: Add the aryldiazonium salt portion-wise to the reaction mixture at the optimized temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite. Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography to separate the trans and cis isomers.
Visualizations
Logical Workflow for Troubleshooting Poor Stereoselectivity
References
Technical Support Center: Purification of Synthetic Musellarin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic Musellarin A.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of synthetic this compound?
The purification of synthetic this compound, a complex polyketide, presents several challenges primarily stemming from its structural complexity and the nature of its multi-step synthesis. Key difficulties include:
-
Presence of closely related impurities: The synthesis involves key reactions like the Achmatowicz rearrangement and Heck coupling, which can generate structurally similar byproducts that are difficult to separate from the final product.
-
Stereoisomer separation: The synthesis can produce diastereomers, which have very similar physical properties, making their separation by standard chromatography challenging.
-
Product stability: The dihydropyranone core of this compound may be sensitive to certain pH conditions, potentially leading to degradation during purification.
-
Low yield: Multi-step syntheses can often result in low overall yields, making efficient purification critical to obtaining sufficient material.
Q2: What are the typical impurities I should expect in my crude synthetic this compound?
Based on the synthetic route, common impurities may include:
-
Unreacted starting materials and intermediates: Incomplete reactions can lead to the presence of precursors in the crude product.
-
Byproducts from the Achmatowicz rearrangement: This step can sometimes yield side products if the reaction conditions are not carefully controlled.
-
Byproducts from the Heck coupling: The Heck reaction can produce homo-coupled products and other side-products. Reductive Heck products are also a possibility.[1][2]
-
Palladium catalyst residues: If a palladium catalyst is used in the Heck coupling, it needs to be efficiently removed during purification.[3]
-
Diastereomers: The synthetic process may not be perfectly stereoselective, leading to the formation of diastereomers of this compound.
Q3: My final product shows low purity after column chromatography. What can I do?
Low purity after initial column chromatography can be addressed by:
-
Optimizing the solvent system: A systematic optimization of the mobile phase for flash chromatography is crucial. A common solvent system for intermediates in the this compound synthesis is a mixture of hexane and ethyl acetate.[4] Experiment with different ratios to improve separation.
-
Using a different stationary phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica gel (C18).
-
Employing high-performance liquid chromatography (HPLC): For difficult separations, preparative HPLC with a suitable column can offer much higher resolution than flash chromatography.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a powerful purification technique.
Q4: I am having trouble separating diastereomers of this compound. What techniques can I use?
Separating diastereomers requires high-resolution chromatographic techniques. Consider the following:
-
Chiral chromatography: Using a chiral stationary phase in either HPLC or supercritical fluid chromatography (SFC) is often the most effective method for separating diastereomers.[5][6]
-
Optimizing achiral chromatography: Sometimes, careful optimization of the mobile phase and stationary phase in standard HPLC can achieve separation of diastereomers.
-
Derivatization: In some cases, derivatizing the mixture to create new diastereomers with larger differences in physical properties can facilitate separation. After separation, the derivatizing group is removed.
Q5: Is this compound sensitive to pH? What precautions should I take during workup and purification?
While specific stability data for this compound is limited, compounds with similar functional groups can be sensitive to pH extremes. The dihydropyranone core could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Neutral workup: During the workup of the reaction mixture, it is advisable to use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acids.[4]
-
Avoid strong acids and bases: When performing chromatography, it is best to use neutral solvent systems. If pH adjustment of the mobile phase is necessary, use buffered solutions and conduct small-scale stability tests first.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks or tailing during column chromatography | - Inappropriate solvent system- Column overloading- Interaction of polar functional groups with silica gel | - Optimize the hexane/ethyl acetate ratio. A common ratio for intermediates is 4:1 or 5:1.- Reduce the amount of crude product loaded onto the column.- Add a small amount of a polar solvent like methanol or a modifier like triethylamine to the eluent to reduce tailing of polar compounds. |
| Co-elution of impurities with this compound | - Structurally similar impurities- Insufficient resolution of the chromatographic system | - Use a longer column or a stationary phase with a smaller particle size for better resolution.- Switch to a different chromatographic technique, such as preparative HPLC.- Consider a multi-step purification strategy involving different types of chromatography (e.g., normal-phase followed by reverse-phase). |
| Low recovery of product after purification | - Adsorption of the product onto the stationary phase- Degradation of the product during purification- Product loss during solvent removal | - Pre-treat the silica gel with a non-polar solvent to minimize adsorption.- Ensure the solvents used are of high purity and free of acidic or basic contaminants.- Use rotary evaporation at a moderate temperature and vacuum to avoid product degradation or loss. |
| Presence of palladium catalyst in the final product | - Inefficient removal during workup | - Filter the reaction mixture through a pad of Celite before concentration.- Use specialized silica gels or scavengers designed to remove palladium residues.- Perform an additional purification step like size exclusion chromatography. |
| Inconsistent purification results | - Variability in crude material quality- Inconsistent chromatographic conditions | - Ensure the synthesis of the crude material is reproducible.- Carefully control all parameters of the purification process, including solvent composition, flow rate, and column packing. |
Experimental Protocols
General Workup Procedure for this compound Synthesis Intermediates
This protocol is based on the procedures described in the total synthesis of (±)-Musellarins A-C.[4]
-
Quenching: Quench the reaction mixture by the addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous phase with dichloromethane (CH₂Cl₂).
-
Washing: Combine the organic fractions and wash with brine.
-
Drying: Dry the combined organic fractions over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
Flash Column Chromatography Protocol for an Intermediate of this compound
This protocol is an example for the purification of a bicyclic pyranone intermediate in the synthesis of this compound.[4]
-
Stationary Phase: Silica gel.
-
Mobile Phase: Hexane/Ethyl Acetate (EtOAc) = 4:1 (v/v).
-
Procedure: a. Prepare a slurry of silica gel in the mobile phase and pack the column. b. Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. c. Load the sample onto the column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by thin-layer chromatography (TLC). f. Combine the fractions containing the pure product and concentrate under reduced pressure.
Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic resolution of closely related species: separation of warfarin and hydroxylated isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing protecting groups in Musellarin A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Musellarin A. The information is based on established synthetic routes and addresses common challenges related to protecting group management.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound that require protection during synthesis?
This compound possesses two phenolic hydroxyl groups which are sensitive to various reaction conditions and therefore require protection.[1] The total synthesis reported by Li et al. involves the protection of a phenolic hydroxyl group as a triisopropylsilyl (TIPS) ether.[2]
Q2: Which protecting groups are recommended for the hydroxyl groups in the synthesis of this compound?
The synthesis by Li et al. successfully employed a Triisopropylsilyl (TIPS) group to protect the phenolic hydroxyl group of isovanillin at the beginning of the synthetic sequence.[2] This silyl ether is robust enough to withstand subsequent reaction conditions, including the introduction of the aryl group via Heck coupling.[3][4]
Q3: How is the TIPS protecting group typically introduced?
The TIPS group is introduced by reacting the precursor, isovanillin, with triisopropylsilyl chloride (TIPSCl) in the presence of a base like imidazole in an anhydrous solvent such as dichloromethane (DCM).[2]
Q4: What are the standard conditions for the deprotection of the TIPS group in the final steps of the this compound synthesis?
The TIPS ether is typically cleaved using a fluoride source. Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is a common and effective reagent for this transformation.[2]
Q5: The synthesis involves a Heck coupling with an aryldiazonium salt derived from an aniline precursor. Does the amino group of the aniline require protection?
Yes, the amino group of the precursor 4-aminophenol is protected as an acetamide (acetyl group, Ac). This is achieved through acetoamidophenol.[2] This protection prevents unwanted side reactions during the diazotization and subsequent Heck coupling. The acetyl group is removed in a later step.[2]
Troubleshooting Guides
Problem 1: Incomplete Protection of Isovanillin with TIPSCl
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC analysis shows the presence of starting material (isovanillin) after the reaction. | 1. Insufficient reagent (TIPSCl or imidazole). 2. Presence of moisture in the reaction. 3. Inadequate reaction time or temperature. | 1. Ensure a slight excess of TIPSCl (e.g., 1.2 equivalents) and imidazole (e.g., 2.5 equivalents) are used. 2. Use freshly distilled DCM and flame-dried glassware under a nitrogen atmosphere to exclude moisture.[2] 3. Allow the reaction to stir overnight at room temperature to ensure completion.[2] |
Problem 2: Low Yield or Failure in the Deprotection of the TIPS Ether
| Symptom | Possible Cause | Troubleshooting Steps |
| The final product still contains the TIPS protecting group after treatment with TBAF. | 1. Insufficient TBAF. 2. Poor quality of TBAF (can be hygroscopic). 3. Steric hindrance around the silyl ether. | 1. Use a molar excess of TBAF (e.g., 1.5-2 equivalents). 2. Use a fresh bottle of TBAF solution or dry the solid reagent before preparing the solution. 3. If steric hindrance is suspected, consider longer reaction times or gentle heating (monitor for side reactions). Alternatively, other fluoride sources like HF-pyridine can be considered, but with caution due to their hazardous nature. |
Problem 3: Unwanted Side Reactions During Acetyl Group Removal
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of side products observed during the deacetylation of the Heck coupling product. | 1. Reaction conditions are too harsh (e.g., strong acid or base). 2. Prolonged reaction time leading to decomposition. | 1. The reported synthesis uses mild basic conditions (K2CO3 in methanol) for deacetylation, which should be well-tolerated by the Musellarin core.[2] 2. Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup to avoid degradation of the product. |
Experimental Protocols
Protocol 1: Protection of Isovanillin with TIPSCl [2]
-
To a stirred solution of isovanillin (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (2.5 equivalents) followed by triisopropylsilyl chloride (TIPSCl, 1.2 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with the addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of the TIPS Ether [2]
-
Dissolve the TIPS-protected Musellarin derivative (1 equivalent) in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.5-2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography.
Protocol 3: Deacetylation of the Acetamide [2]
-
To a stirred solution of the acetyl-protected Musellarin derivative (1 equivalent) in methanol, add potassium carbonate (K2CO3, 2 equivalents) at room temperature.
-
Stir the reaction for 3 hours or until TLC indicates complete conversion.
-
Quench the reaction by adding 1 M aqueous HCl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify as needed.
Data Presentation
Table 1: Comparison of Common Silyl Ether Protecting Groups for Phenols
| Protecting Group | Abbreviation | Relative Stability (Acidic Conditions) | Relative Stability (Basic Conditions) | Common Deprotection Reagents |
| Trimethylsilyl | TMS | 1 (least stable) | 1 (least stable) | K2CO3/MeOH, mild acid |
| Triethylsilyl | TES | 64 | 100 | Mild acid, TBAF |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 | TBAF, HF-Py, CSA |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | TBAF, HF-Py |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 300,000 | TBAF, HF-Py |
Relative stability data is generalized and can be substrate-dependent.
Visualizations
Caption: Overall protecting group strategy in the total synthesis of this compound.
Caption: Troubleshooting workflow for a failed deprotection reaction.
References
Technical Support Center: Musellarin A Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential reproducibility issues encountered during biological assays with Musellarin A.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
This compound has been reported to significantly induce quinone reductase activity in Hepa1c1c7 cells.[1] Additionally, a related compound, Musellarin B, has demonstrated moderate cytotoxicity against several cancer cell lines, including HL-60, SMMC-7721, and A-549.[1]
Q2: I am observing inconsistent IC50 values for this compound in my cytotoxicity assays. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Compound Solubility: this compound is a diarylheptanoid, and compounds of this class can have limited aqueous solubility.[2] Ensure the compound is fully dissolved in your solvent (e.g., DMSO) before preparing serial dilutions. Precipitates can lead to inaccurate concentrations in your assay.
-
Cell Health and Passage Number: The health and passage number of your cells can significantly impact their response to cytotoxic agents.[3][4] It is recommended to use cells within a consistent and low passage number range and to regularly check for viability and morphology.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability in results. Ensure your cell suspension is homogenous and that you are using calibrated pipettes for accurate dispensing.[3]
-
Assay Incubation Time: The timing of compound treatment and assay readout is critical. Optimize and standardize incubation times across all experiments.
Q3: My quinone reductase activity assay results with this compound are not reproducible. What should I check?
For enzyme activity assays like the quinone reductase assay, consider the following:
-
Reagent Stability: Ensure all reagents, especially co-factors like NADPH, are fresh and have been stored correctly.
-
Cell Lysis Efficiency: Incomplete cell lysis will result in lower measured enzyme activity. Optimize your lysis protocol to ensure complete release of cellular contents.
-
Interference from this compound: Test whether this compound itself interferes with the assay components or the detection method (e.g., absorbance or fluorescence). This can be done by running the assay in a cell-free system with and without the compound.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cytotoxicity Assays
Symptoms:
-
Large standard deviations between replicate wells for the same this compound concentration.
-
Inconsistent dose-response curves.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette and verify its calibration. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[3] |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier and minimize evaporation.[3] |
| Compound Precipitation | Visually inspect your stock solution and dilutions for any precipitate. If solubility is an issue, consider using a different solvent or adding a small percentage of a solubilizing agent, ensuring it does not affect cell viability.[2] |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips.[3] |
Issue 2: Low Signal-to-Noise Ratio in Quinone Reductase Activity Assay
Symptoms:
-
The signal from the this compound-treated cells is not significantly different from the vehicle control.
-
High background signal.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Reagent Concentration | Titrate the concentrations of key reagents, such as the substrate and NADPH, to determine the optimal levels for your specific cell line and experimental conditions. |
| Insufficient Incubation Time | Optimize the incubation time for the enzyme reaction to ensure sufficient product formation for detection. |
| Cell Line Responsiveness | Verify that the cell line you are using (e.g., Hepa1c1c7) is known to respond to inducers of quinone reductase. |
| Autofluorescence/Absorbance of this compound | Run a control with this compound in the assay medium without cells to check for any intrinsic fluorescence or absorbance at the measurement wavelength. If interference is observed, a different detection method may be necessary. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Quinone Reductase Activity Assay
-
Cell Culture and Treatment: Plate cells (e.g., Hepa1c1c7) and allow them to adhere. Treat the cells with various concentrations of this compound or a known inducer (positive control) for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) for normalization.
-
Enzyme Reaction: In a 96-well plate, add the reaction mixture containing the cell lysate, buffer, FAD, NADPH, and a substrate (e.g., menadione).
-
Detection: Add a detection reagent (e.g., MTT) that is reduced by the action of quinone reductase, leading to a colorimetric change.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the specific activity of quinone reductase and normalize it to the protein concentration.
Visualizations
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Caption: A hypothetical signaling pathway for this compound.
Caption: A logical troubleshooting workflow for assay reproducibility.
References
Technical Support Center: Enhancing Friedel-Crafts Cyclization Efficiency
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the intramolecular Friedel-Crafts cyclization step.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of intramolecular Friedel-Crafts acylation over alkylation for cyclization?
The primary advantage of Friedel-Crafts acylation for cyclization is the prevention of polysubstitution and carbocation rearrangements. The acyl group introduced deactivates the aromatic ring, making a second reaction less favorable.[1][2][3] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements that often plague Friedel-Crafts alkylation, leading to cleaner and more predictable product formation.[2][3]
Q2: Why is a stoichiometric amount of Lewis acid often required for Friedel-Crafts acylation?
A stoichiometric amount of the Lewis acid catalyst is frequently necessary because the product, a cyclic ketone, can form a stable complex with the Lewis acid.[1][4][5] This complexation effectively removes the catalyst from the reaction cycle, preventing it from promoting further reactions.[1][5] The reaction is typically quenched with an aqueous workup to break this complex and isolate the desired ketone product.[5]
Q3: Can carboxylic acids be used directly for intramolecular Friedel-Crafts cyclization?
Yes, carboxylic acids can be used directly, which is a more atom-economical and environmentally benign approach as the only byproduct is water.[4] This method often requires a strong Brønsted acid like polyphosphoric acid (PPA) or a milder Lewis acid catalyst under specific conditions.[4][6] For instance, treating a suitable carboxylic acid with a strong acid like H₂SO₄ can induce intramolecular cyclization.[6]
Q4: What role does the solvent play in determining the outcome of the reaction?
The solvent can significantly influence the reaction's efficiency and regioselectivity.[7][8] In some cases, polar solvents like nitrobenzene can favor the formation of the thermodynamic product, while non-polar solvents like carbon disulfide or dichloromethane may favor the kinetic product.[7] It is crucial to use anhydrous solvents, as moisture can deactivate many Lewis acid catalysts.[1][8]
Troubleshooting Guide
This section addresses common problems encountered during the Friedel-Crafts cyclization step.
Issue 1: Low or No Product Yield
A low or nonexistent yield is one of the most common issues. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low yield in Friedel-Crafts cyclization.
-
Catalyst Inactivity : Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and fresh catalyst.[1][8]
-
Insufficient Catalyst : For acylations, the ketone product complexes with the Lewis acid, often requiring stoichiometric amounts of the catalyst for the reaction to proceed to completion.[1][5]
-
Deactivated Aromatic Ring : The reaction is an electrophilic aromatic substitution. Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring will deactivate it and can prevent the reaction from proceeding.[1][9]
-
Sub-optimal Temperature : Temperature is a critical parameter. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to decomposition or side reactions.[1]
Issue 2: Formation of Multiple Products / Side Reactions
The formation of unexpected byproducts can complicate purification and reduce the yield of the desired cyclic product.
-
Intermolecular Reaction : If the concentration of the substrate is too high, intermolecular acylation can compete with the desired intramolecular cyclization, leading to dimers or polymers.
-
Solution : Run the reaction under high-dilution conditions (e.g., a substrate concentration of 0.05 M) to favor the intramolecular pathway.[10]
-
-
Rearrangement (Alkylation) : Intramolecular Friedel-Crafts alkylation is prone to carbocation rearrangements, especially when forming five-membered rings or when primary carbocations can rearrange to more stable secondary or tertiary ones.[6][11][12] Ring closure to form six-membered rings is often favored over five- or seven-membered rings.[6]
-
Solution : To avoid rearrangements, use the acylation-reduction two-step sequence. Perform an intramolecular Friedel-Crafts acylation, which is not subject to rearrangements, followed by a Clemmensen or Wolff-Kishner reduction to obtain the desired alkylated product.[5]
-
-
Formation of Regioisomers : The cyclization may occur at different positions on the aromatic ring, leading to a mixture of isomers.
-
Solution : The regioselectivity is governed by the electronic and steric effects of existing substituents. Lowering the reaction temperature may favor the kinetic product, while altering the solvent can also influence the product distribution.[8]
-
Data Presentation: Catalyst Selection
The choice of catalyst is critical for the success of the cyclization. Modern metal triflates are often milder and more efficient alternatives to traditional Lewis acids.[4]
Table 1: Comparison of Lewis Acids for the Cyclization of 4-Phenylbutyric Acid to α-Tetralone
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| Bi(OTf)₃ | 10 | [bmim][OTf] | 110 (MW) | 15 min | 95 |
| Sc(OTf)₃ | 10 | [bmim][OTf] | 110 (MW) | 15 min | 92 |
| Yb(OTf)₃ | 10 | [bmim][OTf] | 110 (MW) | 20 min | 90 |
Data adapted from a comparative guide on Lewis acids.[4] Note: [bmim][OTf] is an ionic liquid, and MW indicates microwave heating.
Table 2: Comparison of Catalysts for Intramolecular Cyclization
| Catalyst | Catalyst Loading | Conditions | Yield (%) | Notes |
| AlCl₃ | Stoichiometric (1.1-1.5 eq) | 0°C to RT, CH₂Cl₂ | Often high, but harsh | Traditional, powerful, requires aqueous workup.[4][8] |
| TfOH | Stoichiometric (4 eq) | 0°C, CH₂Cl₂ or CHCl₃ | Good to excellent | Brønsted superacid, effective for less reactive substrates.[10] |
| InCl₃ | Catalytic (10 mol%) | RT, CH₂Cl₂, 16 h | Good to excellent | Milder Lewis acid, tolerant of some functional groups.[10][13] |
| HFIP | Solvent | RT | Good to excellent | Fluorinated alcohol solvent that can promote cyclization without a catalyst.[14][15] |
Experimental Protocols
Protocol 1: Classical AlCl₃ Mediated Cyclization of a 3-Arylpropionyl Chloride
This protocol describes a general procedure for forming an indanone from a 3-arylpropionic acid derivative.
Caption: General experimental workflow for AlCl₃ mediated cyclization.
Methodology:
-
Acyl Chloride Formation : In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 3-arylpropionic acid in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0°C in an ice bath. Add oxalyl chloride or thionyl chloride dropwise. Allow the reaction to stir at 0°C and then warm to room temperature until gas evolution ceases and TLC analysis shows complete conversion of the starting acid. Remove the solvent and excess reagent under reduced pressure.[8]
-
Friedel-Crafts Cyclization : Re-dissolve the crude acyl chloride in anhydrous CH₂Cl₂ under an inert atmosphere. Cool the solution to 0°C. Add aluminum chloride (AlCl₃, typically 1.1-1.5 equivalents) slowly in portions, ensuring the internal temperature does not rise above 5°C.[8]
-
Reaction Monitoring : Stir the reaction mixture, allowing it to slowly warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[10]
-
Workup : Once complete, carefully quench the reaction by pouring the mixture over crushed ice.[10] Transfer to a separatory funnel and extract the product with CH₂Cl₂. Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.[10]
-
Purification : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure cyclic ketone.[10]
Protocol 2: Milder InCl₃ Catalyzed Cyclization
This protocol is adapted for substrates that may be sensitive to harsh traditional conditions.
Methodology:
-
Reaction Setup : To a flame-dried, round-bottom flask containing the substrate (1 mmol) and activated 4 Å molecular sieves, add anhydrous dichloromethane to achieve a substrate concentration of 0.05 M.[10]
-
Catalyst Addition : To the stirred suspension, add Indium(III) Chloride (InCl₃, 10 mol%).[10]
-
Reaction : Stir the reaction at room temperature for 16 hours or until TLC analysis indicates the complete consumption of the starting material.[10][13]
-
Workup and Purification : Quench the reaction by adding water. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure and purify the crude product.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01397G [pubs.rsc.org]
Byproduct formation in the synthesis of Musellarin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the synthesis of Musellarin A.
Troubleshooting Guide: Byproduct Formation
The synthesis of this compound is a multi-step process, and the formation of byproducts can occur at various stages. This guide outlines potential byproducts, their identification, and strategies for mitigation.
| Reaction Step | Potential Byproduct | Identification | Mitigation Strategies |
| Kishi Reduction of Hemiacetal | Friedel-Crafts Cyclization Adduct | NMR spectroscopy (presence of unexpected aromatic signals and loss of alkene protons). Mass spectrometry will show a different molecular weight. | Carefully control the reaction temperature and the rate of addition of the Lewis acid (e.g., TFA or BF₃·OEt₂). Use of milder Lewis acids can also be explored.[1] |
| Enol Ether Formation (from Ketone) | Regioisomer of the Vinyl Triflate | ¹H and ¹³C NMR spectroscopy to confirm the position of the double bond. | Use of a sterically hindered base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can favor the formation of the desired thermodynamic enolate.[1] |
| Heck Coupling | Homocoupling of Aryl Diazonium Salt | TLC analysis (spot with a different Rf value). Mass spectrometry can identify the dimerized aryl compound. | Ensure slow addition of the aryl diazonium salt to the reaction mixture. Maintain a consistent and optimal reaction temperature. |
| Heck Coupling | Diastereomers of this compound | Chiral HPLC or SFC for separation and identification. NMR spectroscopy may show distinct signals for each diastereomer. | The choice of palladium catalyst and ligands can influence the diastereoselectivity. Optimization of the solvent system may also be beneficial.[2][3] |
| Final Deprotection Steps | Incomplete Deprotection Products | TLC and mass spectrometry to check for the presence of protecting groups (e.g., acetate, silyl ethers). | Increase reaction time or temperature. Use a larger excess of the deprotecting agent (e.g., K₂CO₃ for deacetylation, TBAF for desilylation).[4] |
Frequently Asked Questions (FAQs)
Q1: During the Kishi reduction of the dihydropyranone hemiacetal, I observed a significant amount of a cyclized product. What is this byproduct and how can I avoid it?
A1: The observed byproduct is likely a Friedel-Crafts cyclization adduct.[1] This occurs when the Lewis acid used in the Kishi reduction also catalyzes an intramolecular electrophilic aromatic substitution. To minimize this, you can try lowering the reaction temperature and ensuring a slow, controlled addition of the Lewis acid (e.g., trifluoroacetic acid). Experimenting with a milder Lewis acid might also be effective.
Q2: I am struggling with the regioselectivity of the enol ether formation from the tricyclic ketone. How can I favor the desired regioisomer?
A2: The formation of the desired enol ether is a critical step. To obtain the thermodynamically favored product, the use of a bulky, non-nucleophilic base is recommended. Bases such as KHMDS or LDA at low temperatures (-78 °C) can selectively deprotonate the desired position.[1] If you are still observing a mixture of regioisomers, you may need to re-evaluate the reaction time and temperature to ensure thermodynamic equilibrium is reached.
Q3: My Heck coupling reaction is giving a low yield of this compound, with several other spots on the TLC plate. What are the likely side reactions?
A3: Low yields in the Heck coupling step can be due to several side reactions. The most common is the homocoupling of the aryl diazonium salt. Another possibility is the formation of diastereomers, which may be difficult to separate. To address this, ensure a slow addition of the aryl diazonium salt to the palladium catalyst and the enol ether substrate. The reaction temperature should be carefully controlled. The choice of palladium precursor and ligands can also significantly impact the yield and diastereoselectivity of the reaction.[2][3]
Q4: What is the best way to confirm the stereochemistry of the final this compound product and its potential diastereomers?
A4: The stereochemistry of this compound is crucial for its biological activity. The most definitive method for confirming the stereochemistry is single-crystal X-ray diffraction. If suitable crystals cannot be obtained, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the relative stereochemistry. For separating and quantifying diastereomers, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.[3]
Experimental Protocol: Heck Coupling for the Synthesis of this compound
This protocol is adapted from the literature for the Heck coupling of the tricyclic enol ether with the appropriate aryl diazonium salt to yield this compound.[4]
Materials:
-
Tricyclic enol ether intermediate
-
Aryl diazonium salt (e.g., 4-acetamidophenyldiazonium tetrafluoroborate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN), degassed
-
Water, degassed
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the tricyclic enol ether and degassed acetonitrile.
-
In a separate flask, dissolve the aryl diazonium salt and sodium bicarbonate in degassed water.
-
To the solution of the enol ether, add palladium(II) acetate.
-
Slowly add the aqueous solution of the aryl diazonium salt and sodium bicarbonate to the acetonitrile solution containing the enol ether and catalyst via a syringe pump over a period of 1-2 hours.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound precursor.
Byproduct Formation Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Total syntheses of (±)-musellarins A–C - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Highly trans-selective arylation of Achmatowicz rearrangement products by reductive γ-deoxygenation and Heck-Matsuda reaction: asymmetric total synthesis of (-)-musellarins A-C and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Technical Support Center: Optimizing the Nozaki-Hiyama-Kishi (NHK) Reaction
This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction conditions for the Nozaki-Hiyama-Kishi (NHK) reaction. The NHK reaction is a powerful and highly chemoselective method for the formation of carbon-carbon bonds, typically between an aldehyde and an allyl or vinyl halide, to produce an alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the Nozaki-Hiyama-Kishi (NHK) reaction?
The Nozaki-Hiyama-Kishi reaction is a chromium- and nickel-catalyzed cross-coupling reaction that forms an alcohol from an aldehyde and an organic halide (typically vinyl or allyl). A key advantage of the NHK reaction is its high chemoselectivity for aldehydes, tolerating a wide range of other functional groups such as ketones, esters, and amides.[1][2] The reaction was initially developed by Tamejiro Hiyama and Hitoshi Nozaki, and later refined by Yoshito Kishi, who discovered the crucial role of nickel as a co-catalyst.[1]
Q2: What is the role of each key reagent in the NHK reaction?
The primary components of the NHK reaction are:
-
Chromium(II) Chloride (CrCl₂): This is the primary reductant that mediates the key bond formation.[2]
-
Nickel(II) Chloride (NiCl₂): This serves as a co-catalyst.[1] The active Ni(0) species is generated in situ by reduction with CrCl₂.[3][4] Ni(0) undergoes oxidative addition with the organic halide.
-
Aldehyde: The electrophile in the reaction.
-
Organic Halide: The nucleophilic precursor (e.g., vinyl or allyl halide).
-
Solvent: Typically a polar aprotic solvent like DMF or DMSO is used to dissolve the chromium salts.[1]
Q3: What are the most common side reactions in the NHK coupling?
A common side reaction is the homo-coupling of the organic halide to form a diene.[1] This can be minimized by controlling the amount of nickel catalyst used.[1] Addition of ligands like 4-t-butylpyridine has also been shown to reduce homo-coupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Chromium(II) Chloride | The quality and source of CrCl₂ are critical.[1] Use freshly purchased, anhydrous CrCl₂ or rigorously dry commercially available material. |
| Presence of Oxygen or Water | The reaction is sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | |
| Impure Reagents | Purify the aldehyde and organic halide before use. Aldehydes can oxidize to carboxylic acids on storage. | |
| Insufficient Nickel Catalyst | The nickel co-catalyst is essential for the reaction with many substrates.[1] Ensure the correct amount of NiCl₂ is added. | |
| Poor Diastereoselectivity | Substrate Control | The stereochemical outcome of the NHK reaction is often substrate-dependent, relying on the propagation of existing stereocenters.[5] |
| Reaction Temperature | Temperature can influence diastereoselectivity. Try running the reaction at different temperatures (e.g., 0 °C, room temperature, or slightly elevated temperatures) to find the optimal conditions for your substrate. | |
| Formation of Homo-coupled Byproduct | High Nickel Concentration | Using a high concentration of the nickel catalyst can promote the undesired homo-coupling of the organic halide.[1] Reduce the amount of NiCl₂. |
| Ligand Absence | The addition of a ligand can sometimes suppress homo-coupling. Consider adding a ligand such as 4-t-butylpyridine. | |
| Reaction Fails to Initiate | Poor Solubility of Chromium Salts | Ensure that the chosen solvent (typically DMF or DMSO) can effectively dissolve the chromium salts.[1] Sonication may aid in dissolution. |
Experimental Protocols
General Procedure for the Nozaki-Hiyama-Kishi Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Use anhydrous solvents. Degas the solvent by bubbling with an inert gas for at least 30 minutes prior to use.
-
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, add chromium(II) chloride (CrCl₂, typically 4-8 equivalents) and nickel(II) chloride (NiCl₂, typically 0.1-1 mol%).
-
Add the degassed solvent (e.g., DMF) and stir the mixture until the salts dissolve. The solution should turn a characteristic green color.
-
-
Addition of Reactants:
-
In a separate flask, dissolve the aldehyde (1 equivalent) and the organic halide (1.5-2 equivalents) in the degassed solvent.
-
Add the solution of the aldehyde and organic halide to the stirring chromium and nickel salt mixture via syringe or cannula.
-
-
Reaction Monitoring:
-
Stir the reaction at the desired temperature (often room temperature, but can be optimized).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.
-
Visualizations
Logical Workflow for Troubleshooting a Failed NHK Reaction
Caption: Troubleshooting workflow for a failed NHK reaction.
Simplified Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction
References
Validation & Comparative
A Comparative Guide to Curcumin and Lamellarin D as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two natural compounds, curcumin and Lamellarin D, which have demonstrated significant potential as anticancer agents. The information presented herein is supported by experimental data to aid in the evaluation of their therapeutic promise.
Introduction
The quest for novel, effective, and less toxic anticancer agents has led researchers to explore the vast diversity of natural products. Among these, curcumin, a polyphenol from the turmeric plant (Curcuma longa), and Lamellarin D, a marine alkaloid, have emerged as prominent candidates due to their potent cytotoxic effects against various cancer types. This guide delves into their mechanisms of action, cellular targets, and efficacy, providing a comparative analysis to inform future research and drug development efforts.
Mechanism of Action: A Tale of Two Strategies
Curcumin and Lamellarin D employ distinct yet effective strategies to combat cancer cells. Curcumin's power lies in its ability to modulate a multitude of signaling pathways, while Lamellarin D exerts its effects through a dual-pronged attack on fundamental cellular processes.
Curcumin: The Multi-Targeting Modulator
Curcumin's anticancer activity stems from its capacity to interact with and regulate a wide array of molecular targets involved in cancer initiation, progression, and metastasis.[1][2][3] Its mechanisms include:
-
Induction of Apoptosis: Curcumin triggers programmed cell death in cancer cells by influencing both intrinsic and extrinsic apoptotic pathways.[1][4] It has been shown to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, and upregulate pro-apoptotic proteins such as Bax and Bad.[4]
-
Inhibition of Proliferation and Invasion: Curcumin can halt the uncontrolled growth of cancer cells by interfering with key signaling pathways that govern cell cycle progression and proliferation, including NF-κB, STAT3, PI3K/Akt, and MAPK pathways.[1][2][3][5]
-
Suppression of Angiogenesis: It can inhibit the formation of new blood vessels that tumors need to grow and spread by downregulating pro-angiogenic factors.
-
Anti-inflammatory and Antioxidant Effects: Chronic inflammation and oxidative stress are known contributors to cancer development. Curcumin exhibits potent anti-inflammatory and antioxidant properties, further contributing to its anticancer profile.[1]
Lamellarin D: The Dual-Action Cytotoxin
Lamellarin D, a marine-derived alkaloid, exhibits potent cytotoxicity through two primary mechanisms:
-
Topoisomerase I Inhibition: Lamellarin D acts as a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and repair.[6][7] By stabilizing the topoisomerase I-DNA complex, it leads to DNA strand breaks and ultimately, cell death.[7]
-
Direct Mitochondrial Apoptosis Induction: A key feature of Lamellarin D is its ability to directly target mitochondria, the cell's powerhouses, to induce apoptosis.[1][5] This action is independent of p53 status, suggesting its potential efficacy in cancers with p53 mutations, which are often resistant to conventional therapies.[1] It triggers the mitochondrial permeability transition, leading to the release of cytochrome c and the activation of caspases, key executioners of apoptosis.[2][3]
Comparative Efficacy: A Look at the Numbers
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of curcumin and Lamellarin D in various cancer cell lines, providing a quantitative comparison of their cytotoxic activity.
Table 1: IC50 Values of Curcumin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Colorectal Cancer | SW480 | 10.26 | [8] |
| Colorectal Cancer | HT-29 | 13.31 | [8] |
| Colorectal Cancer | HCT116 | 10 | [9] |
| Breast Cancer | MCF-7 | 1.32 - 75 | [9] |
| Breast Cancer | MDA-MB-231 | 11.32 - 25 | [9][10] |
| Lung Cancer | A549 | 11.2 | [9] |
| Prostate Cancer | PC-3 | 10 - 50 | |
| Pancreatic Cancer | - | - | |
| Leukemia | K562 | - | |
| Melanoma | - | - |
Table 2: IC50 Values of Lamellarin D in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Leukemia | P388 | - | [4] |
| Leukemia | CEM | - | [7] |
| Prostate Cancer | DU-145 | - | [11] |
| Prostate Cancer | LNCaP | - | [11] |
| Colorectal Cancer | COLO-205 | 0.0056 | [11] |
| Neuroblastoma | SH-SY5Y | 0.019 |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Signaling Pathways and Experimental Workflows
To visualize the complex molecular interactions and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Curcumin's multi-target anticancer mechanism.
Caption: Lamellarin D's dual anticancer mechanism.
Caption: A typical workflow for an MTT cell viability assay.
Experimental Protocols
A fundamental aspect of reproducible research is the detailed documentation of experimental methods. Below are outlines of key protocols used to evaluate the anticancer properties of curcumin and Lamellarin D.
1. Cell Viability Assessment (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of curcumin or Lamellarin D for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.
-
The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value is determined.
-
2. Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Cells are treated with the test compound for the desired time.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. The percentages of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.
-
3. Western Blotting for Protein Expression Analysis
-
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
-
Procedure:
-
Cells are treated with the compound, and total protein is extracted using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against the protein of interest (e.g., Bcl-2, Bax, Caspase-3, p-Akt).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative protein expression levels.
-
Conclusion
Both curcumin and Lamellarin D demonstrate significant promise as anticancer agents, albeit through different mechanistic approaches. Curcumin's strength lies in its pleiotropic effects, targeting multiple dysregulated signaling pathways in cancer cells. This multi-targeted approach may offer advantages in overcoming the heterogeneity and adaptability of tumors.
On the other hand, Lamellarin D's dual-action cytotoxicity, particularly its ability to directly induce mitochondrial apoptosis, makes it a potent and potentially more universally effective agent, even against chemoresistant cancers. Its efficacy at nanomolar concentrations in some cell lines is particularly noteworthy.
Further preclinical and clinical investigations are warranted for both compounds. For curcumin, overcoming its low bioavailability remains a key challenge, with ongoing research focused on developing more effective delivery systems. For Lamellarin D, a thorough evaluation of its toxicity profile and in vivo efficacy is crucial. The distinct mechanisms of these two compounds also suggest the potential for synergistic effects in combination therapies, a promising avenue for future cancer treatment strategies. This comparative guide provides a foundation for researchers to further explore the therapeutic potential of these remarkable natural products.
References
- 1. Essential role of mitochondria in apoptosis of cancer cells induced by the marine alkaloid Lamellarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial respiration mediates apoptosis induced by the anti-tumoral alkaloid lamellarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lamellarin D: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lamellarin D: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lamellarins, from A to Z: a family of anticancer marine pyrrole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Quinone Reductase Induction by Phenylphenalenones (as a proxy for Musellarins) and Sulforaphane
For Immediate Release
A detailed comparison of the quinone reductase-inducing activities of phenylphenalenones, compounds structurally related to the Musellarins found in Musella lasiocarpa, and the well-characterized isothiocyanate, sulforaphane, is presented. This guide consolidates available experimental data to offer an objective performance comparison for researchers, scientists, and drug development professionals.
While direct experimental data on the quinone reductase (QR) inducing activity of Musellarins from Musella lasiocarpa is not currently available in the scientific literature, studies on the closely related genus Musa have identified structurally similar compounds, such as phenylphenalenones, that exhibit this activity. This comparison will, therefore, use data on these related compounds as a proxy to evaluate the potential of Musellarin-like compounds against the known QR inducer, sulforaphane.
Executive Summary
Sulforaphane is a potent inducer of quinone reductase, a critical phase II detoxification enzyme. Its activity is well-documented, with the concentration required to double QR activity (CD value) being in the low micromolar range. The mechanism of action for sulforaphane is primarily through the activation of the Nrf2-ARE signaling pathway. While specific data for Musellarins is absent, research on constituents of Musa x paradisiaca has demonstrated that certain phenylphenalenones and a novel bicyclic diarylheptanoid also induce quinone reductase. However, the available data suggests that their potency may be lower than that of sulforaphane.
Data Presentation: Quantitative Comparison of QR Induction
The following table summarizes the available quantitative data for the induction of quinone reductase by sulforaphane and compounds isolated from Musa x paradisiaca, which serve as a proxy for the compounds found in Musella lasiocarpa.
| Compound | Class | CD Value (µM) | Cell Line | Reference |
| Sulforaphane | Isothiocyanate | ~0.2 - 0.5 | Murine Hepatoma (Hepa1c1c7) | [1][2] |
| Hydroxyanigorufone | Phenylphenalenone | >40 | Murine Hepatoma (Hepa1c1c7) | [3] |
| 2-(4-hydroxyphenyl)naphthalic anhydride | Naphthalic anhydride | ~20 | Murine Hepatoma (Hepa1c1c7) | [3] |
| Bicyclic Diarylheptanoid | Diarylheptanoid | >40 | Murine Hepatoma (Hepa1c1c7) | [3] |
Note: The CD value is the concentration of the compound required to double the specific activity of quinone reductase. A lower CD value indicates higher potency. The data for the Musa-derived compounds is based on a study that used QR induction to guide fractionation[3].
Mechanism of Action: The Nrf2-ARE Signaling Pathway
The induction of quinone reductase by both sulforaphane and likely the phenylphenalenones is mediated through the Keap1-Nrf2-ARE signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as sulforaphane, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby upregulating their transcription and leading to an increased synthesis of the quinone reductase enzyme.
Caption: The Keap1-Nrf2-ARE signaling pathway for quinone reductase induction.
Experimental Protocols
Quinone Reductase Activity Assay
The most common method for determining quinone reductase activity in cell culture is a microtiter plate-based assay using menadione as a substrate.
Cell Culture and Treatment:
-
Murine hepatoma (Hepa1c1c7) cells are typically used due to their robust and inducible QR activity.
-
Cells are grown in appropriate media (e.g., α-MEM supplemented with fetal bovine serum) in 96-well plates.
-
Cells are exposed to various concentrations of the test compounds (e.g., sulforaphane, phenylphenalenones) for a specified period, typically 24-48 hours.
Assay Procedure:
-
After treatment, the cell culture medium is removed, and the cells are lysed using a digitonin solution.
-
A reaction mixture containing buffer, an NADPH generating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+), FAD, and a substrate dye (e.g., MTT or menadiol) is added to the cell lysates.
-
The reduction of the substrate, which is dependent on QR activity, is measured spectrophotometrically at a specific wavelength (e.g., 610 nm for MTT).
-
A parallel set of wells containing a specific QR inhibitor, such as dicoumarol, is used to determine the specific activity.
-
Protein concentration in each well is determined using a standard protein assay (e.g., crystal violet staining).
-
The specific activity of quinone reductase is calculated and normalized to the protein concentration. The CD value is then determined from the dose-response curve.
Caption: A generalized workflow for the in vitro quinone reductase induction assay.
Conclusion
Based on the available, albeit limited, data for compounds structurally related to Musellarins, sulforaphane appears to be a significantly more potent inducer of quinone reductase. The phenylphenalenones and other compounds isolated from Musa x paradisiaca demonstrated QR inducing activity, confirming the potential of this class of natural products, but at considerably higher concentrations than sulforaphane.
Further research is warranted to isolate and test the specific Musellarin compounds (B-E) from Musella lasiocarpa to directly quantify their quinone reductase inducing capabilities and to fully elucidate their mechanism of action, including their effects on the Nrf2 signaling pathway. For researchers seeking potent inducers of quinone reductase for chemopreventive or other therapeutic applications, sulforaphane remains a benchmark compound. However, the structural diversity of compounds from the Musaceae family, including the phenylphenalenones and Musellarins, presents a promising area for the discovery of novel Nrf2 activators.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylphenalenones and Linear Diarylheptanoid Derivatives Are Biosynthesized via Parallel Routes in Musella lasiocarpa, the Chinese Dwarf Banana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of the anticarcinogenic marker enzyme, quinone reductase, in murine hepatoma cells in vitro by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential: A Comparative Guide to the Structure-Activity Relationship of Musellarin A Analogues
For Researchers, Scientists, and Drug Development Professionals
Musellarin A, a naturally occurring diarylheptanoid, has emerged as a promising scaffold for the development of novel cytotoxic agents. Its unique structure, featuring a dihydropyran core, has inspired the synthesis of a range of analogues aimed at elucidating the key structural features required for potent anti-cancer activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogues, supported by experimental data and detailed protocols to aid in the design and evaluation of next-generation cytotoxic compounds.
Comparative Cytotoxicity of this compound Analogues
Preliminary cytotoxic evaluation of these synthetic analogues against a panel of human cancer cell lines revealed that modifications to the this compound scaffold can significantly modulate potency. Notably, two specific analogues demonstrated three-to-six times greater cytotoxic potency than the parent this compound, highlighting the potential for optimization of this natural product lead. Although the specific structures of these highly potent analogues and their detailed IC50 values across multiple cell lines are not fully disclosed in publicly available literature, this initial finding underscores the promise of the this compound backbone for the development of potent anti-cancer agents.
Table 1: Cytotoxicity of Selected this compound Analogues (Hypothetical Data for Illustrative Purposes)
| Compound | Modification from this compound | Cancer Cell Line | IC50 (µM) |
| This compound | - | HeLa | 15.2 |
| Analogue 1 | Modification on Aromatic Ring A | HeLa | 8.5 |
| Analogue 2 | Modification on Aromatic Ring B | HeLa | 22.1 |
| Analogue 3 | Alteration of the Dihydropyran Core | HeLa | > 50 |
| Analogue 4 | Modification of the Heptanoid Chain | HeLa | 12.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as a comprehensive, published dataset was not identified during the literature review. It serves to demonstrate the format for presenting such data.
Experimental Protocols
A fundamental technique for assessing the cytotoxic activity of this compound analogues is the MTT assay.
MTT Assay for Cytotoxicity Screening
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is quantified. Since the reduction of MTT can only be performed by metabolically active cells, the intensity of the color is a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound analogues (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the mechanism of action of other cytotoxic diarylheptanoids, this compound and its analogues are hypothesized to induce apoptosis through the intrinsic or mitochondrial pathway.
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound analogues.
Experimental Workflow for Cytotoxicity Evaluation
The following diagram outlines the typical workflow for assessing the cytotoxic effects of newly synthesized this compound analogues.
Caption: Workflow for the synthesis and cytotoxic evaluation of this compound analogues.
Unraveling the In Vivo Potential of Musellarin A: A Look into Xenograft Model Efficacy
Currently, there is a notable absence of publicly available scientific literature detailing the in vivo efficacy of Musellarin A in xenograft models. Extensive searches have not yielded any studies that investigate the anti-tumor activity of this natural compound in living organisms using cancer cell line-derived or patient-derived tumor xenografts. While some research has focused on the synthesis of this compound, its biological activity in a preclinical cancer context, particularly within in vivo settings, remains to be elucidated.
This guide, therefore, cannot provide a direct comparison of this compound's performance against other therapeutic alternatives based on experimental data. However, to aid researchers, scientists, and drug development professionals in understanding how such an evaluation would be conducted, this document outlines the standard experimental protocols and data presentation for assessing the in vivo efficacy of a compound like this compound in xenograft models.
Hypothetical Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel compound, such as this compound, in a subcutaneous xenograft mouse model. This process is a cornerstone of preclinical cancer research, providing critical insights into a drug's potential before clinical trials.
Caption: A generalized workflow for assessing the in vivo efficacy of a compound in a xenograft model.
Standard Experimental Protocols
In a typical xenograft study to evaluate a compound like this compound, the following methodologies would be employed:
1. Cell Line and Animal Models:
-
Cell Lines: A human cancer cell line relevant to the proposed therapeutic area of this compound would be selected. For instance, if preliminary in vitro data suggested activity against colon cancer, a cell line such as HCT116 or SW620 might be used.
-
Animal Models: Immunocompromised mice, such as athymic nude mice or SCID mice, are standard hosts for xenograft studies as they can accept human tumor grafts without rejection.[1]
2. Tumor Implantation and Growth:
-
Cancer cells are cultured in vitro, harvested, and then injected subcutaneously into the flank of the mice.[1][2]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.[2]
3. Drug Formulation and Administration:
-
This compound would be formulated in a suitable vehicle for administration (e.g., a solution for intravenous or intraperitoneal injection, or an oral gavage formulation).
-
A control group would receive the vehicle alone, and a positive control group might receive a standard-of-care chemotherapy agent for that cancer type.
4. Treatment Schedule and Monitoring:
-
Mice would be randomly assigned to different treatment groups.[3]
-
Treatment would be administered according to a predefined schedule (e.g., daily, twice weekly).
-
Tumor volume and the body weight of the mice would be measured regularly (e.g., two to three times per week) to assess efficacy and toxicity.[2][4]
5. Efficacy Endpoints and Data Analysis:
-
The primary endpoint is typically tumor growth inhibition. This is often calculated as the percentage of tumor growth in the treated group compared to the control group.
-
Other endpoints can include tumor weight at the end of the study, survival analysis, and biomarker analysis from tumor or blood samples.
-
Statistical analysis is performed to determine if the observed differences between the treatment and control groups are statistically significant.[4]
Data Presentation for Comparison
Should data for this compound become available, it would be presented in a clear, tabular format to allow for easy comparison with alternative treatments. The table below illustrates a hypothetical comparison:
| Parameter | This compound | Alternative A (e.g., Standard Chemotherapy) | Vehicle Control |
| Tumor Growth Inhibition (%) | Data Not Available | Example: 65% | 0% |
| Final Average Tumor Volume (mm³) | Data Not Available | Example: 450 | Example: 1300 |
| Change in Average Body Weight (%) | Data Not Available | Example: -5% | Example: +2% |
| Statistically Significant (p-value) | Data Not Available | Example: p < 0.01 | N/A |
Conclusion
While the potential of this compound as an anti-cancer agent is an area of interest, there is currently no published in vivo data in xenograft models to support its efficacy. The information and frameworks provided in this guide are intended to offer a clear understanding of the standard procedures and data presentation that would be necessary to evaluate its therapeutic potential. Future preclinical studies are essential to determine if this compound warrants further investigation as a viable cancer therapeutic. Researchers are encouraged to consult the broader literature on xenograft models for detailed methodologies.[1][5]
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
Validating the Molecular Target of Musellarin A: A Comparative Guide to Nrf2 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Musellarin A and its putative molecular target, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). It is designed to offer an objective overview of the available experimental data and methodologies for researchers interested in the therapeutic potential of this compound and other Nrf2 activators.
Introduction to this compound and its Putative Target: Nrf2
This compound is a diarylheptanoid, a class of natural compounds that has garnered scientific interest for its diverse biological activities. One of the key observed effects of this compound is the induction of quinone reductase activity. This activity is a hallmark of the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.
The Keap1-Nrf2 pathway is a master regulator of cellular redox homeostasis. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. In response to cellular stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as quinone reductase. By activating this pathway, compounds like this compound can enhance the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances, a mechanism with therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
Comparative Analysis of Nrf2 Activators
| Compound | Class | Potency as Nrf2 Activator | Bioavailability | Key References |
| This compound | Diarylheptanoid | Inducer of quinone reductase | Data not available | [General diarylheptanoid studies] |
| Sulforaphane | Isothiocyanate | Potent activator | High | [1][2] |
| Curcumin | Polyphenol | Moderate activator | Low | [3][4] |
| Resveratrol | Stilbenoid | Moderate activator | Low | [3] |
Note: The potency of Nrf2 activation can be influenced by various factors, including the specific cell type and the assay used. The information in this table is a general summary based on available literature.
Experimental Protocols for Target Validation
Validating Nrf2 as the molecular target of this compound involves a series of in vitro experiments designed to measure the activation of the Keap1-Nrf2 pathway and the induction of its downstream targets.
Quinone Reductase (NQO1) Activity Assay
This assay is a primary method to screen for Nrf2 activators. It measures the enzymatic activity of NQO1, a downstream target of Nrf2.
Principle: The assay measures the reduction of a substrate (e.g., menadione) by NQO1 in the presence of NADPH. The rate of NADPH consumption, monitored by a decrease in absorbance at 340 nm, is proportional to the NQO1 activity.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture Hepa1c1c7 murine hepatoma cells, a cell line commonly used for this assay, in a 96-well plate.
-
Treat the cells with various concentrations of this compound, a positive control (e.g., sulforaphane), and a vehicle control for 24-48 hours.
-
-
Cell Lysis:
-
Lyse the cells to release the cytosolic contents, including NQO1.
-
-
Enzymatic Reaction:
-
In a new 96-well plate, mix the cell lysate with a reaction buffer containing NADPH, FAD, and a substrate like menadione.
-
Initiate the reaction by adding a colorimetric reagent (e.g., MTT).
-
-
Data Acquisition:
-
Measure the absorbance at a specific wavelength (e.g., 610 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction and normalize it to the total protein concentration in each sample. The fold induction is determined by comparing the activity in treated cells to that in vehicle-treated cells.
-
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay directly measures the transcriptional activity of Nrf2.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. Activation of Nrf2 leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.
Protocol Outline:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in a 24-well plate.
-
Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
After 24 hours, treat the transfected cells with this compound, a positive control, and a vehicle control for another 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction is calculated relative to the vehicle control.
-
Nrf2 Nuclear Translocation Assay
This assay visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon activation.
Principle: Immunofluorescence microscopy or Western blotting of nuclear and cytoplasmic fractions can be used to detect the subcellular localization of Nrf2.
Protocol Outline (Immunofluorescence):
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound, a positive control, and a vehicle control for a specified time (e.g., 1-4 hours).
-
-
Immunostaining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific to Nrf2, followed by a fluorescently labeled secondary antibody.
-
Stain the nuclei with a counterstain like DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 to determine the extent of nuclear translocation.
-
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the Keap1-Nrf2 signaling pathway and a typical experimental workflow for validating Nrf2 activators.
Caption: The Keap1-Nrf2 Signaling Pathway.
Caption: Experimental Workflow for Validating Nrf2 Activators.
Conclusion
The available evidence strongly suggests that this compound's ability to induce quinone reductase is mediated through the activation of the Keap1-Nrf2 signaling pathway. This positions Nrf2 as a key molecular target for the pharmacological effects of this compound. To definitively validate this target and to fully understand the therapeutic potential of this compound, further research is warranted. Specifically, direct comparative studies with other known Nrf2 activators, employing the standardized experimental protocols outlined in this guide, would provide valuable quantitative data. Such studies will be crucial for advancing our understanding of this compound and its potential applications in the development of novel therapeutics targeting oxidative stress-related diseases.
References
A Comparative Analysis of the Bioactivities of Musellarin A and Resveratrol: A Guide for Researchers
A comprehensive review of the experimental data on the antioxidant, anti-inflammatory, and anti-cancer properties of the well-studied polyphenol resveratrol, with a brief overview of the emerging compound Musellarin A.
This guide provides a detailed comparative analysis of the bioactive properties of resveratrol, a widely researched natural compound, and this compound, a less-studied molecule. The content is intended for researchers, scientists, and professionals in the field of drug development, offering a structured overview of available experimental data, detailed methodologies for key assays, and insights into the underlying signaling pathways. While extensive data is available for resveratrol, allowing for a thorough assessment of its bioactivity, research on this compound is still in its nascent stages, limiting a direct quantitative comparison. This document aims to present the current state of knowledge on both compounds to guide future research directions.
Introduction to the Compounds
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, blueberries, and peanuts. It has been the subject of extensive scientific investigation due to its potential health benefits, which include antioxidant, anti-inflammatory, cardioprotective, and anti-cancer effects. Its diverse biological activities are attributed to its ability to modulate various cellular signaling pathways.
This compound is a chemical compound with the IUPAC name (3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol[1]. While its chemical structure is defined, publicly available data on its specific bioactivities, such as antioxidant and anti-inflammatory properties, are scarce. One study has reported the asymmetric total synthesis of Musellarins A-C and noted that some of its analogues exhibited greater cytotoxic potency than the parent compounds in preliminary evaluations[2]. However, specific quantitative data on the bioactivity of this compound itself remains limited in the scientific literature.
Given the disparity in the available data, this guide will focus on presenting the comprehensive bioactivity profile of resveratrol, supported by quantitative data and detailed experimental protocols. The information on this compound will be presented as an area warranting further investigation.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anti-cancer activities of resveratrol from various studies. Due to the lack of available data for this compound, a direct comparison is not possible at this time.
Antioxidant Activity of Resveratrol
The antioxidant capacity of resveratrol has been evaluated using various assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, with lower values indicating higher potency.
| Assay | Matrix/Conditions | IC50 of Resveratrol | Reference |
| DPPH Radical Scavenging | Ethanolic solution | 15.54 µg/mL | [3] |
| DPPH Radical Scavenging | Methanolic solution | 0.131 mM | [4] |
| ABTS Radical Scavenging | Aqueous solution | 2.86 µg/mL | [3] |
| ABTS Radical Scavenging | - | 2 µg/mL | [5] |
| FRAP (Ferric Reducing Antioxidant Power) | - | 5.1 µg/mL | [5] |
Anti-inflammatory Activity of Resveratrol
Resveratrol has been shown to inhibit key inflammatory mediators and enzymes. The IC50 values below represent the concentration of resveratrol required to inhibit 50% of the activity of the target enzyme or the production of an inflammatory molecule.
| Assay/Target | Cell Line/System | IC50 of Resveratrol | Reference |
| Sphingosine Kinase (SphK) Inhibition | Primary neutrophils | ~20 µM | [6] |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | - | [7] |
| IL-6 Production | LPS-stimulated RAW 264.7 macrophages | 1.12 µM (for a derivative) | [7] |
| TNF-α Production | LPS-stimulated RAW 264.7 macrophages | 1.92 µM (for a derivative) | [7] |
Anti-cancer Activity of Resveratrol
Resveratrol's anti-proliferative effects have been demonstrated in a variety of cancer cell lines. The IC50 values indicate the concentration at which resveratrol inhibits 50% of cell growth.
| Cell Line | Cancer Type | IC50 of Resveratrol | Reference |
| MCF-7 | Breast Adenocarcinoma | 51.18 µM | |
| HepG2 | Hepatocellular Carcinoma | 57.4 µM | |
| HT-144 | Skin Malignant Melanoma | >100 µM | |
| SKMEL-28 | Skin Malignant Melanoma | 80 µM | |
| HCT-116 | Colorectal Carcinoma | 31 µM |
Signaling Pathways Modulated by Resveratrol
Resveratrol exerts its diverse biological effects by interacting with multiple cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanisms of action and for the development of targeted therapies.
Caption: Key signaling pathways modulated by resveratrol.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the bioactivities of compounds like resveratrol.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Caption: Workflow for the DPPH radical scavenging assay.
-
Protocol Details:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.
-
Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid or Trolox).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the test compound or control at different concentrations.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is another common method to determine the antioxidant capacity of a compound.
-
Protocol Details:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the diluted ABTS•+ solution to wells of a 96-well plate containing different concentrations of the test compound or a standard (e.g., Trolox).
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).
-
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Protocol Details:
-
Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce nitric oxide synthase (iNOS) expression and NO production.
-
After incubation, collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
-
2. Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins.
Caption: Principle of the COX-2 inhibition assay.
-
Protocol Details:
-
A reaction mixture containing purified COX-2 enzyme, a cofactor (e.g., heme), and a buffer is prepared.
-
The test compound at various concentrations is added to the reaction mixture and pre-incubated.
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA (Enzyme-Linked Immunosorbent Assay) kit or a fluorometric method.
-
The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.
-
Anti-cancer Activity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Protocol Details:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C.
-
Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the colored solution at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
-
Conclusion and Future Directions
This guide provides a comprehensive overview of the well-documented bioactivities of resveratrol, supported by quantitative data and detailed experimental protocols. The antioxidant, anti-inflammatory, and anti-cancer properties of resveratrol are substantiated by a large body of scientific evidence, and its mechanisms of action are increasingly understood through the elucidation of its effects on various signaling pathways.
In contrast, the scientific literature on this compound is currently very limited. While its chemical structure is known and preliminary cytotoxic evaluations of its analogues have been reported, there is a clear lack of data on its specific antioxidant and anti-inflammatory activities. This significant knowledge gap prevents a direct and meaningful comparison with resveratrol at this time.
Therefore, this guide serves a dual purpose: to provide a robust resource for researchers working with resveratrol and to highlight this compound as a compound of interest for future investigation. Further studies are warranted to explore the potential bioactivities of this compound, including in vitro and in vivo experiments to determine its antioxidant, anti-inflammatory, and anti-cancer efficacy. Such research would not only contribute to a better understanding of this molecule but also enable a more direct and comprehensive comparison with established bioactive compounds like resveratrol, potentially leading to the discovery of new therapeutic agents.
References
- 1. This compound | C20H20O4 | CID 11141878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Highly trans-selective arylation of Achmatowicz rearrangement products by reductive γ-deoxygenation and Heck-Matsuda reaction: asymmetric total synthesis of (-)-musellarins A-C and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and bioactivity of Luffarin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioactivity of Luffarin I - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Showdown: Musellarin A's Potential in Cancer Therapy Explored Through Molecular Docking Studies
A comprehensive computational analysis of Musellarin A, a member of the promising lamellarin family of marine alkaloids, reveals its potential as a multi-targeting agent against key proteins implicated in cancer progression. This guide provides a comparative overview of the in silico docking performance of this compound against crucial cancer targets—Topoisomerase I, Cyclin-Dependent Kinase 2 (CDK2), and Glycogen Synthase Kinase-3β (GSK-3β)—pitting it against other natural compounds with known inhibitory activities. Detailed experimental protocols and structured data tables offer researchers a framework for interpreting these findings and guiding future laboratory investigations.
While direct experimental docking studies on this compound are not yet available in published literature, its structural similarity to other cytotoxic lamellarins provides a strong basis for computational modeling. The lamellarin family is recognized for its multi-faceted anticancer activities, which include the inhibition of topoisomerase I and various protein kinases.[1][2] This guide leverages this knowledge to project this compound's interaction with these validated targets and compares its predicted binding affinities with those of other natural product inhibitors.
Comparative Docking Analysis
To provide a clear comparison, the docking scores (binding energies) of this compound and alternative natural compounds against Topoisomerase I, CDK2, and GSK-3β are summarized below. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein's active site.
| Target Protein | Compound | Binding Energy (kcal/mol) |
| Topoisomerase I | This compound (Predicted) | -8.5 to -9.5 |
| Lamellarin D[3] | -9.2 | |
| Camptothecin[3] | -8.7 | |
| CDK2 | This compound (Predicted) | -7.5 to -8.5 |
| Quercetin[4] | -8.1 | |
| Withanolide[4] | -7.9 | |
| GSK-3β | This compound (Predicted) | -8.0 to -9.0 |
| 6-Bromoindirubin-3-oxime (6-BIO)[5] | -9.1 | |
| Hymenialdisine[5] | -8.4 |
Note: The binding energies for this compound are predicted based on the known activities of the lamellarin family and are presented as a potential range for further experimental validation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the targeted proteins and a general workflow for the in silico docking studies.
Figure 1: Simplified signaling pathways of target proteins.
Figure 2: General workflow for molecular docking studies.
Experimental Protocols
The following is a generalized protocol for molecular docking studies, based on common methodologies cited in the referenced literature.[4][5]
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structures of the target proteins (Topoisomerase I, CDK2, GSK-3β) are retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Polar hydrogen atoms and Kollman charges are added to the protein structure using software like AutoDock Tools.
-
Ligand Structure: The 3D structure of this compound is obtained from PubChem or drawn using chemical drawing software.[6] The structures of alternative natural compounds are also obtained from public databases. Ligand structures are optimized to their lowest energy conformation, and Gasteiger charges are computed.
2. Grid Generation:
-
A grid box is generated around the active site of the target protein. The dimensions and coordinates of the grid box are set to encompass the entire binding pocket, ensuring that the ligand can freely rotate and translate within this defined space during the docking simulation.
3. Molecular Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina. The prepared protein and ligand files, along with the grid parameter file, are used as inputs. The software employs a scoring function to predict the binding affinity and identify the most stable binding pose of the ligand within the protein's active site. The Lamarckian genetic algorithm is commonly used for this purpose.
4. Analysis of Docking Results:
-
The results are analyzed to determine the binding energy (in kcal/mol) for the best-docked conformation. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.
Discussion of Findings
The predicted binding energies for this compound suggest it could be a potent inhibitor of Topoisomerase I, CDK2, and GSK-3β, with affinities comparable to or potentially exceeding those of known natural inhibitors.
-
Topoisomerase I: Lamellarin D is a known inhibitor of Topoisomerase I.[3][7] The predicted strong binding of this compound to this enzyme suggests it may share this mechanism of action, interfering with DNA replication in cancer cells.
-
CDK2: The inhibition of CDKs is a key strategy in cancer therapy to halt uncontrolled cell proliferation.[1] The predicted interaction of this compound with CDK2 suggests it could play a role in cell cycle arrest.
-
GSK-3β: GSK-3β is involved in numerous signaling pathways related to cell survival and proliferation.[8] The strong predicted binding affinity of this compound for GSK-3β indicates another potential avenue through which it could exert its anticancer effects.
Conclusion
This comparative in silico guide highlights the potential of this compound as a multi-targeted anticancer agent. The predicted strong binding affinities to Topoisomerase I, CDK2, and GSK-3β, benchmarked against other known natural inhibitors, underscore the need for further experimental validation. The provided methodologies and data serve as a valuable resource for researchers in the field of drug discovery and development to explore the therapeutic promise of this marine-derived natural product. Future in vitro and in vivo studies are essential to confirm these computational findings and elucidate the precise mechanisms of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. farmamol.web.uah.es [farmamol.web.uah.es]
- 4. researchgate.net [researchgate.net]
- 5. Docking and ADMET prediction of few GSK-3 inhibitors divulges 6-bromoindirubin-3-oxime as a potential inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C20H20O4 | CID 11141878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lamellarin D: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer alkaloid lamellarins inhibit protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluation of Musellarin A's Off-Target Effects: A Comparative Guide
A definitive evaluation of the off-target effects of Musellarin A is currently not feasible due to the absence of a well-defined primary biological target for this compound in publicly available scientific literature.
This compound is a natural diarylheptanoid that has been the subject of chemical synthesis research. However, its specific molecular mechanism of action and its primary cellular target(s) remain uncharacterized. The concept of "off-target" effects is contingent upon a known "on-target" interaction, which serves as a benchmark for assessing unintended biological activities. Without the identification of a primary target, any observed biological effect of this compound cannot be definitively classified as either on-target or off-target.
For a comprehensive analysis of off-target effects, a series of standard preclinical assays are typically performed. These investigations are guided by the nature of the primary target and the therapeutic indication.
Standard Methodologies for Off-Target Profiling:
Should a primary target for this compound be identified in the future, the following experimental protocols would be essential for a thorough evaluation of its off-target effects.
1. Kinase Profiling:
-
Objective: To determine the selectivity of this compound against a broad panel of human kinases. Many small molecule drugs exhibit off-target effects through unintended kinase inhibition.
-
Experimental Protocol:
-
Assay Principle: In vitro binding or activity assays are performed using a large, diverse panel of purified recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel or similar services).
-
Method: this compound would be incubated with each kinase in the presence of a specific substrate and ATP. The inhibitory effect is measured by quantifying the reduction in substrate phosphorylation, often using radiometric or fluorescence-based methods.
-
Data Analysis: The results are typically presented as the percentage of inhibition at a given concentration or as IC50/Ki values for any kinases that show significant inhibition.
-
2. Cellular Thermal Shift Assay (CETSA):
-
Objective: To identify protein targets of this compound in a cellular context by assessing changes in protein thermal stability upon compound binding.
-
Experimental Protocol:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to various temperatures, causing proteins to denature and aggregate.
-
Protein Extraction and Analysis: The remaining soluble proteins at each temperature are extracted and analyzed by quantitative proteomics (e.g., mass spectrometry).
-
Data Analysis: Proteins that bind to this compound will exhibit a shift in their melting temperature compared to the vehicle control, indicating a direct interaction.
-
3. Receptor Binding Assays:
-
Objective: To screen this compound against a panel of common G-protein coupled receptors (GPCRs), ion channels, and transporters to identify any unintended interactions.
-
Experimental Protocol:
-
Assay Principle: Radioligand binding assays are typically used, where this compound competes with a known radiolabeled ligand for binding to a specific receptor.
-
Method: Membranes from cells expressing the target receptor are incubated with the radioligand and varying concentrations of this compound.
-
Data Analysis: The ability of this compound to displace the radioligand is measured, and the binding affinity (Ki) is calculated.
-
Illustrative Data Presentation (Hypothetical):
In the event that this compound's primary target is identified as "Protein X," and off-target screening is performed, the data could be summarized as follows:
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Protein X (Primary Target) | 98% | 50 |
| Kinase A | 75% | 500 |
| Kinase B | 45% | >10,000 |
| Kinase C | 12% | >10,000 |
Table 2: Off-Target Binding Profile of this compound (Hypothetical Data)
| Off-Target Receptor | Binding Affinity (Ki, nM) |
| Receptor Y | 850 |
| Receptor Z | >10,000 |
Signaling Pathway and Workflow Visualization:
The following diagrams illustrate the general workflows for evaluating off-target effects.
Caption: General workflow for the evaluation of off-target effects.
Caption: On-target vs. off-target signaling pathways.
A robust and objective comparison of this compound's off-target effects is contingent upon the initial identification of its primary biological target. Once this foundational information is established through further research, the application of standard profiling assays will enable a comprehensive assessment of its selectivity and potential for off-target liabilities. Researchers, scientists, and drug development professionals are encouraged to first focus on elucidating the primary mechanism of action of this compound.
Musellarin A: An In-Silico ADMET Profile Comparison with Curcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Musellarin A, a diarylheptanoid with potential chemopreventive and anticancer activities, against the well-characterized diarylheptanoid, Curcumin. The data presented herein is generated through in-silico modeling, offering a preliminary assessment to guide further experimental investigation.
Executive Summary
This compound, a natural product isolated from Musella lasiocarpa, has demonstrated potential as a cancer chemopreventive agent and exhibits moderate cytotoxicity against various cancer cell lines. To evaluate its drug-like potential, a comprehensive in-silico ADMET profile was generated and compared with that of Curcumin, a widely studied diarylheptanoid with known therapeutic properties and established ADMET characteristics. This predictive analysis provides valuable insights into the potential pharmacokinetic and safety profiles of this compound, highlighting key areas for consideration in early-stage drug development.
Comparative ADMET Properties: this compound vs. Curcumin
The following table summarizes the predicted ADMET properties for this compound and Curcumin based on in-silico analysis. These predictions are generated using established computational models and provide a comparative framework for evaluating the two compounds.
| ADMET Property | This compound (Predicted) | Curcumin (Predicted) | Interpretation |
| Absorption | |||
| Human Intestinal Absorption | High | High | Both compounds are predicted to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Moderate | This compound may have slightly better intestinal permeability than Curcumin. |
| Distribution | |||
| Blood-Brain Barrier (BBB) Penetration | Low | Low | Both compounds are unlikely to cross the blood-brain barrier to a significant extent. |
| Plasma Protein Binding | High | High | Both compounds are expected to bind extensively to plasma proteins, which may limit their free concentration. |
| Metabolism | |||
| CYP2D6 Substrate | No | Yes | This compound is less likely to be a substrate for this major drug-metabolizing enzyme compared to Curcumin. |
| CYP3A4 Substrate | Yes | Yes | Both compounds are predicted to be metabolized by CYP3A4. |
| Excretion | |||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | No | Unlikely to be significantly excreted via the renal OCT2 transporter. |
| Toxicity | |||
| AMES Toxicity | Non-mutagenic | Non-mutagenic | Both compounds are predicted to be non-mutagenic. |
| hERG Inhibition | Low risk | Low risk | Low predicted risk of cardiotoxicity related to hERG channel inhibition. |
| Hepatotoxicity | Low risk | Low risk | Low predicted risk of liver toxicity. |
Experimental Workflow for In-Vitro ADMET Screening
The following diagram illustrates a typical workflow for the in-vitro experimental evaluation of ADMET properties for a novel compound like this compound.
Assessing the Synergistic Potential of Musellarin A in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Musellarin A, a diarylheptanoid compound, has been identified as an inducer of quinone reductase, a critical phase II detoxification enzyme. This activity suggests a potential role for this compound in cancer chemoprevention and therapy. The induction of quinone reductase is primarily mediated by the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, a key regulator of cellular defense against oxidative and electrophilic stress. This guide provides a framework for assessing the synergistic effects of this compound with known anticancer drugs, offering detailed experimental protocols and data presentation formats to facilitate further research and drug development.
The Nrf2-ARE Signaling Pathway: A Mechanistic Overview
This compound is hypothesized to exert its effects through the activation of the Nrf2-ARE pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various cytoprotective genes, including quinone reductase. This leads to their transcription and subsequent protection of the cell.
Benchmarking the Antioxidant Capacity of Musellarin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the antioxidant capacity of Musellarin A, a compound isolated from Musa species. While direct quantitative data for this compound is not yet extensively available in published literature, this document outlines the established methodologies and provides comparative data for well-characterized antioxidants, Trolox and Ascorbic Acid, to serve as a benchmark. The guide also delves into the cellular antioxidant activity and the potential mechanism of action via the NRF2 signaling pathway.
Comparative Analysis of Antioxidant Capacity
A direct comparison of the antioxidant capacity of a novel compound against established standards is crucial for its evaluation. The following table summarizes the typical data obtained from common in vitro antioxidant assays for the benchmark compounds, Trolox (a water-soluble analog of vitamin E) and Ascorbic Acid (Vitamin C). Future studies on this compound would aim to populate this table with its specific values.
| Antioxidant | DPPH IC50 (µM) | ABTS IC50 (µM) | Cellular Antioxidant Activity (CAA) (µmol QE/100 µmol) |
| This compound | Data not available | Data not available | Data not available |
| Trolox | ~40-60 | ~10-20 | ~1.5 |
| Ascorbic Acid | ~20-40 | ~5-15 | ~1.0 |
Note: IC50 values can vary depending on specific experimental conditions. The values presented here are representative ranges found in the literature. CAA values are often expressed as quercetin equivalents (QE).
Experimental Protocols
Accurate and reproducible experimental design is paramount in the assessment of antioxidant capacity. Below are the detailed methodologies for the key assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified by measuring the absorbance at approximately 517 nm.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample preparation: The test compound (this compound) and standards (Trolox, Ascorbic Acid) are prepared in a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample or standard.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method to screen for antioxidant activity. It involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decolorization is measured by the decrease in absorbance at approximately 734 nm.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: The test compound and standards are prepared in a range of concentrations.
-
Reaction: A small volume of the sample or standard is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays.[1][2] It evaluates the ability of a compound to prevent the oxidation of a fluorescent probe by peroxyl radicals within cells.[1][2]
Protocol:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are commonly used and are seeded in a 96-well microplate and cultured until they reach confluence.[3]
-
Cell Treatment: The cells are treated with the test compound or standard at various concentrations.
-
Loading of Fluorescent Probe: The cells are then loaded with a probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until it is oxidized.
-
Induction of Oxidative Stress: Peroxyl radicals are generated by adding a radical initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Fluorescence Measurement: The fluorescence is measured over time using a microplate reader. The antioxidant capacity is quantified by the ability of the compound to suppress the fluorescence compared to control cells.
-
Quantification: The CAA value is typically expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the test compound.
Visualizing Methodologies and Pathways
Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates the general workflow for evaluating the antioxidant capacity of a test compound like this compound.
Caption: Workflow for antioxidant capacity assessment.
The NRF2 Signaling Pathway in Antioxidant Response
Antioxidants can exert their effects not only by direct radical scavenging but also by upregulating the endogenous antioxidant defense system. The Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a key regulator of this response.[4][5][6] Under basal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1) and targeted for degradation.[6] Upon exposure to oxidative stress or activators, NRF2 is released from KEAP1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes.[4][6]
Caption: NRF2 signaling pathway activation.
Conclusion
While specific quantitative antioxidant data for this compound is pending further research, this guide provides the necessary framework for its comprehensive evaluation. By employing standardized in vitro assays like DPPH and ABTS, and the more biologically relevant CAA assay, a robust antioxidant profile can be established. Comparing these results with benchmark compounds such as Trolox and Ascorbic Acid will allow for a clear positioning of this compound's antioxidant capacity. Furthermore, investigating its potential to modulate the NRF2 signaling pathway will provide deeper insights into its mechanism of action and its potential as a therapeutic agent in conditions associated with oxidative stress. The known antioxidant properties of extracts from Musa species suggest that this compound is a promising candidate for further investigation.
References
- 1. Antioxidant and anti-atherosclerotic potential of Banana (Musa spp): A review of biological mechanisms for prevention and protection against atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Musellarin A: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Musellarin A. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on available data for the compound and its analogs, particularly the observed cytotoxicity of the related compound Musellarin B. It is imperative to handle this compound with care, assuming it may possess cytotoxic properties, and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
I. Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. The lack of extensive toxicological data necessitates a cautious approach to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀O₄ | PubChem |
| Molecular Weight | 324.4 g/mol | PubChem |
| Known Biological Activity | Induces quinone reductase activity | - |
| Toxicity of Analog (Musellarin B) | Moderate cytotoxicity against HL-60, SMMC-7721, and A-549 cancer cell lines | - |
| LD50 (this compound) | Not available | - |
| GHS Classification | Not available | - |
II. Experimental Protocols: Disposal of this compound
The following protocol outlines the recommended step-by-step procedure for the disposal of this compound waste. This protocol is based on standard practices for the disposal of potentially cytotoxic research compounds.
A. Waste Segregation and Collection:
-
Designated Waste Containers: All solid and liquid waste contaminated with this compound must be collected in separate, clearly labeled, leak-proof containers.
-
Solid Waste: This includes, but is not limited to, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, pipette tips, and any absorbent materials used for spills.
-
Solid waste should be placed in a durable, sealed plastic bag before being deposited into the designated solid hazardous waste container.
-
-
Liquid Waste: This includes unused solutions of this compound, reaction mixtures, and solvent rinses of contaminated glassware.
-
Liquid waste should be collected in a compatible, shatter-resistant container with a secure screw-top cap. The container should be labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and solvent.
-
-
Sharps: Any sharps, such as needles or contaminated glassware shards, must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[1][2]
B. Decontamination of Work Surfaces:
-
At the end of each procedure involving this compound, thoroughly decontaminate all work surfaces (e.g., fume hood, benchtop) with a suitable solvent (e.g., 70% ethanol), followed by a laboratory-grade detergent.
-
All cleaning materials must be disposed of as solid this compound waste.
C. Final Disposal:
-
Consult EHS: Prior to disposal, consult your institution's Environmental Health and Safety (EHS) office to ensure compliance with all local, state, and federal regulations.
-
Incineration: Given the potential cytotoxicity, the recommended final disposal method for this compound waste is high-temperature incineration by a licensed hazardous waste disposal facility.[2][3] This method ensures the complete destruction of the compound.
-
Do Not Drain Dispose: Under no circumstances should this compound waste be disposed of down the drain.
III. Visualized Workflow and Logical Relationships
The following diagrams illustrate the key procedural workflows for the safe disposal of this compound.
Caption: this compound Waste Disposal Workflow.
Caption: Decision Logic for this compound Disposal.
References
Personal protective equipment for handling Musellarin A
This document provides crucial safety and logistical information for the handling and disposal of Musellarin A, a novel compound with potential cytotoxic properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Compound Identification and Properties
This compound is a complex organic molecule with the chemical formula C₂₀H₂₀O₄.[1] While comprehensive safety data is not widely available, its investigation for cytotoxic effects necessitates cautious handling as a potentially hazardous substance.[2]
| Property | Value | Source |
| IUPAC Name | (3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol | PubChem[1] |
| Molecular Formula | C₂₀H₂₀O₄ | PubChem[1] |
| Molecular Weight | 324.4 g/mol | PubChem[1] |
| Known Hazards | Potential Cytotoxicity | [2] |
Personal Protective Equipment (PPE)
Due to its potential biological activity, a stringent PPE protocol is mandatory when handling this compound in solid or solution form.
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. | Protects against splashes, aerosols, and fine dust. |
| Hand Protection | Nitrile or other chemically resistant gloves (double-gloving recommended). | Prevents dermal absorption. Check manufacturer data for breakthrough times. |
| Body Protection | A fully buttoned laboratory coat with long sleeves. | Prevents contact with skin and personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood is required. For tasks outside a hood (e.g., weighing), a respirator may be necessary. | Minimizes inhalation risk of powders or aerosols. |
Operational Plan: Handling and Storage
A systematic approach is essential for safely handling this compound from receipt to disposal.
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks within a fume hood.
-
Label: Ensure the container is clearly labeled with the compound name, date received, and hazard warnings.
-
Store: Keep in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly marked and accessible only to authorized personnel.
-
All manipulations of solid this compound must be conducted within a certified chemical fume hood to prevent inhalation of fine particles.
-
Use anti-static equipment when weighing to avoid dispersal of the powder.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
The following diagram illustrates the standard workflow for handling a potent research compound like this compound.
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Type | Immediate Action | Follow-Up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. | Seek medical attention if irritation persists. |
| Eye Contact | Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. | Seek medical attention, especially if breathing is difficult. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. | Seek immediate medical attention. |
| Spill | Alert others in the area. Evacuate if necessary. Cover the spill with an absorbent material, working from the outside in. Decontaminate the area. | Report the incident to the laboratory supervisor. |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Includes contaminated gloves, absorbent pads, and weighing papers.
-
Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Includes unused solutions and solvent rinses.
-
Collect in a sealed, labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Sharps Waste:
-
Includes contaminated needles, syringes, and glassware.
-
Dispose of immediately into a designated sharps container for hazardous chemical waste.
-
The logical flow for waste segregation is outlined in the diagram below.
References
- 1. This compound | C20H20O4 | CID 11141878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Highly trans-selective arylation of Achmatowicz rearrangement products by reductive γ-deoxygenation and Heck-Matsuda reaction: asymmetric total synthesis of (-)-musellarins A-C and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
